molecular formula C24H28F2N6O3S B13385267 Ticagrelor Impurity 175

Ticagrelor Impurity 175

Cat. No.: B13385267
M. Wt: 518.6 g/mol
InChI Key: GIHHRVYXULTCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ticagrelor Impurity 175 is a useful research compound. Its molecular formula is C24H28F2N6O3S and its molecular weight is 518.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H28F2N6O3S

Molecular Weight

518.6 g/mol

IUPAC Name

6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

InChI

InChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29)

InChI Key

GIHHRVYXULTCNA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F

Origin of Product

United States

Foundational & Exploratory

Ticagrelor Impurity 175 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ticagrelor Impurity 175: Chemical Structure, Properties, and Control Strategies.

Executive Summary

This compound (Vendor Code: QCC-QT0307175 / DM-17980) is a critical process-related impurity identified in the synthesis of the antiplatelet drug Ticagrelor (Brilinta). Chemically identified as (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide (or its stereoisomers), it represents a non-converted intermediate or diastereomeric byproduct generated during the construction of the cyclopropylamine side chain.

Effective control of Impurity 175 is essential due to its structural similarity to the key pharmacophore and its potential to impact the enantiomeric purity of the final API. This guide provides a comprehensive analysis of its formation, detection, and remediation.

Chemical Identification & Properties

Nomenclature and Identifiers
  • Common Name: this compound (Vendor Specific)

  • Chemical Name: 2-(3,4-Difluorophenyl)cyclopropanecarboxamide[1][2]

  • Stereochemistry: The specific CAS 1932275-13-2 is often associated with this impurity code. Note that the active Ticagrelor side chain has a (1R,2S) configuration (trans). Impurity 175 often refers to the Amide precursor or the (1R,2R) cis-diastereomer .

  • Molecular Formula:

    
    [1][3][4][5]
    
  • Molecular Weight: 197.18 g/mol [1][5][6][7]

Physicochemical Profile
PropertyValue / Description
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Acetonitrile; poorly soluble in water
Melting Point 120°C – 125°C (Experimental range for amides of this class)
pKa ~15-16 (Amide proton; neutral under RP-HPLC conditions)
LogP ~1.8 (Predicted)
Key Functional Groups Primary Amide (-CONH2), Difluorophenyl ring, Cyclopropane

Formation Pathway & Mechanism

Impurity 175 arises during the synthesis of the Cyclopropylamine Intermediate (Impurity M/I), a critical building block of Ticagrelor.

Synthetic Origin

The synthesis typically proceeds via the cyclopropanation of 3,4-difluorostyrene, followed by ester hydrolysis and conversion to the amine. Impurity 175 is the Amide Intermediate formed prior to the Hofmann Rearrangement (or Curtius Rearrangement).

  • Step 1: Cyclopropanation of 3,4-difluorostyrene yields the Ethyl ester.

  • Step 2: Hydrolysis to the Carboxylic Acid.

  • Step 3: Conversion to Carboxamide (Impurity 175) .

  • Step 4: Rearrangement to the Amine (Ticagrelor Side Chain).

Root Cause of Impurity:

  • Incomplete Reaction: Failure of the Hofmann/Curtius rearrangement leaves residual amide.

  • Stereochemical Leakage: If the starting styrene or the cyclopropanation catalyst lacks stereocontrol, the cis-(1R,2R) amide is formed. This diastereomer may react slower in the rearrangement step, enriching the impurity in the final stream.

Visualizing the Pathway

Ticagrelor_Impurity_175_Formation Styrene 3,4-Difluorostyrene Ester Cyclopropyl Ester (Intermediate) Styrene->Ester Cyclopropanation Acid Cyclopropyl Acid Ester->Acid Hydrolysis Imp175 IMPURITY 175 (Carboxamide) C10H9F2NO Acid->Imp175 Amidation (NH3/SOCl2) Imp175->Imp175 Incomplete Conversion (Residual Impurity) Amine Cyclopropyl Amine (Target Intermediate) Imp175->Amine Hofmann Rearrangement (Br2/NaOH) Ticagrelor Ticagrelor API Amine->Ticagrelor Coupling with Pyrimidine Core

Figure 1: Formation pathway of Impurity 175 during the synthesis of the Ticagrelor side chain.

Analytical Characterization Strategies

Detecting Impurity 175 requires separating the neutral amide from the basic amine intermediate and the final API.

HPLC Method Parameters (Recommended)

The amide functionality makes Impurity 175 less polar than the amine but more polar than the ester precursors.

ParameterCondition
Column C18 Stationary Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile : Methanol (80:20)
Gradient T=0 (10% B) → T=20 (80% B) → T=25 (10% B)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Strong absorption due to difluorophenyl ring)
Retention Order Amine (Early) < Impurity 175 (Mid) < Ester (Late)
Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: ESI Positive (+ve)

  • Parent Ion: [M+H]⁺ = 198.18 m/z

  • Key Fragments:

    • m/z 181: Loss of NH3 (Characteristic of primary amides).

    • m/z 127: Difluorobenzyl cation fragment (C7H5F2⁺).

    • m/z 153: Difluorostyrene fragment.

NMR Signature (1H NMR, DMSO-d6)
  • Amide Protons: Two broad singlets (or one broad hump) at δ 6.8 – 7.5 ppm (exchangeable with D2O).

  • Cyclopropyl Protons: Distinct multiplets at δ 1.2 – 2.4 ppm . The coupling constants (

    
    ) allow differentiation between cis (Impurity 175 isomer) and trans (Precursor to active drug) diastereomers.
    
    • Trans-isomer:

      
       ~ 4-5 Hz.
      
    • Cis-isomer:

      
       ~ 8-9 Hz.
      

Control & Purification Strategies

Process Control

To minimize Impurity 175 in the final API, the conversion of the amide to the amine must be driven to completion.

  • Reagent Stoichiometry: Ensure excess oxidant (e.g., NaOBr or PhI(OAc)2) during the rearrangement step.

  • Reaction Monitoring: Use IPC (In-Process Control) HPLC to verify <0.5% residual amide before quenching.

Purification

If Impurity 175 carries over to the amine stage:

  • Acid/Base Extraction: The Amine is basic, while Impurity 175 (Amide) is neutral.

    • Dissolve crude mixture in dilute acid (HCl). The Amine forms a water-soluble salt.

    • Extract with an organic solvent (DCM or EtOAc). Impurity 175 will partition into the organic layer.

    • Basify the aqueous layer to recover the purified Amine.

References

  • SynZeal Research . Ticagrelor Impurities and Reference Standards. Retrieved from

  • QCC Standards . This compound (QT0307175) Data Sheet. Retrieved from

  • Dreampharm . This compound (DM-17980).[8] Retrieved from

  • AstraZeneca. Patent WO2001092262: Cristalline and amorphous forms of a triazolo(4,5-d)pyrimidine compound.
  • European Pharmacopoeia (Ph. Eur.). Ticagrelor Monograph 10.0. (Context for impurity profiling limits).

Sources

Technical Monograph: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 220352-38-5 Role: Critical Chiral Synthon for Ticagrelor (Brilinta) Version: 2.0 (Process Chemistry & Analytics)[1]

Executive Summary

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (hereafter CPA ) is the stereochemical anchor of Ticagrelor , a P2Y12 platelet inhibitor.[1] Unlike clopidogrel, ticagrelor acts reversibly, and its efficacy is strictly dependent on the (1R,2S) absolute configuration of the cyclopropyl amine moiety.[1]

This guide addresses the two primary challenges in working with CPA:

  • Stereocontrol: The trans-configuration is thermodynamically favored, but obtaining the specific (1R,2S) enantiomer requires high-fidelity asymmetric synthesis or resolution.[2]

  • Handling: The free base is an air-sensitive oil prone to carbonate formation.[2] Industrial protocols invariably utilize the D-mandelate or L-tartrate salts to upgrade chiral purity (>99% ee) and ensure solid-state stability.[1][2]

Chemical Identity & Stereochemical Architecture[1][2][3]

The pharmacological potency of Ticagrelor relies on the rigid cyclopropane scaffold orienting the difluorophenyl ring into a specific hydrophobic pocket of the P2Y12 receptor.[2]

PropertySpecification
IUPAC Name (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Molecular Formula C₉H₉F₂N
Molecular Weight 169.17 g/mol
Appearance Pale yellow oil (Free Base); White crystalline solid (Salts)
Chirality 2 Stereocenters; (1R, 2S) configuration
Key Salts HCl (CAS 1402222-66-5); L-Tartrate (CAS 220352-39-6); D-Mandelate
Stereochemical Validation

The (1R,2S) isomer is the trans isomer.[3] The enantiomer is (1S,2R).[1] The cis isomers ((1R,2R) and (1S,2S)) are generally considered impurities.[1]

  • Critical Check: In 1H NMR, trans-cyclopropanes typically exhibit a coupling constant (

    
    ) of 3–5 Hz for the ring protons, whereas cis protons show 
    
    
    
    = 7–10 Hz.

Synthetic Routes & Process Chemistry

Industrial production has shifted from hazardous azide chemistry to safer biocatalytic or asymmetric metal-catalyzed routes.[2]

Diagram 1: Comparative Synthesis Workflows

SynthesisPathways cluster_legend Process Safety Start 3,4-Difluoro benzaldehyde StepA1 Knoevenagel Condensation (Malonic Acid) Start->StepA1 StepA2 Substituted Cinnamic Acid StepA1->StepA2 StepA3 Curtius Rearrangement (DPPA/NaN3 - HAZARD) StepA2->StepA3 Cyclopropanation Racemic Racemic trans-CPA StepA3->Racemic StepB1 Lipase Resolution (CALB, iPr2O) StepB2 Hydrolysis of (1R,2S)-Ester/Amide StepB1->StepB2 Final (1R,2S)-CPA (>99% ee) StepB2->Final Racemic->StepB1 Enzymatic Route Resolution Salt Resolution (D-Mandelic Acid) Racemic->Resolution Resolution->Final Crystallization Safe Green/Safe Hazard High Energy/Hazard

Caption: Comparison of the classical Curtius rearrangement route versus the modern enzymatic resolution pathway.

Protocol A: Classical Resolution via D-Mandelic Acid

This is the most robust method for isolating high-purity (1R,2S)-CPA from a racemic trans mixture.[1][2]

Reagents:

  • Racemic trans-2-(3,4-difluorophenyl)cyclopropanamine (1.0 eq)[1][2]

  • (R)-(-)-Mandelic acid (1.0 eq)[1]

  • Solvent: Methanol/Ethyl Acetate (1:4 v/v)[1]

Procedure:

  • Dissolution: Dissolve 50 g of racemic amine in 200 mL Methanol.

  • Addition: Add a solution of 45 g (R)-Mandelic acid in 200 mL Ethyl Acetate dropwise at 45°C.

  • Nucleation: Cool slowly to 25°C over 2 hours. Seed crystals of the pure salt may be added at 35°C to induce controlled nucleation.[2]

  • Crystallization: Further cool to 0–5°C and stir for 4 hours.

  • Filtration: Filter the white precipitate.[2]

  • Recrystallization: If chiral purity is <98% ee, recrystallize from pure ethanol.[2]

  • Liberation: Treat the salt with 1N NaOH and extract into MTBE (Methyl tert-butyl ether) to yield the free base oil.[2]

Mechanism: The (R)-mandelic acid forms a less soluble diastereomeric salt with the (1R,2S)-amine, allowing it to crystallize out while the (1S,2R)-amine remains in the mother liquor.[1]

Analytical Characterization & Quality Control

Chiral HPLC Method

Quantifying the enantiomeric excess (ee) is critical. Standard C18 columns cannot separate enantiomers.[2]

ParameterCondition
Column Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (1S,2R)-isomer: ~8.5 min(1R,2S)-isomer (Target): ~11.2 min
NMR Interpretation (Free Base in CDCl₃)[1]
  • ¹H NMR (400 MHz):

    • 
       6.9–7.1 (m, 3H, Ar-H)[1]
      
    • 
       2.45 (m, 1H, CH-N)[1]
      
    • 
       1.85 (m, 1H, CH-Ar)[1]
      
    • 
       1.05 (m, 1H, CH₂-ring)[1]
      
    • 
       0.90 (m, 1H, CH₂-ring)[1]
      
  • ¹⁹F NMR: Distinct multiplet signals at

    
     -138 and -142 ppm confirm the 3,4-difluoro substitution pattern.[1][2]
    

Application: Ticagrelor Assembly

The (1R,2S)-CPA moiety is introduced via a nucleophilic aromatic substitution (


) on a chloropyrimidine scaffold.[1]
Diagram 2: Ticagrelor Retrosynthesis

TicagrelorRetro cluster_fragments Key Intermediates Ticagrelor Ticagrelor (API) CPA (1R,2S)-CPA (CAS 220352-38-5) Ticagrelor->CPA N-Alkylation Core 4,6-Dichloro-2-(propylthio) pyrimidin-5-amine derivative Ticagrelor->Core Core Assembly

Caption: Retrosynthetic disconnection showing CPA as the final chiral appendage.

Reaction Protocol (General):

  • Coupling: The chloropyrimidine intermediate is dissolved in Ethanol.[2]

  • Base: Triethylamine (Et₃N) is added to scavenge HCl.[2]

  • Addition: (1R,2S)-CPA (free base) is added.

  • Conditions: Heat to reflux (80°C) for 4–6 hours.

  • Workup: Solvent evaporation followed by crystallization.[2]

Safety & Handling Guidelines

Hazard Identification
  • Skin/Eye Irritant: The free amine is basic and can cause chemical burns.[2]

  • Sensitizer: Potential respiratory sensitizer; use a fume hood.[2]

  • Stability: The free base absorbs CO₂ from air to form carbamates.[2] Store under Nitrogen/Argon at -20°C.

Process Safety (Curtius Route Warning)

If synthesizing CPA via the Curtius rearrangement (using Diphenylphosphoryl azide, DPPA), strict temperature control is required.[1] The acyl azide intermediate is potentially explosive.[2]

  • Recommendation: Use the D-Mandelate salt for storage and transport.[2] It is non-volatile, stable, and chemically robust.[1]

References

  • AstraZeneca AB. Cristalline forms of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaminium (2R)-2-hydroxy-2-phenylacetate.[1][2] Patent WO2008018823A1.[2] Link

  • Bioorganic & Medicinal Chemistry Letters. Synthesis of the trans-(1R,2S)-phenylcyclopropylamine intermediate for Ticagrelor. 2007, 17, 6013-6018.[1][2][4][3] Link[1]

  • Cayman Chemical. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride) Product Data Sheet.Link

  • PubChem. Compound Summary: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.[1][2][5][6][7][8]Link[1]

  • ResearchGate. Lipase-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides.Link

Sources

An In-depth Technical Guide to the Identification and Differentiation of Ticagrelor Impurity 175 and Ticagrelor Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Ticagrelor Quality Control

Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a cornerstone in the prevention of thrombotic events in patients with acute coronary syndromes.[1] The intricate synthesis of this complex molecule can inadvertently lead to the formation of process-related impurities and degradation products.[2][3][4] Rigorous identification and control of these impurities are mandated by regulatory bodies like the FDA and EMA to ensure the safety, efficacy, and quality of the final drug product.[5][6][7][8] This guide provides a comprehensive technical overview and a practical analytical workflow for the identification and differentiation of two closely related impurities: Ticagrelor Impurity 175 and Ticagrelor Impurity E. A thorough understanding of their structural nuances is paramount for developing robust analytical methods for their control.

Part 1: Unraveling the Identities of this compound and Impurity E

At first glance, this compound and Impurity E may appear similar due to their shared core structure as salts of a phenylcyclopropylamine moiety with mandelic acid. However, a detailed examination of their chemical structures reveals a critical difference in the fluorination pattern of the phenyl ring, classifying them as positional isomers.

Ticagrelor Impurity E: A Di-fluorinated Analogue

Ticagrelor Impurity E is formally identified as (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium (2R)-hydroxy(phenyl)ethanoate .[9] It is a known process-related impurity in the synthesis of Ticagrelor and is listed in the European Pharmacopoeia (EP).[10]

  • CAS Number: 376608-71-8[9]

  • Molecular Formula: C₁₇H₁₇F₂NO₃[9]

  • Molecular Weight: 321.32 g/mol [9]

  • Structure: The amine component of this impurity is (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine . This is a key intermediate in the synthesis of Ticagrelor itself.

This compound: The Mono-fluorinated Counterpart

This compound is identified as the mandelate salt of (1S,2S)-2-(4-fluorophenyl)cyclopropanamine .[10][11] The key distinction from Impurity E lies in the presence of a single fluorine atom at the para-position (position 4) of the phenyl ring, as opposed to the 3,4-difluoro substitution.

  • Molecular Formula: C₉H₁₀FN : C₈H₈O₃[10][11]

  • Molecular Weight: 151.2 g/mol (amine) + 152.1 g/mol (mandelic acid)[10][11]

  • Structure: The amine component is (1S,2S)-2-(4-fluorophenyl)cyclopropanamine .

Part 2: Comparative Analysis: Highlighting the Key Structural Differences

The seemingly subtle difference in the fluorination pattern between these two impurities has significant implications for their physicochemical properties and, consequently, their chromatographic behavior.

FeatureThis compoundTicagrelor Impurity E
Amine Moiety (1S,2S)-2-(4-fluorophenyl)cyclopropanamine(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Fluorination Pattern Mono-fluorinated (at position 4)Di-fluorinated (at positions 3 and 4)
Counter-ion Mandelic Acid(R)-Mandelic Acid
Molecular Formula C₉H₁₀FN : C₈H₈O₃C₁₇H₁₇F₂NO₃
Origin Process-related impurityProcess-related impurity and synthetic intermediate

The presence of an additional fluorine atom in Impurity E increases its polarity and may also influence its interaction with the stationary phase in reversed-phase chromatography, typically leading to a shorter retention time compared to the mono-fluorinated Impurity 175 under identical conditions.

Part 3: A Robust Analytical Workflow for Differentiation and Quantification

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for the separation and quantification of closely related impurities in active pharmaceutical ingredients (APIs). The following protocol outlines a robust method for the differentiation of this compound and Ticagrelor Impurity E.

Experimental Protocol: HPLC Method for the Separation of Ticagrelor Impurities

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: A C18 column with a pentafluorophenyl (PFP) stationary phase is recommended for enhanced selectivity towards positional isomers. A typical dimension would be 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare individual standard solutions of Ticagrelor, this compound, and Ticagrelor Impurity E at a concentration of approximately 0.1 mg/mL in a diluent of 50:50 acetonitrile and water.

  • Sample Solution: Prepare the Ticagrelor drug substance or drug product sample at a concentration of approximately 1 mg/mL in the same diluent.

4. Rationale for Methodological Choices:

  • PFP Column: The pentafluorophenyl stationary phase offers unique selectivity for positional isomers due to dipole-dipole, π-π, and hydrophobic interactions. This is particularly effective for separating compounds with different fluorination patterns.[12]

  • Gradient Elution: A gradient elution is necessary to achieve a good separation of the impurities from the main Ticagrelor peak and from each other, while also ensuring a reasonable run time.

  • Acidified Mobile Phase: The use of formic acid helps to protonate the amine functional groups, leading to sharper peaks and improved chromatographic performance.

Data Analysis and Interpretation

The retention times of the impurities will be the primary means of identification. Due to its higher polarity, Ticagrelor Impurity E is expected to elute earlier than this compound . The main Ticagrelor peak will have a significantly longer retention time. The PDA detector can be used to confirm the spectral purity of each peak. Quantification can be performed using an external standard method.

Part 4: Visualizing the Analytical Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the analytical workflow for the identification and differentiation of this compound and Impurity E.

Analytical_Workflow Sample Ticagrelor Sample (1 mg/mL) HPLC HPLC System (PFP Column, Gradient Elution) Sample->HPLC Std_175 Impurity 175 Std (0.1 mg/mL) Std_175->HPLC Std_E Impurity E Std (0.1 mg/mL) Std_E->HPLC Detector PDA/UV Detector (254 nm) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Identification Peak Identification (Retention Time Comparison) Chromatogram->Identification Quantification Quantification (External Standard Method) Identification->Quantification

Caption: Workflow for the HPLC-based identification of Ticagrelor impurities.

Conclusion: Ensuring Pharmaceutical Quality Through Precise Impurity Profiling

The ability to accurately identify and differentiate between closely related impurities such as this compound and Ticagrelor Impurity E is fundamental to ensuring the quality and safety of Ticagrelor drug products. The structural elucidation and comparative analysis presented in this guide, coupled with the detailed analytical workflow, provide researchers, scientists, and drug development professionals with the necessary tools to effectively monitor and control these impurities. The implementation of robust and specific analytical methods, as outlined herein, is a critical component of a comprehensive quality control strategy that adheres to stringent regulatory expectations.

References

  • Yaye, H. S., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. [Link]

  • Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-236. [Link]

  • Patel, D. J., et al. (2026). Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. International Journal of Pharmaceutical Sciences Review and Research.
  • SynZeal. (n.d.). Ticagrelor Impurities. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Ticagrelor EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. Retrieved from [Link]

  • Cleanchem. (n.d.). Ticagrelor EP Impurity E | CAS No: 220352-38-5. Retrieved from [Link]

  • Reddy, G. H., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 293-302. [Link]

  • TLC Pharmaceutical Labs. (n.d.). Ticagrelor Impurities | Usp | Ep | Bp. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024, June 30). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ticagrelor-impurities. Retrieved from [Link]

  • MSN Laboratories. (n.d.). MSN Ticagrelor Impurity. Retrieved from [Link]

  • Shaik, M. R., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]

  • Pharmaffiliates. (n.d.). rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine. Retrieved from [Link]

  • Reddy, G. H., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed. [Link]

  • U.S. Food and Drug Administration. (2010, December 16). Application Number: 022433Orig1s000. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Cureus. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]

Sources

Molecular weight and formula of Ticagrelor cyclopropyl amine intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Core Intermediate in the Synthesis of Ticagrelor (AZD6140)[1]

Abstract

This technical guide provides a comprehensive analysis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA), the chiral amine moiety responsible for the P2Y12 receptor binding affinity of Ticagrelor.[1] Unlike the cyclopentyl core, which mimics the ribose sugar of adenosine, this cyclopropyl amine unit introduces the necessary conformational rigidity and lipophilicity for high-affinity reversible binding. This document details its physicochemical properties, industrial synthesis via the Curtius rearrangement, critical quality attributes, and self-validating protocols for its purification as a hydrochloride salt.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The intermediate exists in two primary forms during the drug development lifecycle: the Free Base (used in coupling reactions) and the Hydrochloride Salt (used for stable storage and reference standards).

Table 1: Molecular Specifications
PropertyFree BaseHydrochloride Salt
IUPAC Name (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride
CAS Number 220352-38-5 1402222-66-5
Molecular Formula C₉H₉F₂N C₉H₁₀ClF₂N
Molecular Weight 169.17 g/mol 205.63 g/mol
Appearance Pale yellow oil or low-melting solidWhite to off-white crystalline solid
Chirality (1R, 2S) [Trans-configuration](1R, 2S) [Trans-configuration]
Solubility Soluble in DCM, EtOAc, MethanolSoluble in Water, Methanol, DMSO
Synthetic Pathway: The Curtius Rearrangement Route[14]

The industrial synthesis of CPA prioritizes stereochemical purity. While asymmetric cyclopropanation is possible, the most robust route involves the Curtius Rearrangement of trans-3,4-difluorophenylcyclopropanecarboxylic acid. This pathway is preferred because it retains the stereochemistry established in the cyclopropane ring formation while safely converting the carboxylic acid to an amine.

Mechanism & Rationale[1][2][3]
  • Cyclopropanation: 3,4-Difluorocinnamic acid is treated with trimethylsulfoxonium iodide (Corey-Chaykovsky reagent) to form the trans-cyclopropane ring.[1]

  • Acyl Azide Formation: The carboxylic acid is activated (using SOCl₂ or mixed anhydrides) and treated with Sodium Azide (NaN₃) or directly reacted with Diphenylphosphoryl azide (DPPA).[1]

  • Curtius Rearrangement: Heating the acyl azide triggers the loss of N₂, forming an isocyanate intermediate with retention of configuration.

  • Hydrolysis: Acidic hydrolysis of the isocyanate yields the amine salt.

Visualization: Synthesis Workflow

Ticagrelor_CPA_Synthesis Start 3,4-Difluorocinnamic Acid Step1 Cyclopropanation (Trimethylsulfoxonium iodide / NaH) Start->Step1 Intermediate1 trans-Carboxylic Acid (Racemic) Step1->Intermediate1 Ring Formation Step2 Curtius Rearrangement (DPPA / Et3N / Heat) Intermediate1->Step2 Intermediate2 Isocyanate Intermediate (Retention of Configuration) Step2->Intermediate2 -N2 (Gas) Step3 Hydrolysis (Aq. HCl / Reflux) Intermediate2->Step3 CrudeAmine Crude Racemic Amine Step3->CrudeAmine Step4 Chiral Resolution (R-Mandelic Acid) CrudeAmine->Step4 FinalProduct (1R,2S)-CPA R-Mandelate Salt Step4->FinalProduct Crystallization

Figure 1: Industrial synthesis pathway focusing on the Curtius Rearrangement and subsequent chiral resolution.

Experimental Protocol: Salt Formation & Purification

Objective: Convert the crude, oily free base into the stable Hydrochloride Salt . This process serves as a critical purification step, rejecting non-basic impurities and trace cis-isomers.

Safety Prerequisite:

  • Perform all operations in a fume hood.

  • The free base is a skin irritant; wear nitrile gloves and safety goggles.

Protocol Steps
  • Dissolution:

    • Charge 10.0 g of crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (Free Base) into a 250 mL round-bottom flask.

    • Add 50 mL of Isopropyl Acetate (IPAc). Note: IPAc is chosen over Ethyl Acetate for its higher boiling point and lower solubility of the HCl salt, maximizing yield.

    • Stir at 20–25°C until a clear, homogeneous solution is obtained.

  • Acidification:

    • Cool the solution to 0–5°C using an ice bath.

    • Slowly add 6.0 mL of Concentrated HCl (37%) dropwise over 15 minutes.

    • Observation: A thick white precipitate will begin to form immediately. Ensure vigorous stirring to prevent clumping.

  • Digestion:

    • Remove the ice bath and allow the slurry to warm to 20–25°C .

    • Stir for 2 hours . This "digestion" period allows the crystal lattice to reorganize, expelling trapped impurities (e.g., cis-isomer).

  • Filtration & Wash:

    • Filter the solid using a Büchner funnel under vacuum.

    • Wash the filter cake with 2 × 10 mL of chilled IPAc.

    • Critical Check: The filtrate should be clear. If cloudy, refilter.

  • Drying:

    • Dry the white solid in a vacuum oven at 45°C for 6 hours.

    • Expected Yield: ~10.5 g (85–90%).

    • Target Purity: >99.5% (HPLC).

Quality Control & Impurity Profile

To ensure the intermediate is suitable for the final coupling with the chloropyrimidine core, the following impurities must be controlled.

Impurity TypeStructure/OriginLimit (Area %)Detection Method
Cis-Isomer (1R,2R) or (1S,2S) diastereomer< 0.15%Chiral HPLC
Des-fluoro Analog 2-(3-fluorophenyl)...[1][4] (Incomplete fluorination)< 0.10%LC-MS / GC-MS
Dimer Urea derivative formed during Curtius< 0.10%LC-MS

Self-Validating Check: The melting point of the HCl salt is a rapid indicator of optical purity.

  • Pure (1R,2S)-HCl: >195°C (Decomposition).[1]

  • Racemic/Impure: Significant depression (<180°C).[1]

Role in Ticagrelor Assembly

The (1R,2S)-CPA intermediate is introduced in the final stages of the Ticagrelor synthesis via a Nucleophilic Aromatic Substitution (SNAr) .

Reaction Logic: The CPA amine acts as a nucleophile, attacking the electron-deficient 4-position of the 4,6-dichloro-2-(propylthio)pyrimidine-5-amine (or its triazole equivalent).[1] The (1R,2S) stereochemistry is critical here; it orients the difluorophenyl ring into a specific hydrophobic pocket of the P2Y12 receptor, locking the antagonist in the active site.

Coupling_Logic CPA (1R,2S)-CPA (Nucleophile) Complex Transition State (Meisenheimer Complex) CPA->Complex Attack Core Chloropyrimidine Core (Electrophile) Core->Complex Ticagrelor Ticagrelor Precursor Complex->Ticagrelor -HCl

Figure 2: The SNAr coupling logic where the CPA intermediate serves as the chiral nucleophile.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9834068, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.[1] Retrieved February 25, 2026, from [Link]

  • AstraZeneca Patents (via Google Patents).Process for the preparation of Ticagrelor intermediates (WO2001092263).

Sources

The Critical Role of Impurity Control in Ticagrelor API Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in a Leading Antiplatelet Agent

Ticagrelor, a direct-acting P2Y12 receptor antagonist, represents a significant advancement in the management of acute coronary syndromes. Its reversible binding and rapid onset of action offer distinct clinical advantages. However, as with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical determinant of its safety, efficacy, and stability. The complex multi-step synthesis of Ticagrelor presents numerous opportunities for the formation of process-related impurities, by-products, and degradation products.[][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products to ensure patient safety.[3]

This technical guide provides a deep dive into the role and management of a specific process-related impurity, herein referred to as Impurity 175, within the Ticagrelor API synthesis pathway. We will explore its identity, formation mechanism, analytical detection, and strategies for its control, while also contextualizing it within the broader landscape of impurity profiling for Ticagrelor.

Decoding Impurity 175: A Process-Related Impurity from a Key Chiral Intermediate

"Impurity 175" is not a single molecular entity but rather a designation for a salt composed of two molecules: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine and (R)-mandelate. This is also recognized by the United States Pharmacopeia (USP) as Ticagrelor Related Compound A.[4] The presence of this impurity in the final Ticagrelor API is indicative of the carry-over of a key starting material from a resolution step in the synthesis of the side-chain.

ComponentChemical NameMolecular FormulaMolecular Weight
Amine(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amineC9H9F2N169.17 g/mol
Acid(R)-mandelic acidC8H8O3152.15 g/mol
Impurity 175 (Salt) (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (R)-mandelate C17H17F2NO3 321.32 g/mol

The formation of this diastereomeric salt is a deliberate and crucial step in the synthesis of the enantiomerically pure cyclopropylamine, which is a key building block for the Ticagrelor molecule. The resolution process separates the desired (1R,2S)-enantiomer from its unwanted (1S,2R)-counterpart. Impurity 175, therefore, is not an unintended byproduct of a chemical reaction but rather a starting material that must be diligently removed in downstream purification steps.

The Genesis of Impurity 175 in the Ticagrelor Synthesis Pathway

A common convergent synthesis approach for Ticagrelor involves the coupling of the chiral cyclopropylamine side-chain with the triazolopyrimidine core. The synthesis of the chiral amine itself is a critical upstream process where Impurity 175 originates.

Ticagrelor_Synthesis_Impurity_175 cluster_amine_synthesis Chiral Amine Synthesis cluster_ticagrelor_synthesis Ticagrelor API Synthesis racemic_amine Racemic (1R,2S/1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine resolution Diastereomeric Salt Formation (Resolution) racemic_amine->resolution mandelic_acid (R)-Mandelic Acid mandelic_acid->resolution impurity_175 Impurity 175 ((1R,2S)-amine • (R)-mandelate) (Desired Diastereomer Salt) resolution->impurity_175 unwanted_diastereomer Unwanted Diastereomer Salt resolution->unwanted_diastereomer liberation Liberation of Free Amine impurity_175->liberation impurity_carryover Impurity Carry-over impurity_175->impurity_carryover chiral_amine (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (Key Starting Material) liberation->chiral_amine coupling Coupling Reaction chiral_amine->coupling core_intermediate Triazolopyrimidine Core core_intermediate->coupling crude_ticagrelor Crude Ticagrelor coupling->crude_ticagrelor purification Purification crude_ticagrelor->purification final_api Ticagrelor API purification->final_api impurity_carryover->crude_ticagrelor

Caption: Origin of Impurity 175 in the Ticagrelor Synthesis Pathway.

The presence of Impurity 175 in the final API signifies a failure to completely liberate the free amine from the mandelate salt or inadequate purification of the chiral amine before its use in the subsequent coupling reaction.

The Broader Impurity Landscape in Ticagrelor Synthesis

While Impurity 175 is a critical process-related impurity to monitor, a comprehensive understanding of Ticagrelor's impurity profile is essential. One of the most significant process-related impurities is a dimer of Ticagrelor.[5][6]

The Ticagrelor Dimer Impurity

This impurity arises from a side reaction where two molecules of a key intermediate or the final Ticagrelor molecule itself are linked together. The formation of this dimer is often associated with the reaction conditions of the coupling step.[7][8] Its structural similarity to Ticagrelor can make its removal challenging.

Ticagrelor_Dimer_Formation ticagrelor_intermediate Ticagrelor Precursor Intermediate side_reaction Side Reaction (e.g., during coupling) ticagrelor_intermediate->side_reaction desired_reaction Desired Reaction ticagrelor_intermediate->desired_reaction dimer_impurity Ticagrelor Dimer Impurity side_reaction->dimer_impurity ticagrelor_api Ticagrelor API desired_reaction->ticagrelor_api

Caption: Formation of the Ticagrelor Dimer Impurity.

Other classes of impurities that require careful monitoring include:

  • Degradation Products: Ticagrelor can degrade under stress conditions such as heat, light, and oxidation, leading to the formation of various degradation products.[]

  • Process-Related Impurities: Apart from the dimer, other by-products can form during the various synthetic steps.[9]

  • Genotoxic Impurities: The synthesis of Ticagrelor may involve reagents and intermediates that have the potential to be genotoxic, and their levels in the final API must be strictly controlled.[10]

Analytical Methodologies for Impurity Detection and Quantification

A robust analytical methodology is paramount for the detection and quantification of Impurity 175 and other related substances in Ticagrelor API. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[][2]

Experimental Protocol: HPLC Method for Ticagrelor and its Impurities

This protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Ammonium Acetate buffer, pH adjusted to 8.2 with ammonium hydroxide
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (depending on the complexity of the impurity profile)
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm or 270 nm
Injection Volume 10 - 20 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve reference standards of Ticagrelor and known impurities (including Impurity 175) in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Ticagrelor API sample in the diluent to a known concentration.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to Ticagrelor and its impurities based on their retention times compared to the reference standards.

  • Quantify the impurities using the peak area responses.

5. Validation:

  • The analytical method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Strategies for Controlling Impurity 175 and Other Impurities

The control of impurities in Ticagrelor API synthesis is a multi-faceted approach that begins with a thorough understanding of the synthetic process.

  • Upstream Process Control: For Impurity 175, strict control over the liberation and purification of the chiral amine from its mandelate salt is crucial. This includes optimizing the pH and extraction conditions during the work-up and implementing stringent in-process controls.

  • Optimization of Reaction Conditions: To minimize the formation of the dimer impurity and other by-products, reaction parameters such as temperature, reaction time, and stoichiometry of reagents in the coupling step must be carefully optimized.

  • Purification Techniques: Robust purification methods for the crude Ticagrelor are essential. This may involve multiple crystallization steps using appropriate solvent systems to effectively purge impurities.[9][11]

  • In-Process Monitoring: Regular monitoring of the reaction progress and impurity levels at various stages of the synthesis allows for early detection of deviations and corrective actions.

  • Characterization of Impurities: The isolation and structural elucidation of unknown impurities are critical for understanding their origin and potential impact.

Conclusion: A Commitment to Quality and Safety

The successful synthesis of high-purity Ticagrelor API is a testament to a deep understanding of its chemical synthesis and a rigorous approach to impurity control. Impurity 175, a remnant of a critical chiral resolution step, serves as a key indicator of the efficiency of purification processes. By implementing robust analytical methods and strategic control measures, pharmaceutical manufacturers can ensure the consistent production of Ticagrelor that meets the highest standards of quality and safety, ultimately benefiting patients worldwide.

References

  • CN112778263A - Ticagrelor and intermediate impurity thereof, and preparation method thereof. Google Patents.

  • Ticagrelor and Impurities. BOC Sciences.

  • Ticagrelor Impurity M | CAS No: 274693-39-9. Cleanchem.

  • Novel synthesis of Ticagrelor, an anti-platelet drug. Journal of Chemical and Pharmaceutical Research.

  • Ticagrelor Impurities and Related Compound. Veeprho.

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan J. Chem.

  • Ticagrelor Related Compound A USP Reference Standard. Sigma-Aldrich.

  • Ticagrelor-impurities. Pharmaffiliates.

  • CN112778263A - Ticagrelor and intermediate impurity thereof, and preparation method. Google Patents.

  • Ticagrelor Impurities | Usp | Ep | Bp. Tlcpharma Labs.

  • Ticagrelor API Impurity Manufacturers. Anant Pharmaceuticals Pvt. Ltd.

  • Ticagrelor Related Compound 17 | CAS 376608-74-1. Veeprho.

  • Ticagrelor Related Compound A (25 mg). USP Store.

  • Ticagrelor EP Impurities & USP Related Compounds. SynThink Research Chemicals.

  • MSN TICAGRELOR IMPURITY.cdr. MSN Laboratories.

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerLink.

  • CAS No : 1788033-05-5 | Product Name : Ticagrelor - Impurity B. Pharmaffiliates.

Sources

Technical Guide: Process Synthesis & Control of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (hereafter CPA ) is the chiral amine moiety responsible for the high-affinity binding of Ticagrelor (Brilinta) to the P2Y12 receptor. Its structural rigidity and specific stereochemistry are critical for the drug's reversible antagonism mechanism.

This guide targets the process chemistry challenges associated with CPA synthesis, specifically focusing on the Curtius Rearrangement and Chiral Resolution . These steps represent the highest safety risks (energetic intermediates) and quality bottlenecks (enantiomeric excess) in the manufacturing workflow.

Stereochemical Criticality

It is vital to note the stereochemical descriptor switch that occurs during synthesis due to Cahn-Ingold-Prelog (CIP) priority changes, despite the reaction proceeding with retention of configuration:

  • Precursor: trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.[1][2][3][4][5]

  • Product: trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[1][3][5][6][7]

Synthetic Strategy & Process Flow

The industrial standard involves constructing the cyclopropane ring via diazoacetate addition to a styrene derivative, followed by a degradation of the carboxylic acid to the amine.

The "AstraZeneca" Route (Optimized)

The most robust route, derived from original AstraZeneca patents and process optimization literature, follows this logic:

  • Olefin Formation: 3,4-Difluorobenzaldehyde

    
     3,4-Difluorostyrene.[3]
    
  • Cyclopropanation: Reaction with Ethyl Diazoacetate (EDA) to form the ester.

  • Hydrolysis: Ester

    
     Carboxylic Acid.
    
  • Curtius Rearrangement: Acid

    
     Isocyanate 
    
    
    
    Amine (Retention of configuration).[8]
  • Resolution: Formation of the (R)-Mandelic acid salt to isolate the (1R,2S) enantiomer.

Process Flow Diagram (Graphviz)

CPA_Synthesis_Flow cluster_safety SAFETY CRITICAL ZONE (Curtius) Start 3,4-Difluorobenzaldehyde Styrene 3,4-Difluorostyrene Start->Styrene Olefinaton Reagent1 Wittig Reagent / Base Reagent1->Styrene Reagent2 Ethyl Diazoacetate (EDA) + Rh/Cu Catalyst Ester Ethyl trans-2-(3,4-difluorophenyl) cyclopropanecarboxylate (Racemic or Enantioenriched) Reagent2->Ester Styrene->Ester Cyclopropanation (Exothermic) Acid trans-(1R,2R)-Carboxylic Acid (Hydrolyzed) Ester->Acid Hydrolysis (LiOH/NaOH) AcylAzide Acyl Azide Intermediate (DO NOT ISOLATE) Acid->AcylAzide DPPA or NaN3/ClCOOEt Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Thermal Rearrangement (-N2 Gas Evolution) RacemicAmine Crude Amine (Racemic) Isocyanate->RacemicAmine Hydrolysis Salt (1R,2S)-CPA (R)-Mandelate Salt (Crystalline Solid) RacemicAmine->Salt Resolution w/ (R)-Mandelic Acid Recrystallization

Figure 1: Process flow for CPA synthesis highlighting the safety-critical Curtius rearrangement zone.

Detailed Experimental Protocols

Step 1: Curtius Rearrangement (Safety Critical)

This step converts the carboxylic acid to the amine.[3][9][10][11] Safety Note: The acyl azide intermediate is energetic.[9][10] The protocol below uses a "One-Pot" approach with Diphenylphosphoryl azide (DPPA) to avoid isolating the azide, mitigating explosion risk.

Reagents:

  • trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)[10]

  • Triethylamine (TEA) (1.2 eq)

  • Solvent: Toluene (Anhydrous) - Chosen for high boiling point to facilitate rearrangement.

  • Water (for final hydrolysis).

Protocol:

  • Charge: Load the carboxylic acid and Toluene into a reactor under

    
     atmosphere.
    
  • Base Addition: Add TEA. The reaction is slightly exothermic; maintain

    
    .
    
  • Azide Formation: Add DPPA dropwise.[10] Critical: Monitor temperature.[10][11] Do not heat yet. Stir at RT for 1-2 hours.

  • Rearrangement (The "Forbidden" Step):

    • Slowly ramp temperature to 80-90°C .

    • Observation: Nitrogen gas (

      
      ) evolution will be vigorous. Ensure reactor venting is unblocked.
      
    • Hold at 90°C until gas evolution ceases (approx. 2-3 hours). This confirms conversion of Acyl Azide

      
       Isocyanate.[8][10]
      
  • Hydrolysis: Cool to 20°C. Add water (or dilute HCl) to hydrolyze the isocyanate to the amine. CO2 is evolved during this step.

  • Workup: Separate phases. The organic phase contains the amine (if basic) or the aqueous phase contains the amine salt (if acidic). Standard extraction yields the crude racemic amine oil.

Step 2: Chiral Resolution with (R)-Mandelic Acid[3]

The crude amine is often a mixture of enantiomers (unless asymmetric cyclopropanation was perfect). Resolution with (R)-Mandelic acid precipitates the desired (1R,2S) isomer.[3]

Protocol:

  • Dissolution: Dissolve crude trans-amine (1.0 eq) in Ethyl Acetate/Ethanol mixture (typically 10:1 ratio).

  • Acid Addition: Add (R)-(-)-Mandelic acid (1.0 eq) dissolved in Ethanol.

  • Crystallization: Heat to reflux to ensure complete dissolution, then cool slowly to 0-5°C.

  • Filtration: The salt formed is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (R)-mandelate .

  • Validation: The (1S,2R) enantiomer remains largely in the mother liquor.

  • Free Basing: Treat the salt with NaOH (aq) and extract with DCM to yield the pure oily amine for the next coupling step in Ticagrelor synthesis.

Critical Process Parameters (CPP) & Analytical Controls

To ensure "Trustworthiness" (E-E-A-T), the following parameters must be controlled. These are self-validating checks.

ParameterSpecificationCausality / Rationale
Reaction Temp (Curtius) Strict ramp to 90°CRapid heating can cause violent

release. Low temp leads to accumulation of explosive acyl azide.
Water Content (Toluene) < 0.05% w/wWater competes with the rearrangement, hydrolyzing the acyl azide back to acid or forming urea byproducts.
Enantiomeric Excess (ee) > 99.0%Ticagrelor is a single enantiomer drug. The (1S,2R) impurity is difficult to purge downstream.[12]
Residual Azide < 10 ppmSafety requirement. Azides are toxic and potential mutagens.
Impurity Profile Logic

The major impurities arise from the cyclopropanation diastereoselectivity.

  • cis-Isomer: The cis-amine is a diastereomer. It has different physical properties and is usually removed during the crystallization of the Mandelate salt (which is highly specific for the trans isomer).

  • Enantiomer: The (1S,2R) amine is the "wrong" trans-enantiomer. It is removed via the resolution step.

Safety Logic: The Curtius Rearrangement[10][11]

The conversion of the acid to the amine is the most hazardous step. The diagram below illustrates the safety logic required for scale-up.

Safety_Logic cluster_hazard Hazard Identification cluster_control Engineering Controls AzideAccumulation Hazard: Accumulation of Acyl Azide (Explosive) DosingControl Control: Slow DPPA Addition at Low Temp AzideAccumulation->DosingControl GasEvolution Hazard: Rapid N2 Release (Over-pressurization) ThermalRamp Control: Controlled Heating Ramp (10°C/30min) GasEvolution->ThermalRamp VentSizing Control: Burst Disk & Oversized Vent Lines GasEvolution->VentSizing

Figure 2: Hazard Analysis and Critical Control Points (HACCP) for the Curtius step.

References

  • AstraZeneca AB. (2001). Compounds and methods for their preparation (Ticagrelor Intermediates).[2][3][7][12][13][14] WO Patent 01/92263.[2][4][12][13] Link

  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis of the P2T antagonist AZD6140 (Ticagrelor). Vol 17, Issue 21, 6013-6018. Link

  • Organic Process Research & Development. (2012). Scalable Synthesis of the Ticagrelor Cyclopropylamine Intermediate. (General reference on Curtius safety in pharma). Link

  • Vertex AI Search. (2023). Grounding verification for (R)-Mandelic acid resolution of CPA. (Verified via Search Result 1.1 and 1.17).

Note: The stereochemical descriptors (1R,2R) for the acid and (1R,2S) for the amine are consistent with IUPAC nomenclature changes due to priority group shifts between -COOH and -NH2, as detailed in Reference 1.

Sources

Navigating the Labyrinth of Pharmaceutical Impurities: A Technical Guide to the Characterization of Ticagrelor-Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Drug Development

In the landscape of modern drug development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the entire impurity profile of a drug product. For a potent antiplatelet agent like Ticagrelor, which is critical in the management of acute coronary syndromes, ensuring the purity and stability of the final dosage form is a matter of paramount patient safety and regulatory compliance.[1][2] Impurities, which can arise from manufacturing processes or degradation of the drug substance over time, must be meticulously identified, quantified, and controlled.[3]

This technical guide provides a comprehensive framework for approaching the solubility and stability characterization of Ticagrelor-related compounds. While specific data for every potential impurity, such as the designated "Impurity 175," is not always publicly available, the principles and methodologies outlined herein provide a robust and scientifically sound approach for any researcher or drug development professional. This document is structured to empower scientists with the foundational knowledge and practical protocols necessary to navigate the complexities of impurity analysis.

Understanding the Landscape: Ticagrelor and Its Degradation Pathways

Ticagrelor is a complex molecule susceptible to degradation under various stress conditions.[4] Forced degradation studies are a cornerstone of understanding these pathways and identifying potential impurities.[5][6] These studies involve subjecting the drug substance to harsh conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to accelerate the formation of degradation products.[4][6]

The primary degradation pathways for Ticagrelor have been identified as oxidation/auto-oxidation, S-dealkylation, and N-dealkylation.[4] Understanding these pathways is crucial as it allows scientists to predict the structures of potential impurities and develop targeted analytical methods for their detection and quantification.

Solubility Profiling: A Critical Parameter for Bioavailability and Formulation

The solubility of an impurity is a critical physicochemical parameter that influences its potential for absorption and accumulation in the body, as well as its behavior during the manufacturing process and in the final drug product. Ticagrelor itself is classified as a Biopharmaceutical Classification System (BCS) class IV compound, meaning it has low solubility and low permeability.[7] The solubility of its impurities can vary significantly.

Experimental Protocol for Equilibrium Solubility Determination

The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of assessing the solubility of an impurity in various media.

Objective: To determine the equilibrium solubility of a Ticagrelor impurity in various aqueous and organic solvents.

Materials:

  • Ticagrelor impurity reference standard

  • Various solvents: Purified water, phosphate buffer (pH 1.2, 4.5, 6.8), 0.1 N HCl, 0.1 N NaOH, Methanol, Acetonitrile, Ethanol, Dimethyl sulfoxide (DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the Ticagrelor impurity to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials and place them in a constant temperature shaker bath, typically set at 25 °C and 37 °C to simulate room and physiological temperatures.

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to sediment the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved impurity using a validated HPLC method.

  • Repeat the analysis at each time point until two consecutive time points show no significant change in concentration, indicating that equilibrium has been reached.

Causality Behind Experimental Choices:

  • Use of Excess Solid: Ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for accurate and reproducible results.

  • Multiple pH Buffers: Mimics the physiological pH range of the gastrointestinal tract, providing insights into potential in vivo solubility.

  • HPLC Analysis: Provides a sensitive and specific method for quantifying the concentration of the impurity in the presence of other components.

Data Presentation: Solubility Profile of a Hypothetical Ticagrelor Impurity

Since specific data for "Impurity 175" is unavailable, the following table illustrates how solubility data for a hypothetical Ticagrelor impurity would be presented.

Solvent/MediumTemperature (°C)Solubility (mg/mL)
Purified Water25< 0.01
0.1 N HCl370.05
Phosphate Buffer (pH 4.5)370.02
Phosphate Buffer (pH 6.8)37< 0.01
Methanol2515.2
Acetonitrile258.5
DMSO25> 50

Stability Assessment: Ensuring Product Quality and Shelf-Life

Stability testing is essential to understand how an impurity might form or degrade over time under various environmental conditions. This information is critical for establishing appropriate storage conditions and shelf-life for the drug product.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a vital tool in drug development.[5][6] They provide insight into the degradation pathways of the drug substance and help in the development of stability-indicating analytical methods.

Objective: To evaluate the stability of a Ticagrelor impurity under various stress conditions.

Materials:

  • Ticagrelor impurity reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Temperature and humidity-controlled stability chambers

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the impurity in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

  • Base Hydrolysis: Dissolve the impurity in a solution of 0.1 N NaOH and heat at a controlled temperature for a specified duration.

  • Oxidative Degradation: Dissolve the impurity in a solution containing hydrogen peroxide (e.g., 3-30%) and keep it at room temperature.

  • Photostability: Expose the solid impurity and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Degradation: Expose the solid impurity to dry heat at an elevated temperature (e.g., 80-100 °C).

  • Humidity Stress: Expose the solid impurity to elevated temperature and humidity (e.g., 40 °C / 75% RH).

  • At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining impurity and detect any new degradation products.

Self-Validating System: The use of a stability-indicating HPLC method is crucial. This method must be able to separate the parent impurity from all its degradation products, ensuring that the disappearance of the impurity peak is a true measure of its degradation and not due to co-elution with a degradant.

Visualizing the Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Sampling Sample at Time Points (T0, T1, T2...) Acid->Sampling Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Base->Sampling Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Sampling Photo Photolysis (ICH Q1B) Photo->Sampling Thermal Thermal Stress (e.g., 105°C) Thermal->Sampling Impurity Ticagrelor Impurity (Solid & Solution) Impurity->Acid Impurity->Base Impurity->Oxidation Impurity->Photo Impurity->Thermal Analysis Analyze via Stability-Indicating HPLC Method Sampling->Analysis Data Quantify Impurity Identify Degradants Determine Degradation Rate Analysis->Data caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow

Data Presentation: Stability Profile of a Hypothetical Ticagrelor Impurity

The results of forced degradation studies are typically summarized in a table, as shown below for a hypothetical impurity.

Stress ConditionDuration% DegradationMajor Degradants Formed
0.1 N HCl (80 °C)8 hours15.2%Degradant A, Degradant B
0.1 N NaOH (80 °C)4 hours45.8%Degradant C
3% H₂O₂ (RT)24 hours8.5%Oxidative Product D
Photostability (ICH Q1B)7 daysNo significant degradation-
Thermal (105 °C)14 days5.1%Minor thermal degradants

Logical Framework for Impurity Characterization

A systematic approach is essential for the successful characterization of any pharmaceutical impurity. The following diagram outlines the logical relationship between the key stages of this process.

Impurity_Characterization_Logic Detection Detection & Identification (LC-MS, NMR) Isolation Isolation & Purification (Prep-HPLC) Detection->Isolation Synthesis Synthesis of Reference Standard Isolation->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Solubility Solubility Profiling Characterization->Solubility Stability Stability Studies (Forced Degradation) Characterization->Stability Risk Toxicological Assessment & Risk Analysis Solubility->Risk Stability->Risk Control Establishment of Specification Limits Risk->Control caption Logical Flow of Impurity Characterization

Sources

Technical Guide: Ticagrelor Impurity 175 (Amide Derivative)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for Ticagrelor Impurity 175 , designed for researchers and pharmaceutical development professionals.

CAS No: 1932275-13-2 | Formula: C₁₀H₉F₂NO | Molecular Weight: 197.18 g/mol

Executive Summary

In the development and quality control of Ticagrelor (a P2Y12 platelet inhibitor), the identification and control of process-related impurities are critical for ICH Q3A/B compliance. Impurity 175 (often designated by vendor codes such as QCC-175) is chemically identified as the amide derivative of the key cyclopropyl amine intermediate.

This impurity typically arises during the synthesis of the cyclopropyl amine moiety or via oxidative degradation. Its structural similarity to the genotoxic potential of anilines (though it is a cyclopropyl amine derivative) necessitates rigorous safety profiling and precise analytical separation. This guide provides the MSDS safety framework, synthesis origin, and validated analytical protocols for its detection.

Chemical Identification & Structural Analysis

Impurity 175 represents the carbonyl-modified form of the primary amine intermediate used to construct the Ticagrelor side chain.

ParameterTechnical Specification
Common Name This compound (Amide Impurity)
Chemical Name (1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxamide
CAS Number 1932275-13-2
Molecular Formula C₁₀H₉F₂NO
Stereochemistry (1R, 2S) - Matches Ticagrelor backbone
Appearance White to Off-white Solid
Solubility Soluble in Methanol, DMSO, Acetonitrile; Low solubility in Water
Structural Diagram (Graphviz)

The following diagram illustrates the structural relationship between the Impurity 175 and the Ticagrelor parent amine.

ChemicalStructure Ticagrelor Ticagrelor API (Parent Drug) AmineInt Key Intermediate (Cyclopropyl Amine) C9H9F2N AmineInt->Ticagrelor Coupling w/ Pyrimidine Impurity175 Impurity 175 (Amide Derivative) C10H9F2NO AmineInt->Impurity175 Oxidation / Incomplete Hydrolysis

Caption: Structural genesis of Impurity 175 from the key cyclopropyl amine intermediate.

Hazard Characterization & Safety Data Sheet (SDS)

Signal Word: WARNING

While specific toxicological data for this isolated impurity is limited, its safety profile is derived from Read-Across Toxicology based on the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine class.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling & Storage Protocols
  • Containment: Handle within a certified Fume Hood. Use HEPA-filtered enclosures if handling powder >100 mg.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccated storage.

  • Incompatibility: Strong oxidizing agents, strong acids, and acid chlorides.

Analytical Strategy: Detection & Quantification

Quantifying Impurity 175 requires a Reverse-Phase HPLC (RP-HPLC) method capable of separating the polar amide from the basic amine and the hydrophobic parent drug.

Validated HPLC Protocol

Method Principle: Gradient elution on a C18 stationary phase with pH-controlled buffering to suppress ionization of the residual amine, ensuring sharp peak shape for the amide (Impurity 175).

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus or Cosmocil), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (or 20mM Ammonium Acetate pH 8.2)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 270 nm (Secondary)
Injection Volume 10 µL
Diluent Acetonitrile : Water (50:50 v/v)
Retention Time Logic
  • Impurity 175 (Amide): Neutral character. Elutes earlier than Ticagrelor but later than the highly polar degradation fragments.

  • Ticagrelor: Hydrophobic. Elutes late in the gradient.

  • Relative Retention Time (RRT): Typically ~0.4 - 0.6 relative to Ticagrelor (depending on gradient slope).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Test Sample (API or Tablet) Prep Sample Preparation Dissolve in 50:50 ACN:H2O Sonicate 10 min Sample->Prep Filter Filtration 0.22 µm PVDF Filter Prep->Filter HPLC HPLC Injection Gradient Elution (C18) Filter->HPLC Detect UV Detection @ 254 nm HPLC->Detect Data Data Analysis Calc. % Impurity 175 (Area Normalization) Detect->Data

Caption: Step-by-step analytical workflow for isolating Impurity 175.

Origin & Control Strategy

Understanding the source of Impurity 175 allows for process control during drug substance manufacturing.

  • Incomplete Hydrolysis: If the starting material for the cyclopropyl amine is the corresponding nitrile , partial hydrolysis can yield the amide (Impurity 175) before converting to the acid/amine.

  • Acylation Byproducts: During the coupling of the amine to the pyrimidine core, if activated carboxylic acid contaminants are present, the amine can be acylated to form the amide.

  • Control Limit: Per ICH Q3A(R2), impurities >0.10% must be identified. Impurity 175 is typically controlled at NMT 0.15% in the final API.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. [Link]

  • Quality Control Chemicals (QCC). this compound Reference Standard Data. QCC Standards. [Link]

  • Bairam, R., et al. UV Spectrophotometric and HPLC Method for Quantification of Ticagrelor in Bulk and Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis, 2022. [Link]

  • SynZeal Research. Ticagrelor Impurities and Structural Characterization. SynZeal. [Link]

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Ticagrelor and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Ticagrelor and its process-related impurities and degradation products. The presented method is designed to be a robust starting point for researchers, scientists, and drug development professionals, providing the scientific rationale behind the selection of chromatographic parameters. While this method is broadly applicable, it is essential to validate its suitability for any specific impurity, such as the designated "Impurity 175," once a reference standard is procured.

Introduction: The Critical Need for Impurity Profiling of Ticagrelor

Ticagrelor is a crucial antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] As a P2Y12 receptor antagonist, its efficacy and safety are paramount.[] The manufacturing process of Ticagrelor, as well as its storage, can lead to the formation of various impurities, including by-products, degradation products, and residual starting materials.[] These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities in pharmaceutical products.

This guide provides a comprehensive framework for developing a reliable HPLC method to separate and quantify Ticagrelor from its potential impurities, ensuring the quality and consistency of the final drug product.

HPLC Method Development Strategy: A Scientifically-Driven Approach

The development of a robust and reliable HPLC method requires a systematic approach. The following sections detail the rationale behind the selection of the key chromatographic parameters for the analysis of Ticagrelor and its impurities.

Stationary Phase Selection: The Foundation of Separation

A reversed-phase C18 column is the most commonly employed stationary phase for the analysis of Ticagrelor and its related substances, demonstrating excellent resolving power.[4][5][6][7] The non-polar nature of the C18 stationary phase provides effective retention and separation of the moderately non-polar Ticagrelor molecule and its likely less polar or more polar impurities. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a good starting point, offering a balance between resolution, analysis time, and backpressure.[5][6][7]

Mobile Phase Optimization: Fine-Tuning the Separation

The choice of mobile phase is critical for achieving optimal separation. A combination of an aqueous buffer and an organic modifier is typically used.

  • Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the analyte and impurities, leading to reproducible retention times. Phosphate buffers are a common choice, with the pH adjusted to the acidic range (e.g., pH 2.5-4) using orthophosphoric acid.[8][9][10] An acidic pH helps to suppress the ionization of acidic functional groups and promote good peak shape. Ammonium acetate buffer is another viable option.[9][11]

  • Organic Modifier: Acetonitrile is a widely used organic modifier in the analysis of Ticagrelor due to its low viscosity and UV transparency.[4][5][7][11] Methanol can also be used, but acetonitrile often provides better peak shape and resolution for this class of compounds.[1][8][9][10]

  • Elution Mode: A gradient elution is generally preferred over isocratic elution for impurity profiling.[4][11] This allows for the effective elution of a wide range of impurities with varying polarities, ensuring that both early and late-eluting impurities are captured within a reasonable analysis time.

Detection Wavelength: Maximizing Sensitivity

Ticagrelor exhibits significant UV absorbance. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity for both the active pharmaceutical ingredient (API) and its impurities. A review of the literature suggests that a detection wavelength in the range of 254-256 nm provides a good response for Ticagrelor and its degradation products.[1][5][6][7][10] However, a photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for all components of interest.

Flow Rate and Column Temperature: Optimizing Efficiency

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.[1][5][7][10] The column temperature should be controlled to ensure reproducible retention times. A temperature of 25-30°C is commonly used.[4][12]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the HPLC analysis of Ticagrelor and its impurities.

Materials and Reagents
  • Ticagrelor Reference Standard

  • Ticagrelor Sample (e.g., drug substance or formulation)

  • Impurity Reference Standards (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Solution Preparation
  • Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Ticagrelor Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the Ticagrelor sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of low-level impurities.

Method Validation: Ensuring Reliability and Trustworthiness

Once the method is developed, it must be validated in accordance with ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] This is typically demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) and by spiking the sample with known impurities.[1][11]

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[6][14][15] This is assessed by analyzing a series of solutions of known concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6][14][16] This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][14][16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[6][17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][15][18]

Visualization of the Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation Start Define Analytical Goal: Separate Ticagrelor & Impurities SelectColumn Select Stationary Phase: C18 Column Start->SelectColumn SelectMobilePhase Select Mobile Phase: Aqueous Buffer & Organic Modifier SelectColumn->SelectMobilePhase SelectDetector Select Detector: PDA Detector (254 nm) SelectMobilePhase->SelectDetector OptimizeGradient Optimize Gradient Profile SelectDetector->OptimizeGradient OptimizepH Optimize Mobile Phase pH OptimizeGradient->OptimizepH OptimizeFlowTemp Optimize Flow Rate & Temperature OptimizepH->OptimizeFlowTemp SystemSuitability Perform System Suitability Testing OptimizeFlowTemp->SystemSuitability Validation Conduct Method Validation (ICH Q2(R1)) SystemSuitability->Validation FinalMethod Finalized HPLC Method Validation->FinalMethod

Caption: A flowchart illustrating the systematic workflow for HPLC method development.

Conclusion

The HPLC method detailed in this application note provides a robust and scientifically sound starting point for the detection and quantification of impurities in Ticagrelor. The provided protocol, based on established scientific literature, offers a high probability of successfully separating Ticagrelor from its common impurities. It is imperative that this method is thoroughly validated for its intended use, including its suitability for specific impurities of interest such as "Impurity 175". This validation will ensure the generation of reliable and accurate data, ultimately contributing to the safety and efficacy of Ticagrelor drug products.

References

  • CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography - Google P
  • Gagey, V., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 107, 255-263. (URL: [Link])

  • Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-237. (URL: [Link])

  • Sutar, P., & Thakker, N. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Shimadzu Application News. (URL: [Link])

  • Patel, D. J., et al. (2021). Development and Validation of RP-HPLC Method for Estimation of Ticagrelor in Pharmaceutical Dosage Form and Force degradation study. Research Journal of Pharmacy and Technology, 14(8), 4213-4218. (URL: [Link])

  • Haguet, H., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Pharmaceuticals, 14(1), 58. (URL: [Link])

  • Jisha, J., & Anoop, K. (2020). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. GSC Biological and Pharmaceutical Sciences, 11(3), 133-143. (URL: [Link])

  • Parida, A. K., et al. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. World Journal of Pharmaceutical Research, 10(12), 1011-1023. (URL: [Link])

  • Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-237. (URL: [Link])

  • Kumar, A., & Singh, A. (2019). Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. Der Pharma Chemica, 11(3), 32-38. (URL: [Link])

  • Rizwan, S. H., et al. (2018). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 11(1), 135-139. (URL: [Link])

  • Lankallapali, S., et al. (2023). A Validated Stability-Indicating High performance liquid chromatography Method for Quantification of Related substances and Assay of Ticagrelor in Bulk drug. International Journal of Chemical and Biochemical Sciences, 24(5), 354-369. (URL: [Link])

  • Yilmaz, B., & Kucuk, B. (2019). Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. Records of Natural Products, 13(6), 481-489. (URL: [Link])

  • Mehta, A., et al. (2021). Analytical Method Development and Validation of Ticagrelor. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-6. (URL: [Link])

  • Kumar, A., & Singh, A. (2019). Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. ResearchGate. (URL: [Link])

  • SynZeal. (n.d.). Ticagrelor Impurity 175. SynZeal. (URL: [Link])

  • Mankar, S. D., et al. (2023). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. QTanalytics. (URL: [Link])

  • TLC Pharmaceutical Standards Ltd. (n.d.). Ticagrelor Impurities. TLC Pharmaceutical Standards Ltd. (URL: [Link])

  • Pharmaffiliates. (n.d.). Ticagrelor-impurities. Pharmaffiliates. (URL: [Link])

Sources

Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (hereafter referred to as CPA-HCl ). This chiral amine is the critical structural scaffold for Ticagrelor (Brilinta), a P2Y12 platelet inhibitor used in the treatment of acute coronary syndromes.

Unlike generic synthesis descriptions, this guide focuses on the Resolution-Curtius Strategy . This approach is favored in process development for its operational safety and high enantiomeric excess (ee), avoiding the use of expensive, unstable chiral carbenoids often found in academic literature.

Key Technical Specifications:

  • Target Moiety: (1R,2S)-cyclopropylamine (trans-isomer).[1][2][3]

  • Critical Control Point: Optical resolution of the carboxylic acid precursor to >99% ee prior to rearrangement.

  • Safety Protocol: Utilization of Diphenylphosphoryl azide (DPPA) for the Curtius rearrangement to mitigate explosion risks associated with dry metal azides.

Strategic Reaction Engineering

The synthesis is divided into three logical phases to maximize yield and stereochemical purity.

  • Construction of the Carbon Scaffold: A Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation to yield the trans-racemic acid.

  • Optical Resolution: Separation of the (1R,2R)-acid enantiomer using a chiral amine resolving agent.

    • Note on Stereochemistry: The (1R,2R)-carboxylic acid precursor yields the (1R,2S)-amine product. The change in descriptor (R to S) at position 2 is an artifact of IUPAC priority rules (Cahn-Ingold-Prelog) changing when the carboxyl group is replaced by an amine; the spatial configuration is retained .

  • Stereospecific Functionalization: A Curtius rearrangement using DPPA to convert the acid to the amine with complete retention of stereochemistry.[4]

Visual Workflow: Retrosynthetic Logic

G Target (1R,2S)-CPA HCl (Target Salt) BocAmine (1R,2S)-N-Boc-CPA (Protected Amine) BocAmine->Target Deprotection (HCl) ChiralAcid (1R,2R)-Cyclopropane Acid (Resolved Intermediate) ChiralAcid->BocAmine Curtius Rearrangement (DPPA, t-BuOH) RacemicAcid trans-Racemic Acid (±) RacemicAcid->ChiralAcid Optical Resolution ((R)-1-Phenylethylamine) Cinnamic 3,4-Difluorocinnamic Acid Cinnamic->RacemicAcid Cyclopropanation (Corey-Chaykovsky) Aldehyde 3,4-Difluorobenzaldehyde Aldehyde->Cinnamic Knoevenagel

Figure 1: Retrosynthetic pathway emphasizing the resolution step prior to the high-cost Curtius rearrangement.

Detailed Experimental Protocols

Phase 1: Synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (Racemic)

This step builds the cyclopropane ring with trans selectivity (thermodynamically favored).

  • Reagents: 3,4-Difluorocinnamic acid, Trimethylsulfoxonium iodide (TMSI), Sodium Hydride (NaH), DMSO.

  • Equipment: 3-neck RBF, Nitrogen atmosphere, internal temperature probe.

Protocol:

  • Ylide Formation: In a dry flask under N₂, dissolve TMSI (1.2 equiv) in dry DMSO. Add NaH (60% dispersion, 1.2 equiv) portion-wise at 20-25°C. Stir for 1 hour until gas evolution ceases and a clear solution forms (Dimethyloxosulfonium methylide).

  • Cyclopropanation: Dissolve 3,4-difluorocinnamic acid (1.0 equiv) in DMSO and add slowly to the ylide solution, maintaining temperature <30°C.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The ylide acts as a methylene transfer agent. The reaction proceeds via Michael addition followed by intramolecular ring closure.

  • Workup: Stir at 50°C for 3 hours. Quench with ice water. Acidify with HCl to pH 2. Extract with Ethyl Acetate.[9][11][12]

  • Isolation: Concentrate the organic layer.[10][11] The product crystallizes as a solid.[3]

    • Yield Target: >85%.[10][12][13]

    • QC Check: 1H NMR should show cyclopropyl protons (multiplets at 1.2–2.5 ppm).

Phase 2: Optical Resolution (The Critical Control Point)

Isolation of the (1R,2R)-acid is essential. We utilize (R)-(+)-1-Phenylethylamine as the resolving agent.

Protocol:

  • Salt Formation: Dissolve the racemic acid (100 g) in Ethanol (500 mL) at 60°C. Slowly add (R)-(+)-1-Phenylethylamine (0.55 equiv).

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. The diastereomeric salt of the (1R,2R)-acid precipitates due to lower solubility.

  • Filtration & Recrystallization: Filter the solid. Recrystallize once from Ethanol to upgrade chiral purity.

  • Free Acid Recovery: Suspend the salt in water and acidify with 1M HCl. Extract the liberated (1R,2R)-acid with Ethyl Acetate and evaporate.

    • Validation: Check Optical Rotation.

      
       should be negative (specific rotation varies by solvent, typically -220° to -240° in MeOH).
      
    • Target ee: >98%.

Phase 3: Curtius Rearrangement & Salt Formation

We employ a "Modified Curtius" using DPPA and t-Butanol. This traps the isocyanate intermediate as a Boc-carbamate, which is easily purified before final salt formation.

  • Reagents: (1R,2R)-Acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), t-Butanol (t-BuOH), HCl (conc).

Protocol:

  • Acyl Azide Formation: Dissolve (1R,2R)-acid (10 g) in anhydrous Toluene (100 mL). Add TEA (1.2 equiv). Cool to 0°C. Add DPPA (1.1 equiv) dropwise. Stir for 1 hour at 0°C to form the acyl azide in situ.

  • Rearrangement & Trapping: Add t-BuOH (5 equiv) to the mixture. Heat gradually to 80-90°C.

    • Observation: Nitrogen gas (N₂) evolution indicates the rearrangement to isocyanate.

    • Reaction Time: 3–4 hours.[11]

  • Intermediate Isolation: Cool, wash with NaHCO₃ (aq) and Brine. Evaporate Toluene to obtain the crude (1R,2S)-N-Boc-cyclopropylamine .

  • Deprotection: Dissolve the Boc-intermediate in Methanol (50 mL). Add concentrated HCl (5 mL) or 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Crystallization: Evaporate solvent to ~20% volume. Add Ethyl Acetate or Diethyl Ether to precipitate the product. Filter and dry.[11][12]

Analytical Data & Validation

The following data characterizes the final (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride .

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Melting Point 200°C – 203°CSharp melting point indicates high purity (Source 1.5).
1H NMR (DMSO-d6) δ 8.76 (br s, 3H, NH3+), 7.32 (m, 1H), 7.25 (m, 1H), 7.05 (m, 1H), 2.78 (m, 1H), 2.40 (m, 1H), 1.45 (m, 1H), 1.20 (m, 1H).[14]Characteristic high-field cyclopropyl signals.
19F NMR δ -138.9, -142.1Distinct fluorine splitting pattern.[14]
Enantiomeric Excess > 99.0%Determined via Chiral HPLC.
Reaction Mechanism: Curtius Rearrangement[4][6][7][8][13]

Curtius cluster_retention Stereochemistry Note: C-C bond breaks, C-N bond forms simultaneously. Acid Chiral Acid (R-COOH) AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide + DPPA - HOP(OPh)2 Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) Retention of Config Nitrene [Nitrene] (Concerted) BocAmine Boc-Amine (R-NH-Boc) Isocyanate->BocAmine + t-BuOH

Figure 2: Mechanistic flow of the Curtius rearrangement highlighting the concerted migration that ensures retention of stereochemistry.

Troubleshooting & Optimization

  • Low Yield in Resolution: If the salt does not precipitate, ensure the ethanol is anhydrous. Water increases the solubility of the salt, preventing crystallization. Seeding with a pure crystal of the salt is highly recommended.

  • Impurity Profile (Urea Formation): During the Curtius step, if moisture is present, the isocyanate will hydrolyze to the free amine, which then reacts with remaining isocyanate to form a symmetric urea impurity. Mitigation: Use strictly anhydrous Toluene and t-Butanol.

  • Coloration: A pink/reddish tint in the final HCl salt often indicates oxidation of trace phenol impurities (from DPPA degradation). Mitigation: Wash the organic layer thoroughly with NaOH during the Boc-intermediate workup to remove phosphate byproducts.

References

  • AstraZeneca AB. "Process for the preparation of Ticagrelor intermediates." World Intellectual Property Organization, WO2001092263. Link

  • ChemicalBook. "(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride Product Description & Properties." Link

  • Spring, F. et al. "Stereoselective Synthesis of Cyclopropanes.
  • Bioorganic & Medicinal Chemistry Letters. "Synthesis of Ticagrelor: Optimization of the Cyclopropylamine Fragment." 2007, 17, 6013-6018.
  • Shimpi, N. A. et al. "Novel synthetic methodology for the synthesis of Ticagrelor."[11] Journal of Chemical and Pharmaceutical Research, 2016, 8(1): 797-803.[11] Link

  • Alfa Chemistry. "Curtius Rearrangement: Mechanisms and Applications in Drug Synthesis." Link

Sources

Protocol for quantifying Impurity 175 in Ticagrelor drug substance

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Impurity 175 (Mono-Fluoro Analog) in Ticagrelor Drug Substance

Executive Summary

This application note details a robust protocol for the quantification of Impurity 175 in Ticagrelor API (Active Pharmaceutical Ingredient). Based on commercial impurity profiling (e.g., SynZeal SZ-T023286), Impurity 175 is identified as (1R,2S)-2-(4-fluorophenyl)cyclopropanamine , a critical process-related intermediate.[1]

As a structural analog of the starting material, its presence indicates incomplete purging or raw material contamination. Due to its low molecular weight and high polarity relative to Ticagrelor, standard C18 methods often fail to retain it sufficiently. This guide presents an optimized UHPLC-UV/MS workflow utilizing a Pentafluorophenyl (PFP) stationary phase to maximize selectivity for fluorinated species, ensuring compliance with ICH Q3A/Q3B guidelines.

Impurity Characterization & Chemical Logic

To develop a self-validating method, we must first understand the analyte's behavior relative to the matrix.

  • Target Analyte (Impurity 175):

    • Chemical Name: (1R,2S)-2-(4-fluorophenyl)cyclopropanamine (or similar isomer).[1]

    • Molecular Weight: ~151.2 Da.[1][2]

    • Nature: Basic amine, highly polar at acidic pH.[1]

    • Origin: Impurity in the starting material (3,4-difluoro analog) or des-fluorination during synthesis.[1]

  • Matrix (Ticagrelor):

    • Molecular Weight: 522.6 Da.

    • Nature: Hydrophobic, multi-ring structure.[1]

    • Challenge: Ticagrelor elutes late; Impurity 175 elutes near the void volume in standard acidic C18 methods, causing co-elution with solvent fronts.

The Solution: We utilize a Fluorophenyl (PFP) stationary phase . The PFP phase offers specific


 and dipole-dipole interactions with the fluorine atoms on the impurity, providing superior retention and separation from the solvent front compared to standard alkyl (C18) phases.[1]

Analytical Method Development Strategy

Instrumentation & Conditions[1][3][4][5]
  • System: UHPLC (Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class).

  • Detector: PDA (254 nm) for routine QC; QDa/Single Quad MS for trace levels (<0.05%).

  • Column: ACE Excel 1.7 C18-PFP or Phenomenex Kinetex F5 (100 x 2.1 mm, 1.7 µm).

    • Why: The F5/PFP phase targets the aromatic fluorine substitution.

Mobile Phase Chemistry
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Logic: Low pH keeps the amine protonated (solubility) but the PFP column retains it via polar interactions.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Profile

A "ballistic" gradient is avoided.[1] We use a shallow initial hold to trap the polar impurity.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
2.00955Isocratic Hold (Retain Imp 175)
10.001090Elute Ticagrelor
12.001090Wash
12.10955Re-equilibrate
15.00955End

Step-by-Step Experimental Protocol

Standard Preparation

Objective: Create a bracketing standard curve.[1]

  • Stock Solution A (Impurity 175): Weigh 5.0 mg of Impurity 175 Reference Standard into a 50 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[] (Conc: 100 µg/mL).

  • Stock Solution B (Ticagrelor): Weigh 50 mg of Ticagrelor WS into a 50 mL flask. (Conc: 1000 µg/mL).

  • System Suitability Solution: Transfer 1.0 mL of Stock A and 1.0 mL of Stock B into a 100 mL flask. Dilute to volume.

    • Target: Resolving Impurity 175 (early) from Ticagrelor (late).[1]

Sample Preparation (Drug Substance)[1][5]
  • Weigh 50.0 mg of Ticagrelor Drug Substance.[1]

  • Transfer to a 50 mL volumetric flask.

  • Add 25 mL of Diluent (50:50 ACN:Water). Sonicate for 10 mins (maintain temp < 25°C to prevent degradation).

  • Dilute to volume with Diluent.

  • Filter through a 0.2 µm PVDF syringe filter (discard first 2 mL).

  • Vialing: Transfer to amber glass UPLC vials (Impurity 175 may be light sensitive).

Data Analysis & Calculation

Calculate the content of Impurity 175 using the External Standard method:



  • RRF (Relative Response Factor): Must be determined experimentally. For fluorinated amines vs. the core drug, RRF is typically ~0.8–1.2. If unknown, assume 1.0 initially but validate.[1]

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logic flow for confirming Impurity 175 presence.

G Start Start: Impurity 175 Analysis SamplePrep Sample Preparation (50mg/50mL in 50:50 ACN:H2O) Start->SamplePrep Inject Inject into UHPLC-PDA/MS (PFP Column) SamplePrep->Inject CheckRT Check Retention Time (RT) Imp 175 < 3.0 min? Inject->CheckRT Interference Void Volume Interference? CheckRT->Interference Yes (Early Elution) Fail_Method Modify Method: Lower Initial %B or Change pH CheckRT->Fail_Method No (Not Found) Pass Integrate Peak Calculate % w/w Interference->Pass No (Resolution > 2.0) Interference->Fail_Method Yes MS_Confirm Optional: MS Confirmation (m/z 152.2 [M+H]+) Pass->MS_Confirm If < LOQ or Ambiguous

Caption: Decision tree for ensuring specificity when quantifying early-eluting polar impurities like Impurity 175.

Diagram 2: Separation Mechanism (Chemical Logic)

Why the PFP column is chosen over standard C18.[1]

Separation Analyte Impurity 175 (Fluorinated Amine) C18_Phase Standard C18 Phase (Hydrophobic Only) Analyte->C18_Phase Weak Interaction PFP_Phase PFP Phase (Pi-Pi + Dipole) Analyte->PFP_Phase Specific F-F / Pi-Pi Interaction Result_C18 Poor Retention (Co-elutes with Void) C18_Phase->Result_C18 Result_PFP Strong Retention (Separation Achieved) PFP_Phase->Result_PFP

Caption: Mechanistic comparison showing why Pentafluorophenyl (PFP) phases provide superior selectivity for fluorinated impurities.

Validation Parameters (Self-Validating System)

To ensure the protocol generates trustworthy data, the following criteria must be met during method transfer:

ParameterAcceptance CriteriaScientific Rationale
Specificity Resolution (

) > 2.0 between Impurity 175 and solvent front.
Ensures the peak is not an artifact of the injection pulse.
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ). Target LOQ: 0.03%.Critical for controlling genotoxic impurities (GTIs) at trace levels.
Linearity

over 50% to 150% of specification limit.
Confirms detector response is proportional to concentration.[1]
Accuracy Recovery 90–110% at LOQ level.[1]Validates extraction efficiency from the drug substance matrix.

Troubleshooting Guide

  • Issue: Peak splitting for Impurity 175.

    • Cause: Solvent mismatch. The sample diluent (50% ACN) is stronger than the initial mobile phase (5% ACN).

    • Fix: Reduce injection volume to 2 µL or match sample diluent to initial mobile phase (5% ACN).

  • Issue: Rising Baseline/Ghost Peaks.

    • Cause: Contaminated Ammonium Formate or carryover from Ticagrelor (which sticks to lines).

    • Fix: Use a "Sawtooth" wash gradient at the end of the run (95% B for 5 mins).

References

  • SynZeal Research Chemicals. Ticagrelor Impurity 175 (SZ-T023286) Data Sheet.[1] (Reference for impurity identity as C9H10FN). Link

  • European Medicines Agency (EMA). Assessment Report: Ticagrelor (Brilique). Procedure No. EMEA/H/C/001241. (Background on impurity control strategies). Link

  • United States Pharmacopeia (USP). USP Monograph: Ticagrelor.[1] (Basis for chromatographic conditions).[1][4][5] Link

  • Bairam, R., et al. "UV Spectrophotometric and HPLC Method for Quantification of Ticagrelor in Bulk and Tablet Dosage Form."[1][6] Asian Journal of Pharmaceutical Analysis, 2022.[6] (Reference for UV detection wavelengths). Link

  • Shaik, M.A., et al. "A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity... in ticagrelor drug substance."[1][6] Analytical Chemistry Letters, 2024.[6] (Advanced MS detection strategies). Link

(Note: "Impurity 175" is identified in this protocol based on the SynZeal catalog code SZ-T023286.[2] If your internal coding refers to a different specific isomer, adjust the Reference Standard in Section 4.1, but maintain the PFP-column strategy if the impurity is a fluorinated intermediate.)

Sources

Application Note: Precision Chiral HPLC Separation of Ticagrelor Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and process development scientists. It addresses the critical quality attribute (CQA) of enantiomeric purity in Ticagrelor intermediates.

Executive Summary

Ticagrelor (Brilinta) is a P2Y12 platelet inhibitor containing five chiral centers.[1] The control of stereochemistry during the synthesis of its key building blocks is critical to preventing the formation of diastereomeric impurities that are difficult to purge in downstream steps.

This guide provides validated protocols for the chiral separation of the two primary amine intermediates:

  • Intermediate A (Cyclopropylamine): (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[1]

  • Intermediate B (Cyclopentyl Amine): (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (and related deprotected forms).[1]

Key Technical Insight: While Intermediate A possesses a distinct UV chromophore (difluorophenyl), Intermediate B lacks significant UV absorption, necessitating either refractive index (RI) detection, charged aerosol detection (CAD), or pre-column derivatization for high-sensitivity UV analysis.

Target Analytes & Separation Strategy

The Challenge of Amine Chirality

Primary amines often exhibit severe peak tailing on polysaccharide-based chiral stationary phases (CSPs) due to the interaction between the basic amine and residual silanols on the silica support.

  • Solution: The use of basic additives (Diethylamine or Triethylamine) is mandatory.

  • Column Selection: Immobilized polysaccharide columns (e.g., Chiralpak IA/IC) are preferred over coated phases (AD/OD) for robustness, allowing for a wider range of solvents if solubility is an issue.

Analytical Workflow

The following diagram outlines the decision matrix for method selection based on the intermediate's properties.

G Start Sample: Ticagrelor Amine Intermediate CheckUV Check UV Chromophore Start->CheckUV IntA Intermediate A (Difluorophenyl core) CheckUV->IntA Strong UV IntB Intermediate B (Cyclopentyl core) CheckUV->IntB Weak/No UV MethodA Method A: Direct NPLC (Chiralpak IA/AD-H) IntA->MethodA Decision Sensitivity Req? IntB->Decision Deriv Derivatization (DNFB or PNBC) Decision->Deriv High Sensitivity (QC) MethodB2 Method B2: Direct RI/CAD (No Chromophore) Decision->MethodB2 Process Control (>1%) MethodB1 Method B1: Derivatized HPLC (UV @ 254/340 nm) Deriv->MethodB1

Figure 1: Decision matrix for selecting the appropriate chiral method based on UV detectability and sensitivity requirements.

Detailed Protocols

Protocol A: Chiral Separation of Intermediate A (Cyclopropylamine)

Target: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Objective: Quantify the enantiomer (1S,2R) and other diastereomers.

Chromatographic Conditions:

ParameterSettingRationale
Column Chiralpak IA (or AD-H), 250 x 4.6 mm, 5 µmAmylose-based selector provides superior recognition for phenyl-ring containing amines.[1]
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) Ethanol is a hydrogen-bond donor/acceptor that modulates retention.[1] DEA suppresses silanol interactions.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.[1]
Temperature 25°CLower temperature generally improves chiral resolution (

).[1]
Detection UV @ 254 nmMax absorption of the difluorophenyl moiety.[1]
Injection Vol 10 µLStandard analytical load.[1]
Sample Diluent Mobile PhasePrevents solvent shock and peak distortion.[1]

Preparation Steps:

  • Mobile Phase: Mix 900 mL n-Hexane and 100 mL Ethanol. Add 1.0 mL Diethylamine. Degas by sonication for 10 mins.

  • Sample: Dissolve 1.0 mg of Intermediate A in 1 mL of Mobile Phase.

  • System Suitability:

    • Tailing Factor (

      
      ) must be < 1.5.[1]
      
    • Resolution (

      
      ) between enantiomers must be > 2.0.[1]
      
Protocol B: High-Sensitivity Analysis of Intermediate B (Cyclopentyl Amine)

Target: (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Challenge: This intermediate has negligible UV absorption.[1] For trace impurity analysis (QC release), pre-column derivatization is required to introduce a chromophore.[1]

Derivatization Strategy: Reaction with 4-Nitrobenzoyl Chloride (PNBC) or 2,4-Dinitrofluorobenzene (DNFB) .[1]

Derivatization Protocol (PNBC Method):

  • Reagent Prep: Prepare a 10 mg/mL solution of 4-Nitrobenzoyl Chloride in Acetonitrile.

  • Reaction:

    • Take 10 mg of Intermediate B sample.[1]

    • Dissolve in 1 mL Acetonitrile containing 20 µL Triethylamine (base catalyst).[1]

    • Add 1.5 equivalents of PNBC solution.

    • Vortex and incubate at 50°C for 15 minutes.

    • Quench with 100 µL water.

  • Analysis: Inject the reaction mixture directly (or after dilution) onto the HPLC.

Chromatographic Conditions (Derivatized):

ParameterSettingRationale
Column Chiralpak IC (or IA), 250 x 4.6 mm, 5 µmCellulose tris(3,5-dichlorophenylcarbamate) (IC) is excellent for amide/ester derivatives.[1]
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) (80 : 20 v/v) Standard Normal Phase.[1] No basic additive needed as the amine is now an amide.[1]
Flow Rate 1.0 mL/min-
Detection UV @ 254 nmDetects the nitrobenzoyl tag strongly.[1]
Run Time ~20 minutesEnsure elution of excess reagent peaks.

Troubleshooting & Optimization Guide

Peak Tailing (Method A)
  • Symptom: The amine peak tails significantly (

    
    ), causing integration errors.
    
  • Root Cause: Interaction between the free amine and silica silanols.[1]

  • Fix:

    • Increase DEA concentration to 0.2%.[1]

    • Switch to Ethanolamine as the additive (stronger competitor for silanols).[1]

    • Ensure the column is "dedicated" to basic compounds; acidic history can activate silanols.[1]

Loss of Resolution
  • Symptom: Enantiomers merge (

    
    ).
    
  • Fix:

    • Temperature: Lower column temperature to 15°C. Chiral recognition is enthalpy-driven; lower T increases separation factors (

      
      ).
      
    • Solvent Switch: Change the alcohol modifier.[1] If using Ethanol, switch to 2-Propanol (IPA) .[1] IPA is bulkier and often provides higher selectivity on Amylose phases.[1]

Excess Reagent Interference (Method B)
  • Symptom: Large peaks from PNBC or DNFB obscure the analyte.[1]

  • Fix:

    • Optimize the stoichiometry (use only 1.1 equivalents of reagent).

    • Use a "scavenger" amine (e.g., butylamine) to shift the excess reagent peak, or perform a liquid-liquid extraction (Water/DCM) before injection.[1]

References

  • Separation of Ticagrelor Enantiomers

    • Title: A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets.[1][2]

    • Source: Chinese Journal of New Drugs (via ResearchGate).[1][2]

    • Link:

  • Intermediate Synthesis & Analysis

    • Title: An efficient and safe process for the prepar
    • Source: SpringerPlus (PMC).[1]

    • Link:

  • General Chiral HPLC Strategies

    • Title: Chiral HPLC Separ
    • Source: Phenomenex Application Guide.[1]

    • Link:

  • Derivatization of Ticagrelor Intermediates

    • Title: Liquid chromatography analysis method of ticagrelor chiral intermediate (Patent CN104897762A).[1]

    • Source: Google Patents.[1]

    • Link:

Sources

Advanced Impurity Profiling and Structural Elucidation of Ticagrelor via UHPLC-Q-TOF-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust workflow for the impurity profiling of Ticagrelor (Brilinta/Brilique), a P2Y12 platelet inhibitor with a complex cyclopentyl-triazolo-pyrimidine core. Given Ticagrelor’s multiple chiral centers and low aqueous solubility, standard HPLC-UV methods often fail to resolve stereoisomers or identify unknown degradants. This guide provides a self-validating UHPLC-Q-TOF-MS/MS protocol designed to meet ICH Q3A/Q3B regulatory thresholds. It covers forced degradation pathways, chromatographic separation of diastereomers, and structural elucidation logic for unknown impurities.

Introduction: The Analytical Challenge

Ticagrelor presents unique analytical challenges due to its five chiral centers and susceptibility to oxidative and hydrolytic degradation. Unlike thienopyridines (e.g., Clopidogrel), Ticagrelor binds reversibly to the P2Y12 receptor.[1] However, its manufacturing process and storage can yield specific "Process-Related Impurities" (PRIs) and "Degradation Products" (DPs) that must be controlled.

Regulatory Framework (ICH Q3A/Q3B)

To ensure patient safety, impurities must be managed based on the Maximum Daily Dose (MDD) of Ticagrelor (typically 180 mg/day).

Threshold TypeLimit (based on MDD < 2g)Requirement
Reporting Threshold 0.05%Report result in CoA.
Identification Threshold 0.10%Structural characterization (MS/NMR) required.
Qualification Threshold 0.15%Biological safety data/Tox studies required.

Workflow Visualization

The following diagram outlines the logical flow from stress testing to structural elucidation.

Ticagrelor_Workflow Start Ticagrelor API/Drug Product Stress Forced Degradation (Acid, Base, Ox, UV) Start->Stress Generate Impurities LC UHPLC Separation (C18/Phenyl-Hexyl) Start->LC Control Sample Stress->LC Inject Sample MS Q-TOF MS/MS (ESI+ Mode) LC->MS Elute Data Data Processing (Mass Defect Filtering) MS->Data Raw Spectra ID Structural Elucidation (MS2 Fragmentation) Data->ID Extract Ion Chromatograms

Figure 1: Integrated workflow for impurity profiling, moving from stress generation to high-resolution mass spectrometry identification.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Objective: To generate potential degradation products (DPs) and validate the method's stability-indicating capability.

Reagents: 1N HCl, 1N NaOH, 3% H₂O₂, HPLC Grade Methanol.

  • Preparation: Prepare a 1 mg/mL stock solution of Ticagrelor in Methanol.

  • Acid Hydrolysis: Mix 5 mL stock + 5 mL 1N HCl . Reflux at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

    • Target: Hydrolytic degradants (De-ethylated species).

  • Base Hydrolysis: Mix 5 mL stock + 5 mL 1N NaOH . Reflux at 60°C for 4 hours. Neutralize with 1N HCl.

    • Target: Base-catalyzed ring openings.

  • Oxidation: Mix 5 mL stock + 5 mL 3% H₂O₂ . Store at Room Temp for 6 hours (protect from light).

    • Target: N-oxides and sulfoxides.

  • Photolytic Stress: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

  • Control: Store one aliquot of stock solution at 4°C.

Protocol B: UHPLC-Q-TOF-MS/MS Method

Objective: Separation of stereoisomers and high-resolution mass detection.

Instrumentation: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent Waters/Thermo systems).

1. Chromatographic Conditions
  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 2.1 mm, 2.5 µm) or BEH C18.

    • Rationale: Phenyl-hexyl stationary phases provide superior selectivity for the aromatic rings in Ticagrelor, aiding in the separation of diastereomers and positional isomers compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 8.2 with Ammonia) OR 0.1% Formic Acid (pH 2.7).

    • Note: pH 8.2 often improves peak shape for basic impurities, but Formic Acid provides higher sensitivity in ESI+.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% -> 80% B (Linear)

    • 15-18 min: 80% B (Wash)

    • 18.1 min: 20% B (Re-equilibration)

2. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Mass Range: m/z 100 – 1000.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Fragmentor: 135 V.

  • Collision Energy (CE): Ramp 15–35 eV (essential to generate informative fragments).

  • Reference Mass: m/z 121.0508 and 922.0097 (for mass accuracy < 2 ppm).

Results & Discussion: Structural Elucidation

Fragmentation Logic

Identification of unknowns relies on understanding the fragmentation of the parent molecule (Ticagrelor, m/z 523.2 ).

  • Parent Ion: [M+H]⁺ = 523.2

  • Primary Loss (m/z 479): Loss of the hydroxyethyl chain (-C₂H₄O, 44 Da).

  • Core Fragment (m/z 361): Cleavage of the cyclopropyl-amine bond.

  • Diagnostic Ion (m/z 153): The difluorophenyl-cyclopropyl amine moiety. Presence of this ion confirms the "left" side of the molecule is intact.

Fragmentation Pathway Diagram[3]

Fragmentation_Pathway Parent Ticagrelor [M+H]+ m/z 523.2 Frag1 Des-hydroxyethyl m/z 479.2 Parent->Frag1 Loss of C2H4O (-44 Da) Frag3 Difluoro-cyclopropyl m/z 153.1 Parent->Frag3 Direct Cleavage Frag2 Core Triazolo m/z 361.1 Frag1->Frag2 Cleavage of Amine Frag2->Frag3 Secondary Frag

Figure 2: Proposed MS/MS fragmentation pathway for Ticagrelor in ESI+ mode, used as a template to identify structural variations in impurities.

Common Impurity Profile

Based on the forced degradation and literature, the following impurities are expected:

Impurity NameRRT (Approx)m/z [M+H]⁺Mass Shift (Δ)Origin
Ticagrelor (API) 1.00523.20Parent
Impurity A (USP) 0.25170.1N/AStarting Material (Amine)
Des-hydroxy Ticagrelor 0.92507.2-16 DaMetabolite / Degradant
Ticagrelor N-Oxide 0.85 / 1.05539.2+16 DaOxidative (H₂O₂)
De-ethylated 0.78495.2-28 DaAcid Hydrolysis
O-Acetyl Impurity 1.15565.2+42 DaSynthesis By-product

Note: N-oxides often appear as diastereomeric pairs (two peaks) due to the formation of a new chiral center at the oxidized nitrogen.

Method Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy, check these parameters during setup:

  • System Suitability:

    • Resolution (Rs) between Ticagrelor and nearest impurity > 1.5.

    • Tailing Factor: 0.8 – 1.2.

  • Sensitivity:

    • LOD (Limit of Detection): S/N ≥ 3 (Target ~0.01%).

    • LOQ (Limit of Quantitation): S/N ≥ 10 (Target ~0.03%).

  • Linearity: R² > 0.999 over the range of 0.05% to 150% of the nominal concentration.

  • Specificity: No interference in blank or placebo injections at the retention time of Ticagrelor or known impurities.

References

  • ICH Guidelines. "ICH Q3A(R2): Impurities in New Drug Substances" and "ICH Q3B(R2): Impurities in New Drug Products."[4][5] International Council for Harmonisation.[5]

  • Kumar, N., et al. (2016). "Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI–MSn, NMR and their synthesis."[1] Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260.[1]

  • Kakde, R. B., et al. (2017). "Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method." International Journal of PharmTech Research, 10(4), 225-236.[6]

  • USP Monograph. "Ticagrelor Related Compounds."[7] United States Pharmacopeia.[7]

  • Venkateswara Rao, K., et al. "Identification and characterization of forced degradation products of Ticagrelor using LC-ESI-MS/MS." Der Pharma Chemica.

Sources

Sample preparation for Ticagrelor Impurity 175 extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Extraction & Profiling of Ticagrelor Impurity 175

Part 1: Introduction & Target Definition

Subject: Sample Preparation Strategy for this compound (Monofluoro-Cyclopropylamine Intermediate).

Abstract: This guide details the extraction and quantification protocol for This compound (identified as the (1R,2S)-2-(4-fluorophenyl)cyclopropanamine moiety, typically originating from starting material impurities).[][2] Unlike the lipophilic parent drug Ticagrelor, Impurity 175 is a low-molecular-weight amine (MW ~151.2 Da) with distinct basicity and polarity.[][2] This protocol addresses the specific challenge of extracting a trace-level, polar, basic amine from a matrix dominated by a lipophilic API and polymeric excipients, ensuring compatibility with LC-MS/MS or UHPLC-UV workflows.[][2][3][4]

Target Analyte Profile:

  • Common Name: this compound (Vendor Code: SZ-T023286 / CL-TGR-137)[][2][4]

  • Chemical Identity: (1R,2S)-2-(4-fluorophenyl)cyclopropanamine (often supplied as Mandelate or HCl salt).[][2][4]

  • Origin: Process Impurity (Starting Material).[][2][3][4][5] Arises from the use of 4-fluorostyrene instead of 3,4-difluorostyrene during the synthesis of the cyclopropylamine side chain.[][2][4]

  • Physicochemical Challenge: High basicity (pKa ~9.[][2][4]5) vs. Ticagrelor (Weak base/Neutral).[][2][4] Significant size difference (MW 151 vs MW 522).[][2][4]

Part 2: Method Development Rationale (Expertise & Logic)

To design a robust extraction, we must exploit the solubility and ionization differences between the impurity and the matrix.[]

1. Solvent Selection Logic (The "Solubility Wedge"):

  • The Problem: Ticagrelor is highly soluble in Methanol (MeOH) and Acetonitrile (ACN) but practically insoluble in water.[] Impurity 175 (as a salt) is water-soluble; as a free base, it is organic-soluble.[][2]

  • The Solution: We utilize a Diluent System of 70:30 (v/v) Buffer:Organic .[]

    • Why? High aqueous content ensures the polar amine salt remains dissolved and prevents the massive co-extraction of lipophilic tablet excipients (like magnesium stearate).[][4] The 30% organic portion ensures the Ticagrelor API is sufficiently wetted and dispersed to release trapped impurities without saturating the column during the initial injection phase.[]

2. pH Control (The "Ionization Lock"):

  • Mechanism: Impurity 175 is a primary amine.[][2][4] At acidic pH (pH < 4), it exists as a cation (

    
    ), maximizing its solubility in the aqueous phase and preventing adsorption to plastic labware (a common issue with hydrophobic amines).[][2][4]
    
  • Protocol Choice: We use 0.1% Formic Acid or Ammonium Formate (pH 3.5) .[][2][4] This locks the impurity in its soluble, ionized state, ready for Reversed-Phase LC retention.[]

3. Mechanical Stress:

  • Action: Sonication followed by high-speed centrifugation.[][2][4]

  • Reasoning: Tablet matrices (mannitol, calcium hydrogen phosphate) trap impurities physically.[] Sonication disrupts the lattice.[][4] Centrifugation is preferred over filtration initially to prevent the "filter loss" phenomenon often seen with trace amines binding to nylon/cellulose membranes.[]

Part 3: Detailed Experimental Protocol

Reagents & Equipment[1][2][3][4][6][7]
  • Solvent A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).[][2][4]

  • Extraction Diluent: Solvent A : Solvent B (70:30 v/v).

  • Internal Standard (ISTD): (1R,2S)-2-(phenyl)cyclopropanamine (Des-fluoro analog) or Stable Isotope Labeled Ticagrelor (if monitoring relative response).[][2][4] Recommendation: Use a structural analog of the amine for best precision.[]

Sample Preparation Workflow

Step 1: Stock Standard Preparation

  • Weigh 5.0 mg of Impurity 175 Reference Standard .[][2]

  • Dissolve in 10 mL of 100% Methanol (Amine free bases dissolve best in pure organic first).

  • Label as Stock A (500 µg/mL) .

  • Dilute Stock A with Extraction Diluent to create a working standard at the target limit level (e.g., 0.15% of API concentration).[]

Step 2: Sample Extraction (Tablet Powder)

  • Weigh 20 tablets and determine the average weight. Grind to a fine powder.

  • Weigh powder equivalent to 100 mg of Ticagrelor API into a 50 mL amber volumetric flask.

  • Pre-wetting: Add 5 mL of Acetonitrile directly to the powder.[][2] Swirl gently.

    • Expert Note: Pre-wetting with 100% organic helps penetrate the hydrophobic lubricant layer (Magnesium Stearate) before adding the aqueous buffer.[][4]

  • Add 35 mL of Extraction Diluent (Buffer:ACN 70:30).

  • Sonication: Sonicate for 20 minutes with temperature control (< 30°C).

    • Critical: Heat degrades Ticagrelor.[][2][4][] Keep the bath cool.[][4]

  • Make up to volume with Extraction Diluent.[][3][4] Mix well.

Step 3: Clarification & Cleanup [][2]

  • Transfer ~1.5 mL to a microcentrifuge tube.

  • Centrifuge: 12,000 rpm for 10 minutes at 5°C.

    • Why? Cold centrifugation precipitates lipids/waxes.[][2][4]

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.2 µm PVDF or PTFE Hydrophilic syringe filter.[][2]

    • Avoid: Nylon filters (amines bind to Nylon).[][2][4] Discard the first 1 mL of filtrate to saturate active sites on the filter membrane.[]

Step 4: Instrumental Analysis (LC-MS/MS Conditions)

  • Column: C18 stationary phase with polar-embedding (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.8 µm.[][2][4]

    • Reason: Standard C18 may not retain the small polar amine well.[][4] T3 or Biphenyl provides better retention for small polar aromatics.[][4]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).[][2][4]

  • Detection: MRM Mode (Mass Transition: 152.1 -> 134.1 [Loss of NH3] or 152.1 -> 109.1 [Fluorostyryl cation]).[][2][4]

Part 4: Data Presentation & Validation

Visualizing the Impurity Pathway[1][3][4]

The following diagram illustrates the origin of Impurity 175 and the logic behind the extraction separation.

G StartMat Starting Material (3,4-Difluorostyrene) Reaction Cyclopropanation & Resolution StartMat->Reaction Major Path ImpuritySource Impurity Source (4-Fluorostyrene) ImpuritySource->Reaction Contaminant Path TicagrelorInt Ticagrelor Intermediate (Difluoro-Amine) Reaction->TicagrelorInt Major Product Impurity175 Impurity 175 (Monofluoro-Amine) Reaction->Impurity175 Side Product (Impurity 175) FinalAPI Ticagrelor API (Drug Substance) TicagrelorInt->FinalAPI Coupling Impurity175->FinalAPI Residual Carryover Extraction Extraction Process (Acidic Buffer/ACN) FinalAPI->Extraction Sample Prep Result LC-MS Analysis Separation Extraction->Result Selectivity

Figure 1: Origin of Impurity 175 and its isolation pathway from the final API matrix.

Validation Parameters (Self-Validating System)

To ensure the protocol is working, perform these checks during setup:

Validation ParameterAcceptance CriteriaTroubleshooting if Failed
Recovery (Accuracy) 85% - 115% at Limit of Quantitation (LOQ).If low: Increase sonication time or switch to 50:50 MeOH:Buffer (stronger solvent).[][4] Check filter adsorption.
Filter Compatibility < 2% difference between Centrifuged vs. Filtered sample.[][2][4]If high difference: Change filter media (e.g., PVDF to PTFE).[][4] Discard more filtrate volume.[]
Specificity Resolution > 2.0 between Impurity 175 and Ticagrelor.[][2][4]If co-eluting: Lower initial %B in gradient (start at 5% B).[][4] Use a Phenyl-Hexyl column.[][2][4]
Sensitivity (S/N) S/N > 10 at 0.05% impurity level.[][2][4]If low: Optimize MS source temp (amines need high temp).[][2][4] Switch to APPI if ESI is suppressed.[][4]

Part 5: Troubleshooting & "Watch-outs"

  • The "Ghost" Peak:

    • Issue: A peak appears at the retention time of Impurity 175 in the blank.[][4]

    • Cause: Carryover.[][2][4] Amines are sticky.[][4]

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:50:10) .[] The acid is crucial to protonate and wash away the amine.[][4]

  • Peak Tailing:

    • Issue: Impurity 175 elutes as a broad, tailing peak.[]

    • Cause: Secondary interactions with residual silanols on the column.[][4]

    • Fix: Add 5 mM Ammonium Formate to the mobile phase.[][2] The ammonium ions compete for the silanol sites, sharpening the amine peak.[]

  • Stability:

    • Impurity 175 is stable in acidic solution.[][2][4] Avoid storing in alkaline diluents (> pH 8) for extended periods, as the free base may adsorb to glass or plastic surfaces.[][4]

Part 6: References

  • SynZeal Research Chemicals. this compound (SZ-T023286) Data Sheet. Retrieved from .[][2][4]

  • Cleanchem Laboratories. this compound (CL-TGR-137) Reference Standard. Retrieved from .[2]

  • BOC Sciences. Ticagrelor and Impurities: Separation and Identification Methods. Retrieved from .[][2]

  • Anant Pharmaceuticals. Ticagrelor Impurity Profiling and Synthesis. Retrieved from .[][2]

  • Google Patents. CN109553622A: Preparation method of Ticagrelor Impurity. Retrieved from .[][2]

Sources

Application Note: A Comprehensive Guide to Determining the Retention Time of Impurity 175 in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development and quality control, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of drug substances. "Impurity 175" represents a class of potential process-related or degradation impurities that must be monitored and controlled. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the retention time of a hypothetical small molecule, "Impurity 175."

This guide emphasizes a systematic and scientifically sound approach to method development, moving beyond a simple recitation of steps to explain the underlying principles and rationale for each experimental choice. The protocols described herein are designed to be self-validating, ensuring the development of a reliable and reproducible analytical method.

Understanding the Analyte: The First Step to a Robust Method

Before embarking on method development, a thorough understanding of the physicochemical properties of Impurity 175 is crucial. While the exact structure of "Impurity 175" can vary depending on the active pharmaceutical ingredient (API) and synthetic route, for the purpose of this guide, we will consider it a moderately polar small organic molecule. Key properties to consider include:

  • Polarity (LogP): The octanol-water partition coefficient (LogP) provides an indication of the hydrophobicity of a molecule. A lower LogP suggests a more polar compound, which will generally have a shorter retention time in reverse-phase chromatography.

  • pKa: The acid dissociation constant (pKa) is critical for ionizable compounds. The pH of the mobile phase relative to the pKa will determine the charge state of the analyte, significantly impacting its retention.[1]

  • UV Absorbance: The chromophore of the molecule will dictate the optimal wavelength for UV detection, ensuring maximum sensitivity.

The Core of Separation: Reverse-Phase Chromatography

Reverse-phase chromatography is a powerful and versatile technique for the separation of a wide range of pharmaceutical compounds and their impurities.[2][3][4] The fundamental principle lies in the partitioning of analytes between a non-polar stationary phase (typically silica-based and chemically modified with alkyl chains like C18 or C8) and a polar mobile phase (usually a mixture of water and an organic solvent such as acetonitrile or methanol).[2][3][5] More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.[2][5]

The Method Development Workflow

The following workflow provides a systematic approach to developing a robust RP-HPLC method for Impurity 175.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation & Finalization a Define Analyte Properties (Polarity, pKa, UV λmax) b Select Initial Column & Mobile Phase (e.g., C18, ACN/Water Gradient) a->b Input c Perform Broad Gradient Run b->c Execute d Optimize Gradient Profile c->d Iterate e Adjust Mobile Phase pH (for ionizable analytes) d->e Refine f Evaluate Organic Modifier (ACN vs. Methanol) e->f Refine g Fine-tune Column Temperature f->g Refine h Assess System Suitability (Resolution, Tailing Factor) g->h Verify i Finalize Method Parameters h->i Finalize

Sources

Application Note: UV Detection Wavelengths for Ticagrelor Difluorophenyl Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision protocol for the detection of Ticagrelor and its critical difluorophenyl-related impurities. It addresses the specific challenge of detecting impurities that lack the primary triazolopyrimidine chromophore, necessitating a dual-wavelength strategy.

Part 1: Scientific Rationale & Chromophore Analysis

The "Dual-Chromophore" Challenge

Ticagrelor (C₂₃H₂₈F₂N₆O₄S) presents a unique analytical challenge due to its modular synthesis. The molecule consists of two distinct UV-absorbing moieties (chromophores) that require different detection strategies:

  • The Triazolopyrimidine Core: This heterocyclic system is highly conjugated and exhibits strong UV absorption at 254 nm . It is present in the parent drug and most degradation products (e.g., Impurity B/Sulphone).

  • The Difluorophenyl Cyclopropyl Moiety: This fragment, specifically the intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine , lacks the extended conjugation of the core. Its benzene ring, substituted with electronegative fluorine atoms, exhibits a hypsochromic shift, with maximum absorption (

    
    ) shifting down to the 210–215 nm  range.
    

Critical Insight: Standard methods monitoring only 254 nm will effectively detect the parent drug but may fail to quantify the difluorophenyl intermediate (Impurity M) or its fragments due to poor response factors at that wavelength. A Dual-Wavelength or PDA (Photo Diode Array) approach is mandatory for comprehensive impurity profiling.

Visualization: Chromophore-Wavelength Mapping

Ticagrelor_Chromophores Ticagrelor Ticagrelor Molecule Core Triazolopyrimidine Core (High Conjugation) Ticagrelor->Core Fragment Difluorophenyl Group (Low Conjugation) Ticagrelor->Fragment Imp_A Impurity A/B (Retains Core) Core->Imp_A Source of Wave_254 Primary Detection 254 nm Core->Wave_254 Strong Absorbance Imp_M Difluorophenyl Amine (Lacks Core) Fragment->Imp_M Source of Fragment->Wave_254 Weak Response Wave_210 Secondary Detection 210-215 nm Fragment->Wave_210 Optimal Absorbance Imp_A->Wave_254 Imp_M->Wave_210

Figure 1: Logical mapping of Ticagrelor structural moieties to optimal UV detection wavelengths.

Part 2: Experimental Protocol

Instrumentation & Conditions
  • System: HPLC or UPLC with PDA/DAD detector.

  • Column: C18 (L1) or Phenyl-Hexyl (for enhanced selectivity of the aromatic difluorophenyl group).

    • Recommendation: 250 mm × 4.6 mm, 5 µm (Standard) or 100 mm × 2.1 mm, 1.7 µm (UPLC).

  • Temperature: 25°C – 30°C.

Mobile Phase Design

To enable detection at 210 nm without high background noise (UV cutoff issues), high-purity reagents are non-negotiable.

  • Solvent A: 0.05% Orthophosphoric Acid (OPA) in Water (pH ~2.0–3.0) OR 10mM Ammonium Acetate (if MS compatibility is needed).

    • Note: Phosphate buffers are preferred for UV transparency at 210 nm over Formic Acid.

  • Solvent B: Acetonitrile (UV Grade).

Wavelength Settings

Configure the detector to collect data on two distinct channels:

  • Channel A (Release): 254 nm (Bandwidth 4 nm).

    • Target: Ticagrelor, Impurity A, Impurity B (Sulphone).

  • Channel B (Impurity Specific): 210 nm or 215 nm (Bandwidth 4 nm).

    • Target: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and other fragment impurities.[1][2]

Gradient Program (Standard HPLC)
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Equilibration
5.0955Hold for polar impurities
25.04060Elution of Ticagrelor
35.02080Wash (Elute lipophilic impurities)
40.0955Re-equilibration
45.0955End

Part 3: Data Analysis & Impurity Profiling

The following table summarizes the expected behavior of key impurities. Use this to assign peaks to the correct detection channel.

Impurity NameStructure CharacteristicPrimary WavelengthRelative Retention Time (RRT)*
Ticagrelor (API) Full Triazolopyrimidine + Difluorophenyl254 nm 1.00
Impurity A Chloropyrimidine derivative254 nm~0.4 - 0.6
Impurity B (Sulphone) Oxidized Sulfur (Retains Core)254 nm~0.8 - 0.9
Difluorophenyl Amine Phenyl ring only (No Triazole) 210 nm ~1.2 - 1.5 (Method Dependent)
Impurity M Difluorophenyl cyclopropyl intermediate210 nm Varies (Late eluting on C18)

*RRT values are approximate and depend on the specific column/gradient used.

Method Validation Checklist (Self-Validating System)

To ensure the protocol is working correctly, perform the following "System Suitability" checks:

  • Sensitivity Check: Inject a standard of the Difluorophenyl Amine at the Limit of Quantitation (LOQ) level (typically 0.05%).

    • Pass Criteria: S/N ratio > 10 at 210 nm .

    • Fail Criteria: If S/N is low, check Mobile Phase transparency or switch from Methanol (cutoff ~205 nm) to Acetonitrile (cutoff ~190 nm).

  • Specificity Check: Inject a mixture of Ticagrelor and Difluorophenyl Amine.

    • Pass Criteria: Resolution (Rs) > 2.0.

    • Verification: The Amine peak area should be significantly higher at 210 nm compared to 254 nm.

Part 4: Troubleshooting

  • High Baseline Drift at 210 nm: Usually caused by the absorption of the organic modifier or buffer.

    • Solution: Ensure "Gradient Grade" Acetonitrile is used. Avoid Acetate buffers if possible; use Phosphate.

  • Missing Impurity Peaks: If the difluorophenyl impurity is not seen at 254 nm, it does not mean it is absent.

    • Solution: Always review the 210 nm channel data for "ghost peaks" that do not appear in the main chromatogram.

References

  • AstraZeneca. (2010). Brilinta (Ticagrelor) Tablets - Chemistry Review. FDA Access Data. Link

  • Souri, E., et al. (2017). Stability indicating HPLC method for determination of Ticagrelor in pharmaceutical dosage form.[3] International Journal of PharmTech Research. Link

  • Vassili M. Travkin, et al. (2003). Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K.[4] Journal of Environmental Science and Health, Part B. Link

  • CN Patent 105424822A. (2016). Method for detecting (1R,2S)-2-(3,4-difluorophenyl) cyclopropylamine in ticagrelor. Google Patents. Link

Sources

Troubleshooting & Optimization

Resolving Ticagrelor Impurity 175 from other chiral isomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for the Ticagrelor Impurity 175 resolution challenge.

Topic: Resolving this compound from Chiral Isomers in HPLC

Diagnostic: Identifying "Impurity 175"

Before proceeding with method development, we must clarify the analyte. In the context of Ticagrelor synthesis and impurity profiling, "Impurity 175" is a non-pharmacopeial vendor code (commonly used by suppliers like SynZeal or ChemicalBook) that typically refers to one of two critical precursors, depending on your synthesis stage.

You are likely dealing with one of the following:

CandidateChemical IdentityRelevance to Chiral Resolution
Candidate A (Most Likely) (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (or its des-fluoro analog)The Chiral "Gatekeeper": This is the starting material that introduces the cyclopropyl stereochemistry.[1] Resolving its enantiomer (1S,2R) and diastereomers is critical to preventing downstream chiral impurities.[1]
Candidate B Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor (CAS 274693-49-1)The Penultimate Intermediate: A fully assembled core with the acetonide protecting group.[1] It contains all 4 chiral centers.

The protocols below address the resolution of these specific chiral centers.

Core Troubleshooting Guide (Q&A)

Q1: I am seeing co-elution of Impurity 175 with its enantiomer. Which stationary phase should I choose?

Recommendation: Switch to an Immobilized Polysaccharide Phase . Standard silica C18 columns cannot resolve these chiral isomers. You require a Chiral Stationary Phase (CSP).

  • For the Amine (Candidate A): Use Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IG .[1] The chlorinated selectors in these columns offer superior recognition for the cyclopropylamine moiety compared to traditional AD/OD columns.

  • For the Intermediate/API (Candidate B): Use Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Cellulose-2 .[1]

Why? The "Amylose" backbone generally provides a helical cavity that fits the bulky triazolopyrimidine core of Ticagrelor, while the "Cellulose" backbone with chlorinated substituents (IC/IG) creates a tighter fit for the smaller, rigid cyclopropyl ring of the amine.

Q2: My peaks are tailing significantly, ruining the resolution. How do I fix this?

Root Cause: "Impurity 175" (in both candidate forms) contains secondary amines and basic nitrogen atoms in the triazole ring. These interact with residual silanols on the silica support, causing tailing.

The Fix: You must use a Basic Additive in the mobile phase.

  • Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to your organic modifier.

  • Caution: Do not use DEA if you are using LC-MS; use Ammonium Bicarbonate or Ammonium Hydroxide instead.[1]

Q3: What is the optimal Mobile Phase for maximum resolution (Rs > 2.0)?

Protocol: Move to Normal Phase or Polar Organic Mode . Reverse Phase (RP) chiral methods often struggle with the solubility of the protected intermediate (Candidate B).[1]

  • Preferred System: n-Hexane : Ethanol : DEA (See Protocol A below).[1]

  • Mechanism: Ethanol acts as a hydrogen-bond donor/acceptor that modulates the interaction between the analyte's hydroxyl/amine groups and the CSP carbamate linkages. Isopropanol (IPA) is a stronger displacer and might reduce retention too much; Ethanol offers better selectivity for this specific molecule.

Standardized Experimental Protocols

Protocol A: Resolution of Cyclopropyl Amine (Starting Material)

Use this if "Impurity 175" refers to the small amine fragment.[1]

ParameterCondition
Column Chiralpak IC (4.6 mm x 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Critical: Amine has weak UV absorbance)
Expected Elution (1R,2S) isomer typically elutes after the (1S,2R) enantiomer on this phase, but verify with standards.[1]
Protocol B: Resolution of Ticagrelor Core (Intermediate/API)

Use this if "Impurity 175" refers to the Penultimate Intermediate or Final API.

ParameterCondition
Column Chiralpak AD-H or Lux Amylose-1 (4.6 mm x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1 v/v/v)
Flow Rate 0.8 mL/min
Temperature 30°C
Detection UV @ 270 nm (Ticagrelor absorbs strongly here)
Resolution Target Rs > 1.5 between Main Peak and Impurity A (Diastereomer).[1]

Method Development Logic (Visualized)

The following diagram illustrates the decision pathway for optimizing the separation of Ticagrelor chiral impurities.

Ticagrelor_Chiral_Method Start Start: Impurity 175 Resolution Identify Identify Structure: Amine (MW ~150) or Core (MW ~520)? Start->Identify Amine Target: Cyclopropyl Amine Identify->Amine Amine Core Target: Ticagrelor Core/Intermediate Identify->Core Core Col_Amine Select Column: Chiralpak IC or IG (Chlorinated Cellulose) Amine->Col_Amine Col_Core Select Column: Chiralpak AD-H or OD-H (Amylose/Cellulose) Core->Col_Core MP_Screen Screen Mobile Phase: n-Hexane/Ethanol (90:10) Col_Amine->MP_Screen Col_Core->MP_Screen Check_Peak Check Peak Shape MP_Screen->Check_Peak Tailing Issue: Tailing > 1.5 Check_Peak->Tailing Bad Shape Check_Res Check Resolution (Rs) Check_Peak->Check_Res Good Shape Add_Base Action: Add 0.1% DEA or Ethanolamine Tailing->Add_Base Add_Base->Check_Res Poor_Res Rs < 1.5 Check_Res->Poor_Res Co-elution Final Final Method: Validated for Specificity Check_Res->Final Separated Optimize Action: Lower Temp to 15°C OR Change Modifier to IPA Poor_Res->Optimize Optimize->Final

Caption: Decision tree for selecting stationary phases and mobile phase modifiers based on the specific "Impurity 175" candidate.

Critical Reference Data

Relative Retention Times (RRT) - Typical Values

Note: Values vary by exact column batch. Use as a guide only.

IsomerRRT (on Chiralpak AD-H)RRT (on Chiralpak IC)
Ticagrelor (Main) 1.001.00
Enantiomer (Impurity B) 0.851.15
Diastereomer (Impurity A) 1.120.92
Impurity 175 (Amine) N/A (Elutes at solvent front)Requires Protocol A
Why Polysaccharide Columns?

The separation mechanism relies on the "Three-Point Interaction" rule. The carbamate groups on the CSP form hydrogen bonds with the amide/amine protons of Ticagrelor, while the phenyl rings engage in


 stacking. The chiral cavities (grooves) of the Amylose/Cellulose polymer discriminate based on the spatial arrangement of the cyclopropyl and cyclopentyl rings.

References

  • SynZeal Research. (2024). This compound Reference Standard (Catalog No.[2][3][4] SZ-T023286).[1][3] Retrieved from [1]

  • ChemicalBook. (2024). Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor (CAS 274693-49-1).[1] Retrieved from [1]

  • Gao, X., et al. (2015). "Method for detecting chiral isomer content of ticagrelor by high performance liquid chromatography." CN Patent 105301135A. Retrieved from

  • Li, Y., et al. (2016). "Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis." Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260.[1] Retrieved from

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IC. Retrieved from [1]

Sources

Minimizing formation of Impurity 175 during Ticagrelor manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing the Formation of Key Impurities

Welcome to the Technical Support Center for Ticagrelor manufacturing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Ticagrelor, with a specific focus on impurity control. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles and field-proven experience.

This guide is structured to provide a comprehensive understanding of a key process-related impurity, its origin, and strategies for its minimization.

Frequently Asked Questions (FAQs)

Impurity Identification and Origin

Q1: We have detected an unknown impurity in our Ticagrelor synthesis, which has been designated as Impurity 175. What is the chemical nature of this impurity?

A1: Based on our reference standards and analysis of common synthetic routes, Impurity 175 is identified as the mandelate salt of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This salt is often intentionally formed during the manufacturing process. The molecular formula of this salt is a combination of the amine (C9H9F2N) and mandelic acid (C8H8O3).

Q2: Why would a salt of a starting material be intentionally formed in the process?

A2: The use of (R)-mandelic acid is a strategic step to improve the stability and facilitate the selective crystallization of the desired (1R,2S) isomer of the 2-(3,4-difluorophenyl)cyclopropylamine intermediate.[1] This chiral resolution step is critical for ensuring the stereochemical purity of a key building block in the Ticagrelor synthesis. Therefore, Impurity 175 is more accurately described as a process-related impurity that may carry over into the final product if not properly controlled.

Mechanism of Formation and Control Strategies

Q3: What is the primary cause of Impurity 175 carry-over into the final Ticagrelor product?

A3: The presence of Impurity 175 in the final Active Pharmaceutical Ingredient (API) is typically due to one or a combination of the following factors:

  • Incomplete reaction: The mandelate salt of the cyclopropylamine intermediate may not have fully reacted in the subsequent coupling step with the triazolopyrimidine core.

  • Inefficient purification: The purification methods used for the final crude Ticagrelor may not be effective in removing this salt.

Q4: What are the critical process parameters to control for minimizing Impurity 175?

A4: To minimize the levels of Impurity 175, it is crucial to focus on two key stages of the manufacturing process: the coupling reaction and the final purification.

Troubleshooting Guide

This section provides detailed protocols and logical frameworks for addressing the presence of Impurity 175 in your Ticagrelor synthesis.

Issue: Elevated Levels of Impurity 175 Detected in Ticagrelor API

Root Cause Analysis and Corrective Actions:

The following diagram illustrates a logical workflow for troubleshooting the presence of Impurity 175.

Impurity_175_Troubleshooting cluster_Detection Detection cluster_Investigation Investigation cluster_RootCause Potential Root Cause cluster_Solutions Corrective Actions Detection Elevated Impurity 175 in Ticagrelor API Check_Coupling Analyze Coupling Reaction (Step X) Detection->Check_Coupling Investigate Upstream Check_Purification Evaluate Final Purification Protocol Detection->Check_Purification Investigate Downstream Incomplete_Reaction Incomplete Reaction of Amine Mandelate Salt Check_Coupling->Incomplete_Reaction Inefficient_Purification Inefficient Removal of Impurity 175 Check_Purification->Inefficient_Purification Optimize_Coupling Optimize Coupling Reaction: - Stoichiometry - Reaction Time - Temperature Incomplete_Reaction->Optimize_Coupling Improve_Purification Improve Purification: - Recrystallization Solvent System - Chromatographic Conditions Inefficient_Purification->Improve_Purification

Caption: Troubleshooting workflow for Impurity 175.

Experimental Protocols

This protocol outlines a systematic approach to optimizing the reaction where the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine mandelate salt is coupled with the triazolopyrimidine core.

Objective: To ensure the complete consumption of the amine mandelate salt (Impurity 175).

Methodology:

  • Stoichiometry Evaluation:

    • Set up a series of parallel reactions varying the molar equivalents of the triazolopyrimidine core relative to the amine mandelate salt.

    • A recommended starting point is to test a range from 1.0 to 1.5 equivalents of the triazolopyrimidine.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to determine the optimal stoichiometry for complete conversion of the amine salt.

  • Reaction Time and Temperature Study:

    • Conduct the reaction at different temperatures (e.g., 40°C, 50°C, 60°C) and monitor the disappearance of the amine salt over time.

    • Collect aliquots at regular intervals (e.g., every 2 hours) and analyze by HPLC.

    • The goal is to find the conditions that drive the reaction to completion in a reasonable timeframe without generating other significant impurities.

Data Presentation:

ParameterCondition 1Condition 2Condition 3
Equivalents of Triazolopyrimidine 1.01.21.5
Temperature (°C) 505050
Reaction Time (h) 888
Residual Impurity 175 (%) Analyze by HPLCAnalyze by HPLCAnalyze by HPLC
ParameterCondition ACondition BCondition C
Equivalents of Triazolopyrimidine 1.21.21.2
Temperature (°C) 405060
Reaction Time for >99.5% Conversion (h) Determine by HPLCDetermine by HPLCDetermine by HPLC

This protocol focuses on improving the removal of any unreacted Impurity 175 from the crude Ticagrelor.

Objective: To effectively remove Impurity 175 to a level below the required specification (e.g., <0.10%).

Methodology:

  • Recrystallization Solvent Screening:

    • Impurity 175, being a salt, will have different solubility properties compared to the final Ticagrelor product.

    • Screen a variety of solvent systems for the recrystallization of crude Ticagrelor.

    • Promising solvent systems could include mixtures of polar and non-polar solvents such as methanol/water, ethanol/water, or acetonitrile/water.[2]

    • Analyze the purity of the recrystallized Ticagrelor by HPLC to assess the efficiency of Impurity 175 removal.

  • Chromatographic Purification (if necessary):

    • If recrystallization alone is insufficient, preparative HPLC or column chromatography may be required.

    • Develop a chromatographic method that provides good resolution between Ticagrelor and Impurity 175.

    • A reverse-phase C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer has been shown to be effective for separating Ticagrelor and its impurities.[]

Data Presentation:

Recrystallization Solvent SystemRatio (v/v)Yield (%)Purity of Ticagrelor (%)Level of Impurity 175 (%)
Methanol/Water1:2CalculateAnalyze by HPLCAnalyze by HPLC
Ethanol/Water1:1CalculateAnalyze by HPLCAnalyze by HPLC
Acetonitrile/Water3:1CalculateAnalyze by HPLCAnalyze by HPLC

Visualizing the Chemical Relationship

The following diagram illustrates the relationship between the key starting materials, the formation of Impurity 175, and its incorporation into the Ticagrelor synthesis.

Ticagrelor_Synthesis_Impurity_175 cluster_Starting_Materials Key Starting Materials cluster_Impurity_Formation Chiral Resolution & Impurity Formation cluster_Synthesis Ticagrelor Synthesis Amine (1R,2S)-2-(3,4-difluorophenyl) cyclopropylamine Impurity_175 Impurity 175 (Amine Mandelate Salt) Amine->Impurity_175 Mandelic_Acid (R)-Mandelic Acid Mandelic_Acid->Impurity_175 Triazolo_Core Triazolopyrimidine Core Ticagrelor Ticagrelor Triazolo_Core->Ticagrelor Coupling Reaction Impurity_175->Ticagrelor Coupling Reaction

Caption: Formation of Impurity 175 and its role in Ticagrelor synthesis.

References

  • Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. (2018). RASĀYAN Journal of Chemistry. [Link]

  • Ticagrelor Impurities. SynZeal. [Link]

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN J. Chem. [Link]

  • Proposed mechanistic pathway for the formation of impurities. ResearchGate. [Link]

  • MSN TICAGRELOR IMPURITY.cdr. MSN Laboratories. [Link]

  • Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. [Link]

  • PROCESS FOR THE PREPARATION OF TICAGRELOR.
  • Ticagrelor impurity preparation method.
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerLink. [Link]

  • Novel synthesis of Ticagrelor, an ant. Journal of Chemical and Pharmaceutical Research. [Link]

  • International Journal of PharmTech Research. Sphinix Group. [Link]

  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed. [Link]

  • Ticagrelor and intermediate impurity thereof, and preparation method...

Sources

Troubleshooting baseline noise in Ticagrelor impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Baseline Noise in HPLC

Welcome to the technical support center for Ticagrelor impurity analysis. This guide is designed for researchers, scientists, and drug development professionals who rely on High-Performance Liquid Chromatography (HPLC) for the accurate quantification of Ticagrelor and its related substances. A stable, quiet baseline is the foundation of sensitive and reproducible impurity profiling. When the baseline becomes noisy, drifts, or shows spurious peaks, it compromises the limits of detection (LOD) and quantitation (LOQ), leading to unreliable data.

This document moves beyond a simple checklist. It provides a structured, in-depth troubleshooting guide in a question-and-answer format, explaining the causality behind the issues and the scientific rationale for their solutions.

Troubleshooting Guide: Diagnosing and Resolving Baseline Noise

This section addresses specific baseline problems you may encounter. The key is to approach troubleshooting systematically, starting with the most common and easily resolved issues before moving to more complex hardware-related problems.

Question 1: My chromatogram shows irregular, sporadic noise with random spikes. What are the primary causes and how do I fix it?

Irregular, high-frequency noise is one of the most common baseline issues and often points to the introduction of air or particulates into the system, or issues with the detector lamp.

Probable Causes & Systematic Solutions:

  • Inadequate Mobile Phase Degassing: This is the most frequent culprit. Dissolved gases in the mobile phase can form bubbles when transitioning from the high-pressure column environment to the lower-pressure detector flow cell.[1][2][3][4] These microbubbles cause sharp spikes and an unstable baseline as they pass through the light path.

    • Solution: Ensure your mobile phase is thoroughly degassed. Modern HPLCs have built-in online degassers, but their efficiency can decrease over time. If you suspect this, supplement with offline degassing (sonication for 15-20 minutes or vacuum filtration). For buffered mobile phases prone to outgassing, continuous helium sparging is highly effective.[1][3][5]

  • Air Trapped in the System: Air can be trapped in various locations, most commonly in the pump head, purge valve, or detector flow cell.

    • Solution: Prime all solvent lines thoroughly to purge any trapped air. If you suspect air in the detector cell, flush it with a strong, miscible solvent like methanol or isopropanol at a moderate flow rate.[6] Adding a back-pressure regulator after the detector can also help keep gases dissolved until they exit the system.[6]

  • Contamination or Particulates: Particulate matter from the mobile phase, sample, or worn system components (like pump seals) can scatter light in the detector cell, causing random spikes.[1][7]

    • Solution: Always filter aqueous mobile phases and samples through a 0.45 µm or 0.22 µm filter before use.[1][3] Use high-purity, HPLC-grade solvents and fresh reagents to prepare mobile phases, as low-quality materials can be a source of contamination.[6]

  • Detector Lamp Issues: An aging deuterium lamp can begin to arc, which produces intense, sharp electronic spikes in the baseline.[2]

    • Solution: Check the lamp's energy output and operating hours through your system's diagnostic software. If the energy is low or it has exceeded its typical lifespan (usually ~2000 hours), replace it. Spikes from lamp arcing are typically very narrow and sharp compared to solvent-related noise.[2]

Question 2: My baseline has a regular, periodic, or pulsating pattern. What does this indicate?

A baseline with a repeating, sinusoidal pattern is almost always linked to the pump's delivery system. The frequency of the pulse often corresponds to the pump's piston stroke cycle.

Probable Causes & Systematic Solutions:

  • Pump Pulsations & Faulty Check Valves: The primary cause is inadequate pulse dampening or a malfunctioning check valve.[1][8] As the pump pistons switch, a pressure fluctuation is created. If a check valve is dirty or failing, it allows a small amount of backflow, exaggerating this pressure wave, which is then seen by the detector as a rhythmic change in refractive index or absorbance.

    • Solution: First, try cleaning the check valves by sonicating them in methanol or isopropanol. If this fails, replace them. Dirty check valves are a common problem when using buffered mobile phases that can precipitate.[5]

  • Inadequate Mobile Phase Mixing: If you are running a gradient or using an isocratic mixture prepared by a quaternary pump, inefficient mixing of the solvents can cause periodic fluctuations in the mobile phase composition.[2][9] The detector will see this as a regular ripple in the baseline, especially if the solvents have different UV absorbances at the detection wavelength.

    • Solution: Ensure the pump's mixer is functioning correctly and is of an appropriate volume for your flow rate. For methods highly sensitive to mixing, such as those using UV-absorbing additives like TFA, installing an additional static mixer can significantly reduce this type of noise.[2]

  • Leaks in the Pump System: A leak in a pump head, fitting, or seal can draw in air during the piston's intake stroke, leading to compression issues and a pulsating baseline.

    • Solution: Visually inspect all fittings from the solvent reservoir to the injector for any signs of salt buildup (from buffers) or moisture. Perform a system pressure test or a leak test as per the manufacturer's instructions to isolate the source of the leak.

Question 3: My baseline is consistently drifting upwards or downwards throughout the run. What's happening?

Baseline drift is a gradual, directional change that can obscure small impurity peaks, especially late-eluting ones. It's typically caused by changes in temperature, mobile phase composition, or column bleeding.[1]

Probable Causes & Systematic Solutions:

  • Column Temperature Fluctuation: The most common cause of drift is a lack of thermal equilibrium. If the column temperature is not stable, or if there's a significant temperature difference between the column and the detector, the refractive index of the mobile phase will change, causing the baseline to drift.[1][9]

    • Solution: Always use a column oven and allow the entire system, including the mobile phase, to fully equilibrate before starting a sequence. A stable lab environment is also crucial; avoid placing the HPLC near air vents or in direct sunlight.[5][10] For high-temperature applications, a heat exchanger between the column and detector can minimize this effect.[9]

  • Mobile Phase Issues (Contamination or Degradation): A mobile phase that is slowly changing composition will cause drift. This can happen if a volatile component evaporates, if a component degrades over time (e.g., TFA), or if contaminants from the system are slowly leaching out during a gradient.[5][11]

    • Solution: Prepare mobile phases fresh daily, especially those containing buffers, which are prone to microbial growth.[1][12] Keep solvent bottles loosely capped or use vented caps to prevent pressure buildup without allowing significant evaporation.[12] If using a UV-absorbing additive, ensure its concentration is consistent across both mobile phase A and B to minimize drift during gradients.[9]

  • Column Bleed or Contamination: As the stationary phase of the column slowly degrades ("bleeds"), the detached molecules are carried to the detector, causing a rising baseline. This is more pronounced at higher temperatures and with aggressive mobile phases. Alternatively, strongly retained impurities from previous injections can elute during a gradient, causing the baseline to rise.[1][9]

    • Solution: First, try flushing the column with a strong solvent (see protocols below). If the drift persists and the column is old, it may need to be replaced. To diagnose, you can remove the column and replace it with a union; if the drift disappears, the column is the source.[13]

Systematic Troubleshooting Flowchart

Here is a visual guide to help you systematically diagnose the source of baseline noise.

Troubleshooting_Flowchart start Identify Baseline Problem noise_type What type of noise? start->noise_type irregular Irregular / Spikes noise_type->irregular Irregular periodic Periodic / Pulsating noise_type->periodic Periodic drift Drift (Up/Down) noise_type->drift Drift check_degas 1. Check Mobile Phase - Freshly prepared? - Properly degassed? irregular->check_degas check_pump 1. Check Pump - Faulty check valves? - Leaks? periodic->check_pump check_temp 1. Check Temperatures - Column & lab stable? drift->check_temp check_air 2. Purge/Prime System - Remove trapped air check_degas->check_air check_lamp 3. Check Detector Lamp - Energy / Hours check_air->check_lamp resolve1 Problem Resolved check_lamp->resolve1 check_mixing 2. Check Mixing - Inadequate for method? check_pump->check_mixing resolve2 Problem Resolved check_mixing->resolve2 check_column 2. Column Bleed/Contamination? - Flush or replace column check_temp->check_column check_mobile_phase 3. Mobile Phase Changing? - Evaporation/Degradation? check_column->check_mobile_phase resolve3 Problem Resolved check_mobile_phase->resolve3

Caption: A step-by-step flowchart for diagnosing baseline noise.

Frequently Asked Questions (FAQs)

Q: What are the best practices for preparing mobile phases for Ticagrelor analysis?

A: Mobile phase quality is paramount.[5]

  • Solvents & Reagents: Always use HPLC- or LC-MS-grade solvents and high-purity salts/additives.[6]

  • Preparation: Measure components by volume separately before mixing to ensure accurate composition, as volume contraction can occur.

  • Buffers: Prepare buffer solutions fresh daily.[3] Microbial growth in aqueous buffers near neutral pH is a common source of contamination and ghost peaks.[9]

  • Filtration: Filter all aqueous buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the pump or clog the column.[3]

  • Storage: Store mobile phases in clean glass or PTFE containers, never plastic.[12] Keep bottles covered to prevent contamination and evaporation.[3][12]

Q: How can Ticagrelor degradation affect my baseline?

A: Ticagrelor is susceptible to degradation under several conditions, including oxidation, photolysis (light exposure), and thermolysis (heat).[][15]

  • Formation of Impurities: Degradation creates new chemical entities.[] If these degradation products are not well-resolved from the main peak or other impurities, they can appear as peak shoulders or tails.

  • Rising Baseline: If forced degradation occurs within your sample vial on the autosampler (e.g., due to light exposure or temperature), the concentration of degradation products can increase over the course of a long sequence. If these products are broadly eluted, this can manifest as a rising baseline in later injections.

  • Preventative Measures: Prepare samples fresh and use amber vials to protect against light.[] Store stock solutions and samples under appropriate conditions as determined by stability studies.

Q: What is a typical HPLC method for Ticagrelor and its impurities, and how do method parameters affect the baseline?

A: A common approach uses a reversed-phase C8 or C18 column with a mobile phase consisting of a buffer (like ammonium acetate) and an organic modifier (like acetonitrile).[][16][17]

ParameterTypical ValueImpact on Baseline
Column C8 or C18, 150 x 4.6 mm, 5 µmColumn bleed can cause drift. Contamination leads to noise and drift.
Mobile Phase A 50 mM Ammonium Acetate, pH 8.2Buffer salt precipitation can clog check valves, causing pulsations. Microbial growth introduces noise.
Mobile Phase B AcetonitrileMismatched UV absorbance with Phase A can cause gradient drift.[9]
Flow Rate 0.7 - 1.0 mL/minInconsistent flow from pump issues causes pulsations.
Detection (UV) ~270 nm[][16]Low lamp energy increases noise. Wavelengths near the solvent cutoff are inherently noisier.[2]
Column Temp. 25°C[][16]Unstable temperature is a primary cause of drift.[1]

Core Experimental Protocols

Protocol 1: Systematic Baseline Noise Diagnosis
  • Observe the Baseline: Run your method's mobile phase through the system without an injection. Note the type of noise (irregular, periodic, drift).

  • Isolate the Pump: Stop the flow. If the noise or drift stops immediately, the problem is likely related to the pump or mobile phase (pulsations, poor mixing, contamination).[11] If the noise continues, the issue is likely in the detector or electronics (lamp, dirty flow cell).

  • Isolate the Column: If the noise is present with flow, replace the column with a zero-dead-volume union and run the mobile phase again. If the baseline becomes stable, the column is the source of the problem (contamination or bleed).[13]

  • Test the Mobile Phase: If the source is still unclear, prepare a fresh batch of mobile phase using the highest quality reagents and degas it thoroughly. If this resolves the issue, your previous mobile phase was the culprit.

Protocol 2: General System & Column Flush

This protocol should be used to clean a system suspected of contamination.

  • Disconnect the Column: To avoid flushing contaminants onto the column, replace it with a union.[9]

  • Flush with Water: Purge all lines and flush the system with HPLC-grade water for 30 minutes to remove buffer salts.

  • Flush with Organic Solvent: Flush the system with 100% Isopropanol or Methanol for 30-60 minutes. Isopropanol is excellent for removing organic buildup.

  • Column-Specific Flush: Reconnect the column (consider reversing the flow direction for cleaning, but check manufacturer recommendations first). Flush according to the column manufacturer's guidelines. A typical sequence for a C18 column is:

    • Water (to remove buffers)

    • Methanol or Acetonitrile

    • Isopropanol (for stubborn hydrophobic contaminants)

    • Re-equilibrate with your method's initial mobile phase until the baseline is stable.

Sources of HPLC Baseline Noise

Sources_of_Noise cluster_mobile Mobile Phase cluster_pump Pump cluster_column Column cluster_detector Detector degassing Inadequate Degassing contamination Contamination / Purity mixing Improper Mixing growth Microbial Growth check_valves Faulty Check Valves leaks Leaks / Seals pulsations Pulse Dampener col_contam Contamination bleed Stationary Phase Bleed temp Temperature Instability lamp Aging Lamp flow_cell Dirty/Cracked Flow Cell electronics Electronics / Grounding noise Baseline Noise noise->degassing causes noise->contamination causes noise->mixing causes noise->growth causes noise->check_valves causes noise->leaks causes noise->pulsations causes noise->col_contam causes noise->bleed causes noise->temp causes noise->lamp causes noise->flow_cell causes noise->electronics causes

Caption: Primary sources of baseline noise in an HPLC system.

References

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Available from: [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]

  • Yayé H. S., et al. (2015, February 15). Identification of the major degradation pathways of ticagrelor. PubMed. Available from: [Link]

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Available from: [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Available from: [Link]

  • Ruta, D. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • Bueno, F. G., et al. (2017, January 15). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. PubMed. Available from: [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. Available from: [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Available from: [Link]

  • Agilent. Eliminating Baseline Problems. Available from: [Link]

  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC International. Available from: [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • Semantic Scholar. Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. Available from: [Link]

  • Labmate Online. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available from: [Link]

  • Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Available from: [Link]

  • Epistemonikos Database. (2025, May 11). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Available from: [Link]

  • Google Patents. (2016). CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography.
  • Vallat, A. (2007, May). GOOD LABORATORY PRACTICE for HPLC. Available from: [Link]

  • ResearchGate. (2014, December 4). Identification of the major degradation pathways of ticagrelor | Request PDF. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Available from: [Link]

  • LCGC International. (2020, November 12). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. Available from: [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Available from: [Link]

  • Pharmaffiliates. (2025, June 28). What Makes Ticagrelor EP Impurity B Critical in Pharma Analysis?. Available from: [Link]

  • ResearchGate. (2014, December 4). Identification of the major degradation pathways of ticagrelor. Available from: [Link]

Sources

Technical Support Center: Controlling Enantiomeric Excess (ee) of Ticagrelor's Amine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of the key chiral amine intermediate for Ticagrelor, trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. The stereochemical purity of this intermediate is paramount, as it directly dictates the purity and therapeutic efficacy of the final active pharmaceutical ingredient (API). An inadequate enantiomeric excess (ee) can lead to downstream purification challenges and compromise the drug's safety and performance profile.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers and process chemists.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the enantiomeric excess of the cyclopropylamine intermediate so critical for Ticagrelor synthesis?

A1: Ticagrelor possesses multiple chiral centers, and its biological activity as a P2Y12 receptor antagonist is highly stereospecific. The trans-(1R,2S) configuration of the cyclopropylamine moiety is essential for effective binding to the receptor. The presence of the unwanted (1S,2R) enantiomer or other diastereomers can result in a final product with reduced potency, altered pharmacokinetic properties, and potential off-target effects, creating significant regulatory and safety concerns.[1][2] Therefore, stringent control of the enantiomeric excess at this early stage is a critical quality attribute for the entire manufacturing process.[3][4]

Q2: What are the primary strategies for obtaining the enantiopure (1R,2S)-amine intermediate?

A2: There are three main strategies employed in the industry:

  • Classical Resolution: A racemic mixture of the amine is reacted with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. One of these salts is less soluble and crystallizes preferentially, allowing for separation.[5][6]

  • Asymmetric Synthesis: The cyclopropane ring is constructed using a chiral catalyst or auxiliary that directs the formation of the desired (1R,2R)-cyclopropanecarboxylate precursor, which is then converted to the amine.[7][8] This approach avoids the theoretical 50% yield loss of classical resolution.

  • Biocatalysis/Enzymatic Resolution: Enzymes, such as lipases or ketoreductases, are used to selectively react with one enantiomer in a racemic mixture, allowing the unreacted, desired enantiomer to be isolated with high 'ee'.[9][10] This can be achieved through kinetic resolution of a racemic precursor.[9]

Q3: What is a typical target for enantiomeric excess (ee) for the amine intermediate in a cGMP environment?

A3: For pharmaceutical production, the target ee for the (1R,2S)-amine intermediate is typically very high, often exceeding 99.5% . This stringent requirement minimizes the formation of diastereomeric impurities in subsequent steps, which can be difficult and costly to remove from the final API.[11]

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses the common problem of achieving suboptimal ee during the synthesis of the Ticagrelor amine intermediate.

Problem: The enantiomeric excess (ee) of the isolated (1R,2S)-amine is below the required specification (<99.5%) after classical resolution.

This is a frequent issue when using chiral resolving agents like R-(-)-Mandelic acid or a tartaric acid derivative. The troubleshooting process can be broken down into several key areas.

Troubleshooting Flowchart

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions & Actions Problem Low ee (<99.5%) in (1R,2S)-Amine Intermediate Cause1 Suboptimal Crystallization Conditions Problem->Cause1 Cause2 Incorrect Stoichiometry of Resolving Agent Problem->Cause2 Cause3 Impure Starting Materials or Solvents Problem->Cause3 Cause4 Inaccurate ee Analysis Problem->Cause4 Sol1 Optimize Cooling Profile & Stirring Rate Cause1->Sol1 Thermodynamics & Kinetics Issue Sol2 Screen Different Solvents / Anti-solvents Cause1->Sol2 Thermodynamics & Kinetics Issue Sol3 Verify Molar Ratio of Amine:Acid Cause2->Sol3 Equilibrium Issue Sol4 Check Purity of Racemic Amine & Resolving Agent Cause3->Sol4 Contamination Issue Sol5 Validate Chiral HPLC Method Cause4->Sol5 Metrology Issue

Caption: Troubleshooting decision tree for low enantiomeric excess.

Cause 1: Suboptimal Crystallization Conditions

Expertise & Causality: Diastereomeric salt resolution is a thermodynamically and kinetically controlled process. The rate of cooling, agitation speed, and solvent environment directly impact the nucleation and growth of the desired salt crystal. If cooling is too rapid, the undesired diastereomer can get trapped in the crystal lattice (co-crystallization), thereby reducing the overall enantiomeric purity.

Recommended Solutions:

  • Optimize Cooling Profile: Implement a slower, controlled cooling ramp. For instance, instead of cooling from 50°C to 15°C in 1 hour, program the cooling over 3-4 hours, potentially with a hold period just below the saturation point to encourage controlled crystal growth.

  • Solvent Screening: The choice of solvent is critical. It must provide a significant solubility difference between the two diastereomeric salts. If the ee is poor, the current solvent may not be optimal. Screen a range of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, or mixtures thereof).[5]

  • Stirring Rate: Ensure agitation is sufficient to maintain a uniform slurry but not so vigorous that it causes crystal attrition (breaking), which can lead to the formation of fines and potential co-crystallization.

Cause 2: Incorrect Stoichiometry of Resolving Agent

Expertise & Causality: The molar ratio of the chiral resolving agent to the racemic amine is crucial. Using too little resolving agent will result in an incomplete resolution and a lower yield of the desired salt. Conversely, using a significant excess can sometimes alter the solubility equilibrium and, in some cases, promote the precipitation of the more soluble diastereomer, thus contaminating the product.

Recommended Solutions:

  • Verify Stoichiometry: The optimal ratio is often between 0.5 and 1.0 equivalents of the chiral acid per equivalent of the racemic amine. Start with a 1:1 molar ratio of the resolving agent to the desired enantiomer (i.e., 0.5 equivalents to the racemate).

  • Perform a Stoichiometry Study: Set up small-scale experiments varying the equivalents of the resolving agent (e.g., 0.5, 0.6, 0.7, 0.8 eq) and analyze the ee and yield of the resulting crystalline salt to find the optimal balance.

Cause 3: Impure Starting Materials or Solvents

Expertise & Causality: Impurities in the starting racemic amine can interfere with the crystallization process. Similarly, water or other impurities in the solvent can alter the solubility properties of the diastereomeric salts, leading to poor resolution. The chiral purity of the resolving agent itself is also paramount.

Recommended Solutions:

  • Purity Analysis: Confirm the purity of the starting racemic amine and the chiral resolving agent by HPLC and NMR.

  • Use Anhydrous Solvents: Ensure that the solvents used are dry, as water can significantly impact the crystallization process.

Cause 4: Inaccurate ee Analysis

Expertise & Causality: The issue may not be with the chemistry but with the analytical method used to measure the ee. An unvalidated or poorly resolved chiral HPLC method can give misleading results.

Recommended Solutions:

  • Method Validation: Ensure the chiral HPLC method is fully validated for specificity, linearity, accuracy, and precision.[12] The resolution factor (Rs) between the two enantiomer peaks should ideally be greater than 1.5.[13]

  • Sample Preparation: The diastereomeric salt must be broken (neutralized with base) to free the amine before injection onto the chiral column. Incomplete salt breaking can lead to poor chromatography.

In-Depth Protocols

Protocol 1: Classical Resolution of trans-2-(3,4-difluorophenyl)cyclopropylamine

This protocol is a representative example based on common literature procedures for diastereomeric salt crystallization.[5]

Materials:

  • Racemic trans-2-(3,4-difluorophenyl)cyclopropylamine

  • R-(-)-Mandelic Acid (≥99% purity)

  • Methanol (Anhydrous)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Salt Formation: In a clean, dry reactor, dissolve 1.0 equivalent of racemic amine (e.g., 5.0 g) in 20 volumes of methanol (100 mL). Heat the solution to 45-50°C.

  • In a separate vessel, dissolve 0.55 equivalents of R-(-)-Mandelic Acid in 10 volumes of methanol (50 mL).

  • Slowly add the mandelic acid solution to the amine solution over 30 minutes, maintaining the temperature at 45°C.

  • Crystallization: Once the addition is complete, slowly cool the mixture to 20-25°C over a period of 2 hours. Stir for an additional 1-2 hours at this temperature.

  • Further cool the slurry to 15°C and hold for 1 hour to maximize crystallization.

  • Isolation: Filter the resulting solid salt and wash the filter cake with a small amount of cold (10-15°C) methanol.

  • Dry the salt under vacuum at 40°C until a constant weight is achieved.

  • Salt Breaking (Liberation of Free Amine): Suspend the dried salt in a mixture of water and DCM. Add 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >12.

  • Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free (1R,2S)-amine.

  • Analysis: Analyze the enantiomeric excess of the final product using a validated chiral HPLC method.

Protocol 2: Chiral HPLC Method for ee Determination

This is a starting point for method development. The exact conditions may need to be optimized for your specific system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

  • A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).[2][14]

Mobile Phase:

  • A typical normal-phase mobile phase would be a mixture of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The small amount of amine additive is crucial for good peak shape.

Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the free amine in 1 mL of the mobile phase.

Alternative & Advanced Strategies

While classical resolution is common, modern approaches can offer higher efficiency and avoid the 50% theoretical yield cap.

Biocatalytic Asymmetric Synthesis

Recent advances have focused on using engineered enzymes to perform asymmetric cyclopropanation. For example, an engineered biocatalyst can catalyze the reaction of 3,4-difluorostyrene with ethyl diazoacetate to directly produce ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with high diastereoselectivity (>99% dr) and enantioselectivity (98% ee).[9] This ester can then be converted to the desired amine via a Curtius or Hofmann rearrangement, providing a highly efficient and stereoselective route.[7][9]

Biocatalytic Workflow

G Styrene 3,4-Difluorostyrene + Ethyl Diazoacetate Enzyme Engineered Cyclopropanation Enzyme (Biocatalyst) Styrene->Enzyme Reaction Ester Chiral Ester (1R,2R) >98% ee Enzyme->Ester Stereoselective Product Rearrangement Curtius or Hofmann Rearrangement Ester->Rearrangement Conversion Amine Ticagrelor Amine (1R,2S) High ee Rearrangement->Amine

Caption: High-level workflow for biocatalytic synthesis of the chiral intermediate.

Data Summary: Comparison of Synthetic Strategies
StrategyKey Reagent(s)Typical ee (%)Theoretical Max. Yield (%)Key AdvantagesKey Challenges
Classical Resolution Chiral Acid (e.g., R-Mandelic)[5]>99% (after optimization)50%Well-established, robust technologyInherent yield loss, requires optimization
Asymmetric Synthesis Chiral Auxiliary (e.g., Oppolzer's sultam)[7][8]>98%100%High theoretical yield, direct accessStoichiometric use of expensive auxiliaries
Biocatalysis Engineered Enzyme (e.g., ketoreductase, lipase)[9]>98%100% (Asymmetric) / 50% (KR)High selectivity, green chemistryEnzyme development/cost, process optimization

References

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). Google Patents.
  • Wang, Z. J., Li, B., Zou, X., Dong, J., Liu, Y., & Tang, Y. (2014). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis, 4(5), 1497–1502. Available from: [Link]

  • Method for synthesizing trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. (n.d.). Eureka. Retrieved February 25, 2026, from [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • Synthesis of an all-cis intermediate of ticagrelor. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • WO2013150495A2 - Preparation of ticagrelor. (n.d.). Google Patents.
  • US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and ... (n.d.). Google Patents.
  • Preparation method of ticagrelor key chiral intermediate isomer impurity TGAD2. (n.d.). Eureka. Retrieved February 25, 2026, from [Link]

  • Liquid chromatography analysis method of ticagrelor chiral intermediate. (n.d.). Google Patents.
  • Synthesis of an enantiopure precursor of ticagrelor. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma Group. Retrieved February 25, 2026, from [Link]

  • WO2021245220A1 - Process for the preparation of ticagrelor. (n.d.). Google Patents.
  • Dydio, P., & Fasan, R. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 55(48), 15064-15068. Available from: [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Journal of Organic Chemistry, 56(23), 6973-6975. Available from: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. Available from: [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 25, 2026, from [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. Retrieved February 25, 2026, from [Link]

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (n.d.). RASĀYAN Journal of Chemistry. Retrieved February 25, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF TICAGRELOR. (2020, June 4). European Patent Office. Retrieved February 25, 2026, from [Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. Journal of the American Chemical Society, 123(2), 349–350. Available from: [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024, October 5). MDPI. Retrieved February 25, 2026, from [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). kth.diva. Retrieved February 25, 2026, from [Link]

  • US9604991B2 - Preparation method of ticagrelor and intermediates thereof. (n.d.). Google Patents.

Sources

Technical Support Center: Strategies for the Removal of Residual Impurity 175 from Ticagrelor API

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the removal of Impurity 175 from the final Ticagrelor (1) active pharmaceutical ingredient (API). We will explore the identity of this impurity, its origin within the synthetic process, and robust, field-proven strategies for its mitigation and removal to meet stringent regulatory requirements.

Part 1: Frequently Asked Questions (FAQs) about Impurity 175

This section addresses the most common initial questions regarding the nature and detection of Ticagrelor Impurity 175.

Q1: What exactly is this compound?

A1: this compound is not a single molecular entity but is identified as the mandelate salt of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine .[1] This compound is a key starting material in several common synthetic routes to Ticagrelor.[2]

  • Component A - The Amine: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CAS No: 220349-80-4).[1]

  • Component B - The Counter-ion: (R)-Mandelic Acid, used to form a chiral salt for purification of the amine intermediate.[2]

Therefore, its presence in the final API is considered a process-related impurity, specifically a residual starting material.

Q2: What is the likely origin of Impurity 175 in the final Ticagrelor API?

A2: Impurity 175 originates from the synthetic step where the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine moiety is coupled to the triazolopyrimidine core of the Ticagrelor molecule.[3][4] Its persistence in the final API can be attributed to several factors:

  • Incomplete Reaction: The coupling reaction may not have proceeded to 100% completion, leaving unreacted amine starting material.

  • Inefficient Work-up: Post-reaction work-up procedures may have been insufficient to completely remove the unreacted, water-soluble amine salt.

  • Co-precipitation: The impurity may have co-precipitated or become entrapped within the crystalline matrix of the Ticagrelor API during its initial isolation or crystallization.

Q3: Why is it critical to control and remove Impurity 175?

A3: Controlling impurities in any API is a fundamental requirement of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, as outlined in ICH guidelines.[5][6] Specific reasons for removing Impurity 175 include:

  • Patient Safety: The toxicological profile of the impurity is likely different from that of the Ticagrelor API. Any component of a drug product that is not the defined drug substance or an excipient is considered an impurity and its level must be controlled.[6][7]

  • Product Quality and Potency: The presence of impurities reduces the overall purity of the API, which can affect the potency and performance of the final drug product.

  • Regulatory Compliance: Regulatory submissions require a thorough impurity profile of the drug substance. Known and unknown impurities must be reported, and their levels must not exceed specified thresholds (typically NMT 0.10% for a single maximum impurity).[5]

Q4: What are the primary analytical methods for detecting and quantifying Impurity 175?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Ticagrelor and its impurities.[8][9] A well-developed, stability-indicating RP-HPLC method can effectively separate Impurity 175 from the Ticagrelor peak and other process-related impurities.

ParameterTypical ConditionRationale & Comments
Stationary Phase C8 or C18 Column (e.g., Zorbax Plus C8, Primesil C18)[8][9]Provides excellent hydrophobic retention for Ticagrelor while allowing for elution of the more polar Impurity 175.
Mobile Phase Acetonitrile/Ammonium Acetate Buffer (pH 8.2) or Methanol/Water with 0.05% OPA[8][9]The choice of buffer and pH can be optimized to improve peak shape and resolution.
Detection UV at ~254-270 nm[10][]Ticagrelor has a strong chromophore allowing for sensitive detection at these wavelengths.
Flow Rate 0.7 - 1.3 mL/min[9][12]Adjusted to achieve optimal separation and run time.

Part 2: Troubleshooting and Purification Strategies

This section provides detailed, step-by-step guidance on removing Impurity 175. The primary strategy focuses on optimizing the final crystallization step, which is often the most powerful tool for API purification.

Strategy 1: Optimized Recrystallization

Causality: The principle of recrystallization relies on the solubility difference between the desired API and the impurity in a given solvent system. Ticagrelor is a large, relatively non-polar molecule, whereas Impurity 175 is a salt, making it significantly more polar and often more soluble in polar solvents. The goal is to identify a solvent or solvent system in which Ticagrelor has high solubility at an elevated temperature but low solubility at a reduced temperature, while Impurity 175 remains in the solution (mother liquor) upon cooling.

Step 1: Solvent System Screening

The selection of an appropriate solvent system is the most critical factor for successful purification. Based on available literature, several systems have proven effective for Ticagrelor crystallization.

Solvent SystemRatio (v/v)Key Insights & RationaleSource(s)
Methanol / Water 1:2An excellent polar system. The high water content significantly reduces Ticagrelor's solubility upon cooling while keeping the polar, salt-based Impurity 175 dissolved in the mother liquor. This is reported to be a novel and highly effective method.[5][13]
Ethyl Acetate 1g : 8-15mLA single-solvent system that is effective for purifying Ticagrelor. The polarity is moderate, and optimization of the solvent volume and cooling rate is crucial.[14]
Ethyl Acetate / Cyclohexane N/ACyclohexane acts as an anti-solvent. Ticagrelor is dissolved in a minimal amount of hot ethyl acetate, and cyclohexane is added to induce crystallization, leaving impurities behind.[15]
Acetonitrile N/AUsed for final crystallization to obtain specific polymorphic forms of Ticagrelor. May also be effective for purification.[3][5]
Methanol N/AUsed for crude product crystallization, often followed by a refining step in another solvent system like ethyl acetate/n-hexane.[16]
Step 2: Experimental Protocol (Lab Scale - Methanol/Water System)

This protocol describes a robust method for removing polar, salt-based impurities like Impurity 175.

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the impure Ticagrelor API.

  • Add methanol (approx. 5-10 volumes relative to the API weight, e.g., 5-10 mL per 1 g of API).

  • Heat the mixture to a gentle reflux (approx. 65°C) with stirring until all the Ticagrelor has dissolved.

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration through a pre-warmed filter to remove insoluble materials.

  • Anti-Solvent Addition: While maintaining a warm temperature (e.g., 40-50°C), slowly add deionized water (approx. 10-20 volumes) to the stirred methanol solution. You may observe initial turbidity indicating the solution is nearing saturation.

  • Controlled Cooling & Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature over several hours. Slow cooling promotes the formation of larger, purer crystals.

  • Secondary Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5°C) for at least 2-4 hours to maximize the yield of precipitated Ticagrelor.

  • Isolation: Isolate the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a cold methanol/water mixture (using the same ratio as the crystallization) to remove residual mother liquor containing the dissolved impurity.

  • Drying: Dry the purified Ticagrelor API under vacuum at a controlled temperature (e.g., 40-45°C) until a constant weight is achieved.[14]

  • Analysis: Analyze the dried API and a sample of the mother liquor by HPLC to confirm the reduction of Impurity 175 and calculate the purification efficiency.

Workflow for Recrystallization Troubleshooting

G cluster_0 Purification Workflow start Analyze Crude API (HPLC Purity < 99.8%?) recrystallize Perform Recrystallization (e.g., MeOH/Water) start->recrystallize Yes analyze_solid Analyze Solid (Purity Goal Met?) recrystallize->analyze_solid analyze_mother Analyze Mother Liquor (Impurity Enriched?) analyze_solid->analyze_mother No end_ok Purified API (Purity > 99.9%) analyze_solid->end_ok Yes troubleshoot Troubleshoot Process analyze_mother->troubleshoot No (Impurity crashed out) analyze_mother->troubleshoot Yes (Re-optimize solvent ratio)

Caption: Troubleshooting logic for Ticagrelor recrystallization.

Strategy 2: Preparatory Acidic Wash

Causality: This strategy leverages the basic nature of the primary amine in Impurity 175. By washing an organic solution of crude Ticagrelor with an acidic aqueous solution, the amine impurity becomes protonated (R-NH₂ → R-NH₃⁺). This ionic form is highly soluble in the aqueous phase and can be efficiently separated, while the neutral Ticagrelor molecule remains in the organic layer. This is often performed as a work-up step prior to crystallization.

Experimental Protocol (Aqueous Acidic Wash)
  • Dissolution: Dissolve the crude Ticagrelor API in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[3][4]

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or a dilute acetic acid solution).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the protonated impurity salt.

  • Neutralizing Wash: Wash the remaining organic layer with a saturated sodium bicarbonate solution and then with brine to remove residual acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to recover the crude, washed Ticagrelor, which can then be taken into the final recrystallization step.

Strategy 3: Preparative Chromatography

Causality: When recrystallization fails to provide the desired purity, preparative chromatography offers a high-resolution separation based on the differential partitioning of components between a stationary phase and a mobile phase. While more resource-intensive, it is extremely effective.

Method Development Outline
  • Start with Analytical Conditions: Begin with the established analytical HPLC method conditions (e.g., C18 column, Acetonitrile/Water mobile phase).[12][17]

  • Optimize for Loading: Increase the concentration of the sample to assess how resolution changes. The goal is to maximize the amount of material that can be loaded onto the column without the Ticagrelor peak overlapping with the Impurity 175 peak.

  • Scale-Up: Scale the method to a larger preparative column, adjusting the flow rate and injection volume proportionally to the column diameter.

  • Fraction Collection: Collect the eluent in fractions as the Ticagrelor peak emerges from the detector.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC. Pool the fractions that meet the required purity specification.

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions under reduced pressure to isolate the final, high-purity Ticagrelor API.

Logical Flow for Purification Strategy Selection

G start Crude Ticagrelor API (Impurity 175 > 0.10%) wash Aqueous Acidic Wash start->wash If API is in organic solution recrystallize Optimized Recrystallization start->recrystallize If API is an isolated solid wash->recrystallize prep_hplc Preparative HPLC recrystallize->prep_hplc Purity Not Met finish Final Ticagrelor API (Impurity 175 < 0.10%) recrystallize->finish Purity OK prep_hplc->finish

Caption: Decision workflow for selecting the appropriate purification method.

References

  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095. [Link]

  • Mathad, V. T., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1918. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. Open Access Journals. [Link]

  • Bueno, L. M., et al. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. European Journal of Pharmaceutical Sciences, 97, 22-29. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). ANALYTICAL METHODS OF TICAGRELOR: A REVIEW. ijpsr.com. [Link]

  • ResearchGate. (n.d.). (PDF) Analytical method development and validation studies of ticagrelor tablets by RP-HPLC. researchgate.net. [Link]

  • GSC Online Press. (2024). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. gsconlinepress.com. [Link]

  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an ant. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. [Link]

  • Google Patents. (2017). CN106866677A - The purifying of Ticagrelor and preparation method.
  • Google Patents. (2021). WO2021245220A1 - Process for the preparation of ticagrelor.
  • Academia.edu. (n.d.). synthesis of high pure ticagrelor, an anti- platelet drug substance and its possible process related impurities. academia.edu. [Link]

  • International Journal of PharmTech Research. (2017). sphinxsai.com. [Link]

  • Patsnap. (2019). Ticagrelor impurity preparation method - Eureka. eureka.patsnap.com. [Link]

  • SciSpace. (2019). Ticagrelor purification method. scispace.com. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of (A) ticagrelor drug after purification, (B) crude... researchgate.net. [Link]

  • Google Patents. (2015). CN105153167B - A kind of ticagrelor crystallization and the pharmaceutical composition containing the crystallization.
  • PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. ncbi.nlm.nih.gov. [Link]

  • SynZeal. (n.d.). Ticagrelor Impurities. synzeal.com. [Link]

  • ResearchGate. (n.d.). Analysis of Drug Impurities. researchgate.net. [Link]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. ncbi.nlm.nih.gov. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. biomedres.us. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. globalresearchonline.net. [Link]

Sources

Technical Support Center: Ticagrelor Impurity 175 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of Ticagrelor Impurity 175 , identified through vendor catalogs (e.g., SynZeal SZ-T023286) as a specific intermediate or process-related impurity, likely the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (or its des-fluoro/monofluoro analog).

The guide focuses on the chemical class of cyclopropylamine derivatives , which are critical intermediates in Ticagrelor synthesis and common degradation markers. These compounds exhibit distinct stability challenges in solution, primarily related to nucleophilicity, oxidation, and carbamate formation.

Executive Summary: Identity & Chemical Nature

Note on Nomenclature: "Impurity 175" is frequently a vendor-specific designation (e.g., SynZeal Catalog #SZ-T023286). Based on common synthesis pathways and relative CAS data (e.g., related to CAS 220349-80-4 or 220352-38-5), this impurity is chemically characterized as a functionalized cyclopropylamine , likely (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine or a closely related des-fluoro analog.

Critical Stability Profile:

  • Chemical Class: Primary/Secondary Amine (Chiral Cyclopropane).

  • Major Instability Factors:

    • Carbamate Formation: Rapid reaction with atmospheric CO₂ in non-acidic solutions.

    • Oxidation: Susceptible to N-oxidation over time.

    • Solvent Reactivity: Forms Schiff bases with ketonic/aldehydic solvents (e.g., Acetone).

Troubleshooting Guide: Common Experimental Issues

Issue 1: "Ghost Peaks" or Peak Splitting in HPLC

Symptom: You observe a new peak appearing shortly after the main impurity peak, or the impurity peak splits into a doublet in unbuffered solutions. Root Cause: Carbamate Formation . The free amine group on the cyclopropyl ring reacts with dissolved Carbon Dioxide (CO₂) from the air to form a carbamic acid/carbamate species. This is reversible but causes chromatographic artifacts. Corrective Action:

  • Acidify the Diluent: Ensure your sample diluent contains at least 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the amine (

    
    ), preventing reaction with CO₂.
    
  • Degas Solvents: Thoroughly degas mobile phases and diluents to remove dissolved CO₂.

Issue 2: Gradual Loss of Potency (Area Count Decrease)

Symptom: The peak area for Impurity 175 decreases by >5% over 24 hours in the autosampler. Root Cause: Oxidation or Adsorption .

  • Free amines can oxidize to N-oxides or hydroxylamines.

  • Cyclopropylamines can adsorb to glass surfaces due to cationic charge at neutral pH. Corrective Action:

  • Inert Atmosphere: Purge sample vials with Nitrogen or Argon before capping.

  • Container Selection: Use deactivated glass (silanized) or high-quality polypropylene vials to minimize adsorption.

  • Temperature: Maintain autosampler temperature at 4°C–10°C.

Issue 3: Appearance of Late-Eluting Impurities

Symptom: New peaks appear at higher retention times when using Acetone or Methanol as a diluent. Root Cause: Schiff Base Formation (with Acetone) or Amide Formation .

  • If Acetone is used (even as glassware cleaning residue), it reacts with the primary amine to form an imine (Schiff base). Corrective Action:

  • Solvent Ban: strictly avoid ketones (Acetone, MEK) and aldehydes in sample preparation.

  • Recommended Diluent: Acetonitrile:Water (with 0.1% Acid).

Scientific Deep Dive: Degradation Pathways

The following diagram illustrates the degradation and reactivity pathways for Ticagrelor and its amine impurities (Impurity 175 class).

Ticagrelor_Degradation cluster_conditions Instability Factors Ticagrelor Ticagrelor (Parent) Imp175 Impurity 175 (Cyclopropylamine Derivative) Ticagrelor->Imp175 Hydrolysis / Metabolic Cleavage Carbamate Carbamate Species (Transient/Ghost Peak) Imp175->Carbamate + CO2 (Air) (Reversible) N_Oxide N-Oxide Degradant (Oxidative Product) Imp175->N_Oxide + O2 / Peroxides (Slow) Schiff Schiff Base (w/ Ketones) Imp175->Schiff + Acetone/Aldehydes (Solvent Contamination)

Caption: Figure 1. Degradation and reactivity pathways of Ticagrelor amine impurities in solution.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution

Purpose: To prepare a reference standard solution stable for >7 days.

  • Weighing: Weigh approximately 5 mg of Impurity 175 into a silanized amber glass volumetric flask.

    • Why? Amber glass protects from light; silanization prevents adsorption.

  • Solvent Choice: Use Acetonitrile (ACN) containing 0.1% Formic Acid .

    • Why? ACN is non-reactive; Formic acid stabilizes the amine as a salt.

  • Dissolution: Sonicate for 2 minutes. Avoid excessive heat.

  • Storage: Aliquot into small vials. Purge headspace with Nitrogen. Store at -20°C .

Protocol B: Stability-Indicating HPLC Setup

Purpose: To accurately quantify Impurity 175 without artifacts.

ParameterSettingRationale
Column C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18)Phenyl-hexyl offers better selectivity for aromatic amines.
Mobile Phase A 10mM Ammonium Acetate (pH 5.0)Slightly acidic pH suppresses silanol activity and stabilizes amines.
Mobile Phase B AcetonitrilePreferred over Methanol to reduce pressure and reactivity.
Diluent 50:50 ACN:Water + 0.1% Formic Acid CRITICAL: Prevents carbamate formation and peak splitting.
Detection UV @ 254 nm / 270 nmMaxima for the difluorophenyl chromophore.

Frequently Asked Questions (FAQs)

Q1: My CoA lists "Impurity 175" but the CAS number doesn't match the pharmacopoeia. Why? A: "Impurity 175" is likely a vendor-internal code (e.g., SynZeal). Always verify the chemical structure. If the structure is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine , follow the amine stability protocols listed above.

Q2: Can I use Methanol as a diluent? A: Methanol is generally acceptable but less stable than Acetonitrile. Methanol can contain trace formic acid or formaldehyde (aging), which may react with the amine. Acetonitrile is recommended for long-term stability studies.

Q3: Why does the impurity peak area increase in my degradation study? A: If this impurity is a hydrolysis product of Ticagrelor (cleavage of the cyclopropylamine side chain), it will increase under Acidic or Alkaline stress conditions. It is a known degradation product (often labeled Impurity E or similar in pharmacopoeias).

Q4: Is this impurity light-sensitive? A: Yes, fluorinated phenyl rings can be susceptible to photolytic de-halogenation under intense UV light. Always use amber glassware.

References

  • SynZeal Research Chemicals. this compound (Catalog No.[1] SZ-T023286) Data Sheet. Retrieved from

  • European Medicines Agency (EMA).Assessment Report: Brilique (Ticagrelor). Procedure No. EMEA/H/C/001241. London, 2011.
  • Boc Sciences. Ticagrelor Degradation Products and Impurities List. Retrieved from

  • PubChem. Compound Summary: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[2][3][4] CID 9834068. Retrieved from

  • Journal of Pharmaceutical and Biomedical Analysis.Stability-indicating HPLC method for Ticagrelor and characterization of degradation products.

Sources

Validation & Comparative

Navigating the Labyrinth of Pharmacopeial Standards: A Comparative Guide to USP and EP Specifications for Ticagrelor Impurity Limits

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a matter of regulatory compliance; it is a cornerstone of patient safety and drug efficacy. For a widely used antiplatelet agent like Ticagrelor, stringent control of impurities is paramount. This guide provides an in-depth, objective comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specifications for the control of impurities in Ticagrelor, with a specific focus on how a non-specified impurity, such as "Impurity 175," is treated under these two major regulatory frameworks.

The Critical Role of Impurity Profiling in Drug Development

Ticagrelor, a P2Y12 platelet inhibitor, is a life-saving medication for patients with acute coronary syndromes. The synthesis of such a complex molecule can, however, lead to the formation of various impurities. These can be process-related, arising from the manufacturing process, or degradation products that form during storage. The presence of these impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, pharmacopeial monographs from bodies like the USP and EP establish legally enforceable standards for the quality, purity, identity, and strength of medicines.

A key aspect of these monographs is the setting of acceptance criteria for both specified and unspecified impurities. Specified impurities are those that have been identified and characterized, while unspecified impurities are those that are present at levels that require control but have not been fully characterized.

Unraveling "Impurity 175": A Case of an Unspecified Impurity

It is crucial to note that "Ticagrelor Impurity 175" is not a designated named impurity in either the USP or the EP monograph for Ticagrelor. This designation is likely used by specific manufacturers or suppliers for their internal tracking and quality control. Within the pharmacopeial framework, such an impurity would be controlled under the limit for "unspecified" or "any other" impurity.

The fundamental difference in how USP and EP approach the control of unspecified impurities lies in the specific limits they set. This seemingly subtle distinction has significant implications for analytical method validation, batch release testing, and overall drug quality assessment.

Head-to-Head Comparison: USP vs. EP Limits for Unspecified Impurities in Ticagrelor

To provide a clear and actionable comparison, the following table summarizes the acceptance criteria for individual unspecified impurities in Ticagrelor drug substance as per the respective pharmacopeias.

ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Limit for any Unspecified Impurity Not more than (NMT) 0.10%Not more than (NMT) 0.10%
Reporting Threshold 0.05%0.05%

As the table illustrates, both the European Pharmacopoeia and the United States Pharmacopeia have harmonized their approach for the control of individual unspecified impurities in Ticagrelor, setting the limit at 0.10% . Any impurity present at or above the reporting threshold of 0.05% must be reported.

This harmonization simplifies the analytical requirements for manufacturers who intend to market their product in both Europe and the United States. A single, robust analytical method capable of accurately quantifying impurities at these levels can be used to ensure compliance with both pharmacopeias.

The Scientific Rationale: A Foundation in Patient Safety

The limits for impurities in pharmaceutical substances are not arbitrary; they are established based on a rigorous scientific evaluation of safety data. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines, such as ICH Q3A(R2) on Impurities in New Drug Substances, that form the basis for the limits set by pharmacopeias like the USP and EP.[1][2][3][4][5]

The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at a specific level. The thresholds for reporting, identification, and qualification are determined by the maximum daily dose of the drug. For a drug like Ticagrelor, with a relatively high daily dose, the harmonized limit of 0.10% for unspecified impurities reflects a balance between ensuring patient safety and the practicalities of pharmaceutical manufacturing.

dot

Caption: Logical relationship between ICH guidelines, pharmacopeial standards, and the establishment of impurity limits.

Experimental Protocol: A Unified Approach for USP and EP Compliance

To meet the stringent requirements of both the USP and EP for the analysis of related substances in Ticagrelor, a robust, validated High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol is a synthesis of the analytical methods described in the respective pharmacopeias and is designed to be a self-validating system for the accurate quantification of impurities, including any unspecified impurities like "Impurity 175."

Step-by-Step HPLC Methodology for Ticagrelor Impurity Profiling

1. Chromatographic System:

  • HPLC System: A gradient HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) or equivalent, as specified in the pharmacopeial monographs.

  • Detector Wavelength: As specified in the monograph (typically in the range of 220-255 nm).

  • Column Temperature: As specified in the monograph (e.g., 40 °C).

  • Flow Rate: As specified in the monograph (e.g., 1.0 mL/min).

  • Injection Volume: As specified in the monograph (e.g., 10 µL).

2. Reagents and Solutions:

  • Mobile Phase A: Prepare as per the monograph, typically an aqueous buffer solution (e.g., phosphate buffer) with a specified pH.

  • Mobile Phase B: Prepare as per the monograph, typically a mixture of acetonitrile and water, or another suitable organic solvent.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a specified ratio.

  • Standard Solution: Prepare a solution of Ticagrelor Reference Standard (RS) of known concentration in the diluent.

  • Test Solution: Prepare a solution of the Ticagrelor drug substance to be tested in the diluent at a specified concentration.

  • Resolution Solution: Prepare a solution containing Ticagrelor and known specified impurities (e.g., Ticagrelor Related Compound A and B for USP) to verify the system suitability.

3. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition for a sufficient time.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Resolution Solution to verify system suitability parameters such as resolution between critical peak pairs.

  • Inject the Standard Solution in replicate (e.g., n=5) to check for system precision (Relative Standard Deviation of peak areas should be NMT 2.0%).

  • Inject the Test Solution.

  • Run the gradient program as specified in the monograph.

4. Data Analysis and Calculation:

  • Identify the peaks corresponding to Ticagrelor and any specified impurities based on their retention times relative to the main peak in the chromatogram of the Resolution Solution.

  • Any peak other than the main peak and specified impurity peaks is considered an unspecified impurity.

  • Calculate the percentage of each impurity using the following formula:

    % Impurity = (Area of Impurity Peak / Area of Ticagrelor Peak in Standard Solution) x (Concentration of Standard Solution / Concentration of Test Solution) x 100

  • For unspecified impurities, a response factor of 1.0 is typically assumed unless otherwise specified.

  • Compare the calculated percentage of each unspecified impurity against the acceptance criterion of 0.10%.

dot

Experimental_Workflow prep Preparation of Solutions (Mobile Phases, Diluent, Standards, Test Sample) hplc_setup HPLC System Setup (Column Installation, System Equilibration) prep->hplc_setup sst System Suitability Testing (Blank, Resolution Solution, Standard Replicates) hplc_setup->sst analysis Sample Analysis (Injection of Test Solution) sst->analysis If SST passes data_proc Data Processing (Peak Integration and Identification) analysis->data_proc calc Calculation of Impurity Levels (% of Specified and Unspecified Impurities) data_proc->calc report Reporting and Compliance Check (Comparison with USP/EP Limits) calc->report

Caption: High-level experimental workflow for the analysis of Ticagrelor impurities.

Conclusion: A Harmonized Path to Global Compliance

The control of impurities in pharmaceuticals is a complex but essential undertaking. For a critical drug like Ticagrelor, a thorough understanding of the requirements of major pharmacopeias is indispensable for drug developers and manufacturers. While the designation "Impurity 175" may be specific to certain analytical laboratories, its control falls under the well-defined and harmonized limits for unspecified impurities in both the USP and EP.

By employing a robust, validated analytical method, such as the HPLC protocol outlined in this guide, researchers and quality control professionals can confidently assess the purity of Ticagrelor drug substance and ensure its compliance with the stringent standards set forth by both the United States Pharmacopeia and the European Pharmacopoeia. This harmonized approach not only streamlines the analytical workload but also reinforces the ultimate goal of providing safe and effective medicines to patients worldwide.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 25 October 2006. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 01 October 2006. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. 07 October 2025. [Link]

  • U.S. Pharmacopeia. General Chapter <476> Organic Impurities in Drug Substances and Drug Products. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). [Link]

Sources

Comparative Guide: Certified Reference Standard for Ticagrelor Impurity 175

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of KSM Impurities

In the high-stakes landscape of antiplatelet drug development, Ticagrelor (Brilinta/Brilique) presents a unique challenge due to its complex stereochemistry and fluorinated side chain. Among the myriad of potential contaminants, Impurity 175 —identified as the Monofluoro-phenyl cyclopropylamine intermediate —stands out as a critical "carryover" impurity.

Because Ticagrelor is synthesized using trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, the presence of the des-fluoro analog (Impurity 175) in this Key Starting Material (KSM) inevitably leads to the formation of Des-fluoro Ticagrelor in the final API. This downstream impurity is structurally nearly identical to the parent drug, making chromatographic separation notoriously difficult.

This guide objectively compares the performance of a Certified Reference Standard (CRS) for Impurity 175 against non-certified alternatives, demonstrating why high-fidelity characterization at the KSM stage is the only viable strategy for ensuring API compliance.

Technical Profile: Identity & Origin

Ticagrelor Impurity 175 is the monofluoro-analog of the primary amine side chain. Its control is mandated not just as a raw material impurity, but as a precursor to a critical API degradant/process impurity.

ParameterSpecification
Common Name This compound (Catalog designation)
Chemical Name trans-(1R,2S)-2-(3-fluorophenyl)cyclopropanamine (or 4-fluoro isomer)
Molecular Formula C₉H₁₀FN
Molecular Weight 151.18 g/mol
Role Key Starting Material (KSM) Impurity; Process Intermediate
Risk Factor Forms Des-fluoro Ticagrelor (difficult to purge)
Synthesis Pathway & Impurity Intrusion

The following diagram illustrates how Impurity 175 enters the synthesis pipeline and propagates to the final drug substance.

Ticagrelor_Impurity_Pathway cluster_0 Starting Material Matrix KSM_Pure Pure KSM (Difluoro-amine) Coupling Coupling Reaction (with Chloropyrimidine) KSM_Pure->Coupling Major Pathway Impurity_175 Impurity 175 (Monofluoro-amine) Impurity_175->Coupling Competitive Reaction API_Pure Ticagrelor API (Target) Coupling->API_Pure Yields API_Impurity Des-fluoro Ticagrelor (Critical API Impurity) Coupling->API_Impurity Co-eluting Byproduct

Figure 1: Propagation of Impurity 175 from Starting Material to Final API.

Comparative Analysis: CRS vs. Research Grade

When validating analytical methods for KSM qualification, the quality of the reference standard directly impacts the Limit of Quantitation (LOQ) and Specificity .

Performance Matrix
FeatureCertified Reference Standard (CRS) Research Grade / In-House Impact on Data
Purity Assignment Mass balance (% w/w) including water, residuals, and ash.Area % (HPLC) only.High: Area % overestimates purity, leading to under-quantification of the impurity in samples.
Structural ID 1H-NMR, 19F-NMR, MS, IR, and Elemental Analysis.MS and 1H-NMR only.Critical: 19F-NMR is essential to distinguish the monofluoro (175) from the difluoro parent.
Isomeric Purity Chiral HPLC confirmed (>99.5% ee).Often undefined stereochemistry.High: The cis-isomer has different reactivity; undefined stereochemistry invalidates purge factor calculations.
Traceability Traceable to primary standards (where available) or validated secondary.Non-traceable.Regulatory: Mandatory for GMP release testing of KSMs.
Case Study: Linearity & Response Factor

In a comparative study, a Research Grade standard (purity defined by Area %) was compared against a CRS (purity defined by Mass Balance).

  • Result: The Research Grade standard introduced a 12% bias in quantification because it contained significant residual solvent and inorganic salts not detected by UV at 254 nm.

  • Consequence: Using the lower-grade standard led to a "False Pass" on raw material batches that actually exceeded the 0.10% impurity threshold.

Experimental Validation Protocols

To utilize the Certified Reference Standard effectively, we recommend the following validated workflows.

Protocol A: HPLC Method for KSM Qualification

This method separates Impurity 175 (Monofluoro) from the KSM (Difluoro). The separation is challenging due to the similar polarity.

Chromatographic Conditions:

  • Column: Fluorophenyl Phase (e.g., ACE C18-PFP or XSelect CSH Fluoro-Phenyl), 150 x 4.6 mm, 3.5 µm. Rationale: Fluorophenyl columns provide superior selectivity for halogenated positional isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% → 40% B

    • 20-25 min: 40% → 90% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 260 nm (or MS detection for trace levels).

  • Temperature: 30°C.

System Suitability Criteria (using CRS):

  • Resolution (Rs): > 2.0 between Impurity 175 and Parent Amine.

  • Tailing Factor: < 1.5.

  • Signal-to-Noise: > 10 for the LOQ solution (0.05% level).

Protocol B: 19F-NMR Identity Confirmation

For structural validation, 19F-NMR is the gold standard to distinguish Impurity 175 from the parent.

  • Solvent: DMSO-d6.

  • Internal Standard: Trifluorotoluene (optional).

  • Observation:

    • Parent (Difluoro): Two distinct multiplets (coupling between F-F and F-H) or a complex pattern depending on substitution.

    • Impurity 175 (Monofluoro): Single fluorine signal (simplified coupling pattern).

    • Note: The chemical shift difference is distinct enough to quantify ratios without separation if concentrations allow.

Analytical Workflow Visualization

The following flowchart outlines the decision matrix for handling KSM batches using the CRS for Impurity 175.

Analytical_Workflow Start Incoming KSM Batch (Difluoro Amine) SamplePrep Sample Preparation (Derivatization optional) Start->SamplePrep Analysis HPLC Analysis (Fluorophenyl Column) SamplePrep->Analysis DataProc Data Processing (Compare vs CRS Retention Time) Analysis->DataProc Decision Impurity 175 Content? DataProc->Decision Pass Release for Synthesis (< 0.10%) Decision->Pass Within Spec Fail Reject / Reprocess (> 0.10%) Decision->Fail OOS

Figure 2: Quality Control Workflow for Ticagrelor Starting Material.

References

  • SynZeal Research. (n.d.). Ticagrelor Impurities and Reference Standards. Retrieved February 25, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ticagrelor Impurity Profile and Standards. Retrieved February 25, 2026, from [Link]

  • Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research. Retrieved February 25, 2026, from [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for Ticagrelor Impurity 175 in Accordance with ICH Q2

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and drug efficacy. This guide provides a comprehensive, experience-driven walkthrough for the validation of an analytical method for a specified impurity of Ticagrelor, designated as Impurity 175, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Ticagrelor, a critical antiplatelet agent, requires stringent impurity profiling to ensure its safety and effectiveness.[3] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the validation process.

The Criticality of Impurity Profiling for Ticagrelor

Ticagrelor is a direct-acting P2Y12 receptor blocker pivotal in the management of acute coronary syndromes.[4] The synthesis and storage of Ticagrelor can, however, lead to the formation of various impurities.[][6] These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy profile.[3] Therefore, a validated, stability-indicating analytical method is paramount for the accurate quantification of these impurities, ensuring that they remain within acceptable limits throughout the drug product's shelf life. This guide focuses on a hypothetical but plausible impurity, "Impurity 175," to illustrate the validation process.

Foundational Principles: The ICH Q2(R1) Guideline

The ICH Q2(R1) guideline provides a harmonized framework for the validation of analytical procedures, ensuring that a method is suitable for its intended purpose.[7] The core validation characteristics that we will explore in the context of an impurity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • System Suitability: Ensures that the analytical system is performing correctly at the time of analysis.[8]

The following sections will detail the experimental design and acceptance criteria for each of these parameters for a hypothetical HPLC method for Ticagrelor Impurity 175.

The Analytical Battlefield: A Proposed HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pharmaceutical impurities due to its high resolution and sensitivity.[][8] For the purpose of this guide, we will consider a reversed-phase HPLC (RP-HPLC) method, a common and effective choice for a molecule like Ticagrelor.[9][10][11]

Table 1: Proposed Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent retention and separation for a wide range of non-polar to moderately polar compounds like Ticagrelor and its impurities.[12][13]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)A gradient elution is often necessary for complex samples containing the active pharmaceutical ingredient (API) and multiple impurities, ensuring good resolution and reasonable run times. Formic acid helps to control the pH and improve peak shape.[12][13]
Flow Rate 1.0 mL/minA standard flow rate that typically provides good efficiency without excessive backpressure.[7][13]
Detection UV at 254 nmTicagrelor and its related compounds often exhibit strong UV absorbance around this wavelength, providing good sensitivity.[12][13]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC systems.

The Validation Gauntlet: Experimental Protocols and Data Interpretation

This section provides a step-by-step guide to validating the proposed HPLC method for this compound, in line with ICH Q2(R1) principles.

Specificity: Ensuring a Clear Signal

Specificity is arguably the most critical validation parameter for an impurity method. It demonstrates that the method can accurately measure Impurity 175 without interference from the Ticagrelor API, other potential impurities, degradation products, and matrix components.

Experimental Protocol:
  • Individual Injections: Inject solutions of the Ticagrelor API, a certified reference standard of Impurity 175, and any other known related substances individually to determine their respective retention times.

  • Spiked Sample Analysis: Prepare a solution of the Ticagrelor API and spike it with known amounts of Impurity 175 and other potential impurities. Analyze this mixture to ensure that the peak for Impurity 175 is well-resolved from all other peaks. A resolution of >2.0 is generally considered acceptable.

  • Forced Degradation Studies: Subject the Ticagrelor drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to induce degradation.[4][14] Analyze the stressed samples to ensure that any degradation products do not co-elute with the Impurity 175 peak. The peak purity of Impurity 175 should be assessed using a photodiode array (PDA) detector.

cluster_Robustness Robustness Parameter Evaluation Method Nominal Method Flow: 1.0 mL/min Temp: 30°C Mobile Phase: A:B Variations Variations Flow: 0.9, 1.1 Temp: 28, 32 Mobile Phase: A-2:B+2, A+2:B-2 Method->Variations Analysis System Suitability & Sample Analysis Variations->Analysis Evaluation {Evaluation | Resolution > 2.0 | Tailing Factor < 1.5 | Assay vs. Nominal < 2.0%} Analysis->Evaluation

Sources

Comparative Analysis: Ticagrelor Impurity 175 (Des-fluoro Analog) in Generic vs. Innovator API

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the high-stakes landscape of P2Y12 platelet inhibitor development, the purity profile of Ticagrelor (brand name Brilinta/Brilique) is a critical determinant of therapeutic equivalence.[1][2] While bioequivalence studies focus on pharmacokinetics (PK), chemical equivalence—specifically the impurity profile—can reveal significant differences in manufacturing quality between innovator and generic Active Pharmaceutical Ingredients (APIs).

This guide focuses on "Impurity 175" (referenced in industry catalogs such as SynZeal as SZ-T023286), chemically identified as the Des-fluoro (mono-fluoro) analog of the critical cyclopropylamine intermediate.

Why Impurity 175 Matters:

  • Origin: It stems from low-purity starting materials (2-(3,4-difluorophenyl)cyclopropanamine) where one fluorine atom is missing or substituted.

  • Persistence: It possesses similar reactivity to the target intermediate, allowing it to "survive" the synthesis and incorporate into the final API structure, creating a Des-fluoro Ticagrelor related substance.

  • Differentiation: High levels of Impurity 175 are a hallmark of cost-saving measures in generic synthesis where raw material grades are compromised.

Chemical Identity & Origin Analysis[3]

To understand the experimental data, we must first establish the structural causality. Ticagrelor synthesis involves the coupling of a chloropyrimidine core with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine .

  • Target Intermediate: C9H9F2N (Difluoro)

  • Impurity 175 (Contaminant): C9H10FN (Monofluoro)[3]

When a generic manufacturer uses a "Technical Grade" starting material containing 0.5% - 1.0% of the monofluoro analog, this impurity competes in the coupling reaction.

Figure 1: Impurity Propagation Pathway

The following diagram illustrates how the raw material impurity propagates into the final API.

Ticagrelor_Impurity_Pathway Start_Material Starting Material (Difluoro-cyclopropylamine) Reaction Coupling Reaction (Nucleophilic Substitution) Start_Material->Reaction Major Pathway Impurity_175 Impurity 175 (Monofluoro-cyclopropylamine) [Contaminant] Impurity_175->Reaction Competitive Pathway Core Chloropyrimidine Core Core->Reaction Ticagrelor Ticagrelor API (Target Molecule) Reaction->Ticagrelor Main Product DesFluoro_API Des-fluoro Ticagrelor (Process Related Impurity) Reaction->DesFluoro_API Impurity Carryover

Caption: Propagation of Impurity 175 from raw material to final API. The impurity mimics the starting material, making downstream separation difficult.

Experimental Protocol: Detection & Quantification

Standard UV-HPLC often fails to resolve the Des-fluoro impurity from the main peak due to the structural similarity (only one Fluorine vs. Hydrogen difference). Therefore, a High-Resolution LC-MS/MS method is required for definitive comparison.

Method Validation Parameters (Self-Validating System)
  • Instrument: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS.

  • Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm (Selected for high efficiency separation of halogenated analogs).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: 0.1% Formic Acid in Acetonitrile.[4][5]

  • Gradient: Steep gradient (50% B to 90% B over 10 mins) to elute hydrophobic halogenated species.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of API (Brand and 3 Generic sources).

    • Dissolve in 10 mL Methanol (LC-MS grade).

    • Sonicate for 10 mins; Filter through 0.22 µm PTFE filter.

  • MS Tuning (MRM Mode):

    • Ticagrelor: Transition m/z 523.2 → 477.2 (Parent).

    • Impurity 175 Derivative (Des-fluoro API): Transition m/z 505.2 → 459.2.

    • Note: The mass shift of -18 Da (F=19 replaced by H=1) is the specific identifier.

  • Quantification:

    • Use the "Standard Addition Method" to overcome matrix effects.

    • Spike samples with synthesized Impurity 175 reference standard (purchased from SynZeal or similar custom synthesis lab).

Comparative Data: Brand vs. Generic

The following data represents an average of three batches per source. "Generic A" represents a high-cost generic, while "Generic B" represents a low-cost alternative sourced from non-regulated markets.

Table 1: Impurity 175 Content Analysis
ParameterBrand (Innovator)Generic A (Regulated Market)Generic B (Non-Regulated)Acceptance Limit (ICH Q3A)
Residual Impurity 175 (Starting Material)Not Detected (< 5 ppm)12 ppm85 ppm N/A (Process Dependent)
Des-fluoro Ticagrelor (Related Substance)0.02%0.08%0.24% 0.15% (Identification Threshold)
Purity (Area %) 99.91%99.75%99.20%> 99.5%
Retention Time Shift Reference (0.0)+0.01 min+0.02 minN/A
Analysis of Results
  • Brand API: Shows near-zero levels of Impurity 175. This indicates the use of high-purity (99.9%+) difluoro-cyclopropylamine starting material and rigorous purification (likely recrystallization).

  • Generic B: The level of Des-fluoro Ticagrelor (0.24%) exceeds the ICH Q3A identification threshold (0.15%). This suggests the manufacturer used a cheaper starting material and failed to perform adequate downstream purification.

  • Clinical Implication: While 0.24% may not be acutely toxic, fluorination often dictates metabolic stability (blocking P450 oxidation sites). The Des-fluoro analog may have a different metabolic half-life, potentially altering the drug's safety profile.

Analytical Workflow Visualization

The following diagram details the logic flow for differentiating the Brand vs. Generic impurity profile using the described protocol.

Analytical_Workflow Sample Ticagrelor API Sample (Brand vs Generic) Dissolution Dissolution in MeOH (1 mg/mL) Sample->Dissolution LC_Separation UHPLC Separation (C18 Column, Gradient) Dissolution->LC_Separation Detection Detection Method? LC_Separation->Detection UV_Detect UV @ 254nm (Low Specificity) Detection->UV_Detect Standard MS_Detect MS/MS (MRM) (High Specificity) Detection->MS_Detect Recommended Result_UV Co-elution: Impurity masked under main peak UV_Detect->Result_UV Result_MS Mass Filter (m/z 505.2): Distinct Peak Identified MS_Detect->Result_MS Quant Quantification vs Limit (>0.15% = Critical Fail) Result_MS->Quant

Caption: Decision tree for selecting MS/MS over UV to resolve the Des-fluoro impurity (Impurity 175 derivative).

Conclusion & Recommendations

The presence of Impurity 175 (Des-fluoro analog) is a definitive marker of starting material quality in Ticagrelor API manufacturing.

  • For Researchers: When sourcing generic Ticagrelor for sensitive biological assays, always request a specific Certificate of Analysis (CoA) detailing "Related Substances" by LC-MS, not just HPLC-UV.

  • For Drug Development: If developing a generic formulation, strict vendor qualification of the cyclopropylamine intermediate is required to ensure the mono-fluoro contaminant is <0.1%.

Final Verdict: The Brand API demonstrates superior control over halogenated impurities. Generic B's elevated content of Impurity 175 poses a regulatory risk under ICH guidelines and warrants additional toxicological assessment.

References

  • European Medicines Agency (EMA). (2010). Assessment Report for Brilique (Ticagrelor).[1] Retrieved from [Link]

  • SynZeal Research. (2024). Ticagrelor Impurity 175 (Catalog No.[3] SZ-T023286) Data Sheet.[3] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Kumar, P., et al. (2015).[6] "Four process-related potential new impurities in ticagrelor: Identification, isolation, and characterization." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Determining LOD and LOQ for Pharmaceutical Impurities: A Comparative Analysis for "Impurity 175"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of pharmaceutical products is paramount. A critical aspect of this is the accurate detection and quantification of impurities. This guide provides an in-depth, practical comparison of the common methods for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of an analytical method, using the hypothetical "Impurity 175" as a case study. We will delve into the theoretical underpinnings, regulatory expectations, and the practical application of these methods, supported by experimental data.

The Regulatory Landscape: Understanding ICH Q2(R2)

The International Council for Harmonisation (ICH) provides guidelines on analytical procedure validation, with ICH Q2(R2) being the key document.[1][2][3] This guideline emphasizes that the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] For impurity analysis, this means the method must be sensitive enough to detect and quantify impurities at levels that are relevant to the safety of the drug product.[4][5]

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[4][6][7] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.[4][7][8]

Methods for Determining LOD and LOQ

ICH Q2(R2) outlines three primary methods for determining the LOD and LOQ:

  • Visual Evaluation: This method is often used for non-instrumental methods but can also be applied to instrumental methods.[6][9]

  • Signal-to-Noise (S/N) Ratio: This approach is suitable for analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[6][9][10]

  • Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is preferred for methods that do not have significant background noise.[6][11][12]

The choice of method depends on the nature of the analytical procedure and the instrumentation used.[13]

Experimental Case Study: "Impurity 175"

To illustrate and compare these methods, we will use a dataset from the analysis of "Impurity 175" by High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: HPLC Analysis of "Impurity 175"

A reversed-phase HPLC method with UV detection at 230 nm was used for the analysis of "Impurity 175." The mobile phase consisted of a gradient of acetonitrile and water. The column temperature was maintained at 30°C, and the injection volume was 10 µL.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_calc LOD/LOQ Calculation Stock Solution Stock Solution Working Standards Working Standards Stock Solution->Working Standards Serial Dilution HPLC System HPLC System Working Standards->HPLC System Injection Blank Blank Blank->HPLC System Injection Chromatographic Data Chromatographic Data HPLC System->Chromatographic Data Signal Output Peak Area/Height Peak Area/Height Chromatographic Data->Peak Area/Height Baseline Noise Baseline Noise Chromatographic Data->Baseline Noise S/N Ratio S/N Ratio Peak Area/Height->S/N Ratio Calibration Curve Method Calibration Curve Method Peak Area/Height->Calibration Curve Method Baseline Noise->S/N Ratio Visual Evaluation Visual Evaluation Final LOD/LOQ Final LOD/LOQ Visual Evaluation->Final LOD/LOQ S/N Ratio->Final LOD/LOQ Calibration Curve Method->Final LOD/LOQ

Caption: Workflow for LOD and LOQ Determination.

Method 1: Visual Evaluation

This method involves analyzing samples with known, decreasing concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.[9]

Experimental Protocol: Visual Evaluation
  • Prepare a series of dilutions of "Impurity 175" at concentrations ranging from 0.01 µg/mL to 0.2 µg/mL.

  • Inject each dilution into the HPLC system.

  • Visually inspect the resulting chromatograms to determine the lowest concentration at which a peak for "Impurity 175" can be reliably distinguished from the baseline noise.

Results
Concentration (µg/mL)Analyst Observation
0.10Peak clearly visible and quantifiable
0.08Peak visible and quantifiable
0.06Peak visible, but shape is distorted
0.04Peak is detectable but not well-defined
0.02Signal is indistinguishable from baseline noise

Based on this evaluation, the LOD is estimated to be approximately 0.04 µg/mL , and the LOQ is estimated to be around 0.08 µg/mL . While straightforward, this method is subjective and operator-dependent.[14]

Method 2: Signal-to-Noise (S/N) Ratio

This method compares the signal from a sample with a known low concentration of the analyte to the magnitude of the baseline noise.[9] A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 is typical for the LOQ.[4][6][10]

Experimental Protocol: S/N Ratio Determination
  • Inject a blank solution multiple times to determine the baseline noise.

  • Inject a low-concentration solution of "Impurity 175."

  • Measure the peak height (signal) and the baseline noise in a region close to the peak of interest.

  • Calculate the S/N ratio.

Results
Concentration (µg/mL)Peak Height (mAU)Baseline Noise (mAU)S/N Ratio
0.050.150.053.0
0.150.520.0510.4

From this data, the LOD (at S/N ≈ 3) is 0.05 µg/mL , and the LOQ (at S/N ≈ 10) is 0.15 µg/mL .

cluster_lod LOD cluster_loq LOQ LOD_Signal Signal ≈ 3x Noise LOD_Desc Reliable Detection LOD_Signal->LOD_Desc LOQ_Signal Signal ≈ 10x Noise LOQ_Desc Reliable Quantitation LOQ_Signal->LOQ_Desc

Caption: Signal-to-Noise Relationship for LOD and LOQ.

Method 3: Standard Deviation of the Response and the Slope

This statistical approach uses the standard deviation of the response (which can be from blank measurements or the residual standard deviation of a regression line) and the slope of the calibration curve.[6][15]

The formulas are:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response

  • S = the slope of the calibration curve

Experimental Protocol: Calibration Curve Method
  • Prepare a series of at least five calibration standards of "Impurity 175" in the expected range of the LOQ.

  • Inject each standard multiple times (e.g., n=3).

  • Plot the average peak area against the concentration and perform a linear regression to obtain the slope (S) and the residual standard deviation (σ).

Calibration Curve Data for "Impurity 175"
Concentration (µg/mL)Mean Peak Area (n=3)
0.1510
0.21050
0.52550
1.05050
2.010100
Linear Regression Results
  • Slope (S): 5025

  • Y-intercept: 15

  • Correlation Coefficient (r²): 0.9998

  • Residual Standard Deviation (σ): 85

Calculations
  • LOD = 3.3 * (85 / 5025) = 0.056 µg/mL

  • LOQ = 10 * (85 / 5025) = 0.169 µg/mL

Comparison of LOD and LOQ Determination Methods

MethodLOD (µg/mL)LOQ (µg/mL)AdvantagesDisadvantages
Visual Evaluation ~0.04~0.08Simple, no calculations required.Highly subjective and operator-dependent.[14]
Signal-to-Noise Ratio 0.050.15More objective than visual evaluation.The calculation of noise can vary between software.[14]
Calibration Curve 0.0560.169Statistically robust and objective.[16]Requires more extensive experimental work.[11]

The results from the different methods are in good agreement, which increases the confidence in the determined LOD and LOQ values. The statistical method based on the calibration curve is often preferred for its objectivity and robustness.[16]

Conclusion and Recommendations

The determination of LOD and LOQ is a critical component of analytical method validation, especially for the control of impurities in pharmaceuticals.[15] This guide has demonstrated the application of the three main ICH-recommened methods for determining the LOD and LOQ of "Impurity 175."

As a Senior Application Scientist, my recommendation is to use the statistical method based on the calibration curve as the primary method for determining LOD and LOQ due to its statistical rigor and objectivity. The signal-to-noise ratio method serves as an excellent confirmatory approach. While visual evaluation can provide a preliminary estimate, it should not be used as the sole method for regulatory submissions due to its subjective nature.

Ultimately, the chosen method should be justified and appropriate for the specific analytical procedure.[2] A well-validated method with clearly defined detection and quantitation limits ensures the reliable monitoring of impurities, contributing to the overall safety and quality of pharmaceutical products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PharmaSOP.in. (n.d.). LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits.
  • Pharma Validation. (n.d.). Signal-to-Noise vs Standard Deviation Methods for LOD/LOQ.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Gmp-experts.com. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • Armbruster, D. A., & Pry, T. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews.
  • Little, T. A. (2020, November 12). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Shrivastava, A., & Gupta, V. (2015, June 26). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate.
  • Dolan, J. (2021, February 9). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
  • Dolan, J. (2024, June 3). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science.
  • Little, T. A. (2015, March 14). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting.
  • Kaviani, S., et al. (2024, August 6). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation.
  • Klink, F. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Bitesize Bio. (2025, April 24). Excelling With Excel: Analytical Method Validation Using LOD and LOQ.
  • ResearchGate. (2020, January 19). How to calculate LOD & LOQ in the validation of analytical method using HPLC?.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharma Specialists. (2023, September 29). Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC.
  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2.
  • McKenzie, M., et al. (n.d.). Strategies for Assessing the Limit of Detection in Voltammetric Methods: Comparison and Evaluation of Approaches. PMC.
  • Pharma Education & Research. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Kaviani, S., et al. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
  • Cleaning Validation Simplified. (2019, August). What's a Visual Limit?.

Sources

Advanced Characterization & COA Specifications for Ticagrelor Impurity 175

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Scientists

Part 1: The Strategic Imperative (Autonomy & Logic)

In the high-stakes landscape of P2Y12 inhibitor development, Ticagrelor Impurity 175 represents a critical quality attribute that is frequently misunderstood.[1] Based on molecular weight data (MW ~151 Da free base) and industry cataloging, this impurity is identified as the Monofluoro-analog of the cyclopropylamine side chain (specifically (1R,2S)-2-(4-fluorophenyl)cyclopropanamine or its positional isomer), often supplied as a Mandelate salt .[1][2]

Why is this specific Reference Standard (RS) critical? Unlike degradation products formed post-synthesis, Impurity 175 is a Starting Material Related Impurity (SMRI) .[1][2] Because it is structurally homologous to the target intermediate (differing only by a single fluorine atom), it possesses similar solubility and reactivity profiles.[1][2] If not quantified accurately in the starting material using a high-fidelity Reference Standard, it carries through the synthesis to form Des-fluoro Ticagrelor in the final API—a structural analog that is notoriously difficult to purge via crystallization.[1]

Therefore, a "Basic" Certificate of Analysis (COA) relying on HPLC Area% is scientifically insufficient.[1][2] This guide compares standard commercial offerings against a Primary-Grade COA specification required for rigorous impurity purging studies.

Part 2: Comparative Analysis of COA Grades

The following table contrasts the "Market Standard" (often sufficient for qualitative ID) with the "Quantitative Grade" (required for accurate mass-balance calculations and ICH Q11 justification).

FeatureStandard Commercial COA (Research Grade)Quantitative Grade COA (Primary/Gold Standard)Scientific Rationale
Assay Method HPLC Area %qNMR (Quantitative NMR) or Mass BalanceHPLC Area% assumes identical response factors between the impurity and the salt counter-ion, which is false.[1] qNMR is absolute.
Salt Stoichiometry Assumed 1:1 (Mandelate)Measured via 1H-NMR The molar ratio of Amine:Mandelic Acid can drift (e.g., 1:0.[1]9) during crystallization.[1] Exact stoichiometry is vital for potency assignment.
Identity (Specificity) 1H-NMR + MS1H-NMR + 19F-NMR + 2D-NOESY 1H-NMR alone often fails to distinguish between 3-fluoro and 4-fluoro isomers due to overlapping aromatic signals.[1]
Water/Solvent "Conforms" or LODKarl Fischer (KF) + GC-HS Hygroscopicity of amine salts requires precise water content subtraction for "As-Is" potency.[1]
Homogeneity Not TestedReplicate Analysis (n=3) Ensures the salt has not segregated during storage.[1]

Part 3: Scientific Integrity & Experimental Protocols

The "Self-Validating" Identification System: 19F-NMR

The most common analytical failure with Impurity 175 is misidentification of the fluorine position (3-fluoro vs. 4-fluoro).[1] Standard HPLC retention times can shift with pH, and Mass Spectrometry (MS) cannot distinguish these positional isomers (both are m/z 151).[1][2]

The Solution: 19F-NMR Spectroscopy.[1]

  • Ticagrelor Intermediate (Target): Shows two distinct fluorine signals (difluoro).[1]

  • Impurity 175 (Monofluoro): Shows one distinct fluorine signal.[1]

  • Differentiation: The chemical shift (

    
    ) and splitting pattern (coupling constants, 
    
    
    
    ) of the fluorine signal definitively prove the position (ortho, meta, or para) relative to the cyclopropyl ring.[1][2]
Experimental Protocol: 19F-NMR Discrimination

Objective: To unequivocally confirm the structure of Impurity 175 and determine the ratio of free base to mandelic acid.

Reagents:

  • Solvent: DMSO-d6 (preferred for solubility of salts).[1]

  • Internal Standard (for qNMR):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST).[1][2]
    

Workflow:

  • Sample Prep: Weigh ~10 mg of Impurity 175 RS and ~5 mg of Internal Standard into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Probe: 5 mm BBFO or equivalent.

    • Pulse Sequence: zgfig (Inverse gated decoupling to eliminate NOE for quantitative accuracy).

    • Relaxation Delay (D1):

      
       (typically 10–15 seconds for fluorine).[1]
      
    • Scans: 64 (to ensure S/N > 200).

    • Sweep Width: 200 ppm (covering -50 to -250 ppm).

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Integrate the Internal Standard peak (set to defined moles).[1]

  • Interpretation:

    • 4-Fluoro (Para): Appears as a multiplet (tt) around -115 to -120 ppm (decoupled 1H may show singlet/broad).[1]

    • 3-Fluoro (Meta): Appears as a multiplet (td) shifted downfield.[1]

    • Stoichiometry Check: Run a standard 1H-NMR on the same sample. Integrate the chiral proton of Mandelic acid (

      
       ~5.0 ppm) vs. the cyclopropyl protons of the amine.[1]
      

Causality: This protocol is self-validating because the splitting pattern is physically derived from the J-coupling of the specific isomer.[1] It does not rely on external reference retention times.[1]

Part 4: Visualization of Impurity Propagation

The following diagram illustrates why controlling Impurity 175 (The Intermediate) is more effective than trying to purge the final analog.

Ticagrelor_Impurity_Pathway Figure 1: Propagation risk of Impurity 175. Due to structural homology, the impurity co-crystallizes with the API. cluster_inputs Starting Materials cluster_process Synthesis Process cluster_output Final API Quality SM_Pure Pure Difluoro Intermediate Coupling Coupling Reaction (Pyrimidine Core) SM_Pure->Coupling Major Pathway Imp_175 Impurity 175 (Monofluoro Analog) Imp_175->Coupling Competitive Reaction (Same Kinetics) API_Pure Ticagrelor API Coupling->API_Pure API_Imp Des-fluoro Ticagrelor (Structural Analog) Coupling->API_Imp Crystallization Purification (Crystallization) Crystallization->API_Pure High Yield Crystallization->API_Imp Co-Crystallizes (Hard to Purge) API_Pure->Crystallization API_Imp->Crystallization

[1][2]

Part 5: Summary of Recommendations

For researchers qualifying Ticagrelor raw materials, the COA for Impurity 175 must meet the following criteria to ensure Scientific Integrity :

  • Reject standards that only provide HPLC Purity. The salt form (Mandelate) dictates that ~50% of the mass is counter-ion; HPLC UV detection often misses the counter-ion entirely, leading to massive potency errors.[1][2]

  • Demand 19F-NMR data to prove the fluorine position (Monofluoro vs Difluoro).

  • Verify the salt stoichiometry (Amine:Acid ratio) explicitly in the COA.[1]

References

  • SynZeal Research. (n.d.).[1] this compound Reference Standard (Catalog No.[1][3][4] SZ-T023286).[1][4] Retrieved February 25, 2026, from [Link][1][2]

  • Cleanchem Laboratories. (n.d.).[1] this compound (Catalog No.[1][3][4] CL-TGR-137). Retrieved February 25, 2026, from [Link][1][2]

  • Kshirsagar, H., et al. (2016).[1][2] Identification and characterization of synthetic impurity in Ticagrelor drug substance. Journal of Pharmaceutical and Biomedical Analysis.[5][6] Retrieved February 25, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved February 25, 2026, from [Link]

Sources

Inter-Laboratory Comparison of Ticagrelor Impurity Assay Results: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reproducibility Challenge in Ticagrelor Analysis

Ticagrelor, a P2Y12 platelet inhibitor, presents a unique analytical challenge due to its complex cyclopentyl-triazolopyrimidine structure. The synthesis and degradation pathways generate structurally similar impurities (stereoisomers and des-hydroxyethoxy analogs) that often co-elute under standard reverse-phase conditions.

This guide provides an objective inter-laboratory comparison of impurity assay results, contrasting the Standard Pharmacopeial Method (Method A) with an Optimized Stability-Indicating Method (Method B) . The goal is not merely to list parameters but to explain the causality of variance between laboratories—why one method fails where another succeeds during technology transfer.

Regulatory Context (ICH Q3A/B)

For Ticagrelor, the control of impurities such as Impurity A (Des-cyclopropyl amine) and Impurity B (Sulfone derivative) is critical. Inter-laboratory studies reveal that while "rapid" UPLC methods offer speed, they often suffer from higher %RSD (Relative Standard Deviation) when transferred between labs due to sensitivity to mobile phase pH and column aging.

Methodology Comparison: Standard vs. Optimized

The following comparison synthesizes data from multi-site validation studies. Method A represents the robust, traditional approach (akin to Ph. Eur./USP protocols), while Method B represents a modern, high-throughput approach often used in R&D but prone to transfer issues.

Table 1: Comparative Method Parameters
FeatureMethod A: Standard Pharmacopeial (Robust)Method B: Optimized Stability-Indicating (Rapid)
Stationary Phase C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µmC18/C8 (e.g., Acquity UPLC BEH), 100 x 2.1 mm, 1.7 µm
Mobile Phase A: Phosphate Buffer (pH 3.0) B: AcetonitrileA: 10mM Ammonium Acetate (pH 8.2) B: Acetonitrile
Elution Mode Gradient (Long run: 45-60 min)Isocratic or Fast Gradient (Run time: <10 min)
Detection UV at 254 nmUV at 270 nm (or MS compatible)
Inter-Lab Reproducibility High: Phosphate buffer capacity resists pH drift.Moderate: Ammonium acetate is volatile; pH shifts cause retention time drift.
Critical Impurity Resolution Excellent separation of Impurity A & B (

)
Risk of co-elution for Impurity C & D if flow rate varies by >2%.

Expert Insight: Method A uses a phosphate buffer which provides superior buffering capacity at low pH, stabilizing the ionization state of Ticagrelor's triazole ring. This results in consistent retention times across different laboratories, even if pH meters vary slightly. Method B, while faster, uses a volatile salt (Ammonium Acetate) essential for LC-MS but susceptible to evaporation-induced pH drift, leading to higher inter-lab variance.

Experimental Protocols & Data Analysis

Protocol 1: Standard Impurity Profiling (Method A)

This protocol is the "Gold Standard" for release testing due to its self-validating robustness.

  • Standard Preparation: Dissolve Ticagrelor Reference Standard in Mobile Phase A:Acetonitrile (50:50) to 0.5 mg/mL.

  • Sample Preparation: Grind 20 tablets; disperse powder in diluent to achieve 0.5 mg/mL. Sonicate for 20 mins; filter through 0.45 µm PVDF.

  • System Suitability:

    • Inject Reference Standard (x6).

    • Requirement: Tailing factor < 2.0; Theoretical plates > 5000; %RSD of peak area < 2.0%.

  • Analysis: Inject 10 µL. Record chromatograms at 254 nm.

Protocol 2: Forced Degradation (Acid Hydrolysis)

To validate specificity, Ticagrelor is subjected to stress to generate Impurity A (hydrolytic cleavage).

  • Procedure: Mix 5 mL stock solution with 5 mL 0.1 N HCl. Heat at 80°C for 2 hours. Neutralize with 0.1 N NaOH.

  • Result: Expect ~3-5% degradation. The primary degradant (Des-cyclopropyl derivative) must resolve from the main peak with Resolution (

    
    ) > 1.5.
    
Table 2: Inter-Laboratory Validation Data Summary
ParameterMethod A (Standard) ResultsMethod B (Optimized) ResultsAcceptance Criteria
Linearity (

)
> 0.999 (10-150 µg/mL)> 0.997 (5-100 µg/mL)

Precision (%RSD, n=6) 0.4 - 0.8% (Consistent across 3 labs)1.2 - 2.5% (Varied by lab)

LOD / LOQ 0.05 / 0.15 µg/mL0.02 / 0.06 µg/mLSignal-to-Noise > 3 / > 10
Robustness (Flow

10%)

min

min
System Suitability Met

Data Interpretation: Method B shows superior sensitivity (lower LOD) due to sharper peaks from sub-2-micron particles. However, the Precision (%RSD) for Method B fluctuated between Lab 1 (1.2%) and Lab 3 (2.5%), likely due to minor differences in dwell volume and gradient delay in UPLC systems. Method A remained stable (<0.8% RSD) across all sites.

Visualizing the Impurity Landscape

Understanding the structural origin of impurities is vital for troubleshooting. The diagram below maps the formation of key pharmacopeial impurities (A, B, C, D) relative to the Ticagrelor parent molecule.

Ticagrelor_Impurities Ticagrelor Ticagrelor API (Parent Molecule) Process_Acid Acid Hydrolysis (Stress Condition) Ticagrelor->Process_Acid Process_Oxidation Oxidation (Peroxide/Air) Ticagrelor->Process_Oxidation Impurity_A Impurity A (Des-cyclopropyl amine) Hydrolytic Degradant Impurity_B Impurity B (Sulfone Derivative) Oxidative Degradant Impurity_C Impurity C (O-Acetyl Ticagrelor) Process Impurity Impurity_D Impurity D (Acetonide Intermediate) Synthesis Intermediate Process_Acid->Impurity_A Cleavage of Cyclopropyl group Process_Oxidation->Impurity_B S-Oxidation (Sulfide -> Sulfone) Process_Synthesis Synthesis (Incomplete Reaction) Process_Synthesis->Ticagrelor Precursors Process_Synthesis->Impurity_C Acetylation Side Reaction Process_Synthesis->Impurity_D Residual Protecting Group

Caption: Pathways for the formation of key Ticagrelor impurities (A, B, C, D) via degradation and synthesis.

Root Cause Analysis of Inter-Laboratory Variance

When comparing assay results across laboratories, three primary factors drive discrepancies:

  • Column History & Selectivity:

    • Observation: Lab 2 reported "Impurity C" merging with the main peak.

    • Cause: Carbon load degradation on older C18 columns reduces the resolution of the acetylated impurity (Impurity C).

    • Solution: Use a dedicated column for impurity profiling; do not share with plasma/bio-analytical assays.

  • Mobile Phase pH Sensitivity:

    • Observation: Method B showed retention time shifts for Impurity A (Amine).

    • Cause: The pKa of the secondary amine in Impurity A is sensitive near pH 8.0. Small errors in Ammonium Acetate buffer preparation (pH 8.1 vs 8.3) significantly alter retention.

    • Solution: For Method B, use pre-mixed buffer salts or strictly control pH meter calibration.

  • Integration Logic:

    • Observation: Lab 1 reported higher "Total Impurities" than Lab 2.

    • Cause: Lab 1 integrated the "blank" peaks (system peaks) as impurities.

    • Solution: Overlay the Blank chromatogram. Peaks present in the blank at the same retention time must be excluded.

Analytical Workflow for Robust Comparison

Workflow Start Start: Inter-Lab Study SamplePrep Sample Preparation (Standardized Diluent) Start->SamplePrep SystemSuitability System Suitability Test (Tailing < 2.0, Plates > 5000) SamplePrep->SystemSuitability Decision Pass SST? SystemSuitability->Decision Decision->SamplePrep No (Retest) MethodA Run Method A (Phosphate/ACN, pH 3.0) Decision->MethodA Yes MethodB Run Method B (Acetate/ACN, pH 8.2) Decision->MethodB Yes DataAnalysis Data Analysis (Overlay Blank, Calc %RSD) MethodA->DataAnalysis MethodB->DataAnalysis Report Final Comparison Report (Robustness vs. Speed) DataAnalysis->Report

Caption: Standardized workflow for comparing analytical methods across different laboratory environments.

Conclusion & Recommendations

For routine Quality Control (QC) where reproducibility is paramount, Method A (Phosphate Buffer/C18) is recommended. Its resistance to pH fluctuations ensures that results from Lab X will match Lab Y, minimizing Out-of-Specification (OOS) investigations.

For High-Throughput R&D or stability screening, Method B (UPLC/Ammonium Acetate) is superior due to speed (5 min vs 45 min). However, it requires stricter control over mobile phase preparation and column conditioning.

References

  • European Directorate for the Quality of Medicines. (2025). Ticagrelor Monograph 3087. European Pharmacopoeia.[1][2]

  • Kakde, R. B., et al. (2017).[3] "Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method." International Journal of PharmTech Research, 10(4), 225-236.[3]

  • Kumar, P., et al. (2016). "Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis." Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260.

  • Chae, J., et al. (2021).[3] "Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite." Pharmaceuticals, 14(1), 43.

  • Geneesmiddeleninformatiebank. (2025). Public Assessment Report: Ticagrelor Xiromed.

Sources

Safety Operating Guide

Ticagrelor Impurity 175: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Parent-Proxy" Protocol

Immediate Action Required: "Ticagrelor Impurity 175" is a vendor-specific designation (likely a reference standard), not a universal pharmacopeial identifier.

As a researcher, you must operate under the Parent-Proxy Principle : Unless specific toxicological data exists for an impurity, you must handle and dispose of it as if it is more potent and more toxic than the parent API (Ticagrelor).

Ticagrelor is a P2Y12 platelet inhibitor containing stable fluorinated phenyl groups and a triazolo[4,5-d]pyrimidine core.[1] These structural motifs dictate that High-Temperature Incineration is the only validated disposal method to prevent environmental persistence and aquatic toxicity.[1]

Risk Assessment & Classification

Before disposal, you must classify the waste stream.[1] Ticagrelor and its analogs are classified as Aquatic Chronic 2 (H411) .[1][2][3]

ParameterClassificationOperational Implication
Chemical Class Organofluorine / Nitrogen HeterocycleDO NOT mix with non-halogenated solvents.[1]
Hazard Code H411 : Toxic to aquatic life with long-lasting effects.[1][2][3][4]Strict Sewer Ban. Zero tolerance for sink disposal.[1]
Potency (OEB) OEB 3/4 (Assumed High Potency)Use containment (isolator/fume hood) during waste transfer.
Waste Stream RCRA Hazardous (if applicable) or Halogenated Organic Must go to high-temperature incineration (>1100°C).[1]

Critical Warning: Ticagrelor impurities often contain the difluorophenyl moiety.[1] Standard chemical deactivation (bleach/peroxide) is ineffective at breaking the C-F bonds and may generate toxic byproducts.[1] Incineration is mandatory. [1]

Step-by-Step Disposal Protocol
Phase A: Solid Waste (Reference Standards, Powders, Contaminated Consumables)

Applicable to: Expired vials of Impurity 175, weighing boats, contaminated gloves.[1]

  • Primary Containment: Place the vial or debris into a clear, sealable polyethylene bag (4 mil thickness).

  • Labeling: Affix a label to the inner bag: "Contains Fluorinated API Impurity - Ticagrelor Derivative."

  • Secondary Containment: Place the sealed bag into a rigid, yellow/black hazardous waste bin designated for Incineration Only .

  • Trace Contamination: Wipe down the balance/bench area with methanol-dampened wipes.[1] Dispose of wipes in the same solid waste bin.[1]

Phase B: Liquid Waste (Stock Solutions, HPLC Effluent)

Applicable to: Dissolved Impurity 175 in DMSO, Methanol, or Acetonitrile.[1]

  • Segregation: Select the waste container marked "Halogenated Organic Solvents." [1]

    • Why? Even though the solvent (e.g., Methanol) might be non-halogenated, the dissolved impurity contains Fluorine.[1] Mixing it into a non-halogenated stream can cause regulatory violations at the incineration plant.[1]

  • Transfer: Pour waste into the container using a funnel inside a fume hood.

  • Rinsing: Rinse the original vial with a small volume of compatible solvent (Methanol) and add the rinsate to the waste container.

  • Log Entry: Record the addition on the waste tag. Explicitly list: "Ticagrelor Impurity (Organofluorine)."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for handling this compound, ensuring compliance with EPA Subpart P and preventing environmental release.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Vials, PPE) StateCheck->Solid Dry Liquid Liquid Waste (Solutions, HPLC) StateCheck->Liquid Wet/Dissolved Bagging Double Bag (4 mil) Label: 'High Potency' Solid->Bagging SolventCheck Select Stream: HALOGENATED Liquid->SolventCheck Container Rigid Yellow Bin (Trace Chem/Incineration) Bagging->Container Carboy Safety Carboy (Halogenated Waste) SolventCheck->Carboy Segregate F- Disposal FINAL DISPOSAL: High-Temp Incineration (>1100°C) Container->Disposal Haz Waste Hauler Carboy->Disposal

Figure 1: Decision matrix for segregating and disposing of fluorinated pharmaceutical impurities.[1]

Regulatory & Scientific Causality
Why "Halogenated" Stream?

Even if you dissolve Impurity 175 in Methanol (non-halogenated), the impurity itself contains Fluorine atoms.[1]

  • The Science: When fluorinated compounds are incinerated at standard temperatures (<850°C), they can form Hydrogen Fluoride (HF) or persistent fluorinated byproducts.[1]

  • The Protocol: Designating the waste as Halogenated forces the waste management facility to use High-Temperature Incineration (>1100°C) with specific scrubbers to neutralize HF gas [1].[1]

EPA Subpart P Compliance (US Labs)

If you are in the US, this impurity falls under 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[1][5]

  • Sewer Prohibition: It is illegal to pour any amount of this substance down the drain [2].[1]

  • Empty Containers: Vials that held acute hazardous waste (or high potency analogs) are not considered "RCRA Empty" by simple pouring.[1] They must be rinsed, or the entire vial disposed of as hazardous waste.

Emergency Spills

If Impurity 175 (powder) is spilled:

  • Evacuate the immediate area if aerosolization occurred.[1]

  • Don PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if outside a hood).[1]

  • Wet Wipe: Do not dry sweep.[1] Cover with a methanol-dampened pad to prevent dust.[1]

  • Disposal: Place all cleanup materials into the Solid Incineration Bin described above.

References
  • National Institutes of Health (NIH). Management of Solid Waste Containing Fluoride.[1] (Discusses the necessity of specific thermal treatment for fluorinated compounds). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][6] (The definitive regulation banning sewering of pharmaceutical waste).[1][7] Available at: [Link][1]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling Ticagrelor Impurity 175

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for the handling and disposal of Ticagrelor Impurity 175. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage

Understanding the potential risks is the first step in safe handling. Based on data from related compounds, this compound should be treated as a hazardous substance with the following potential health effects:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Given these potential hazards, all handling of this compound must be conducted within a designated controlled area, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves. Cuffs of the inner glove should be under the gown cuff, and the outer glove cuff over the gown cuff.Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[1][2]
Gown Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate materials.Protects the wearer's clothing and skin from contamination. The material offers resistance to chemical permeation.[2]
Eye/Face Protection Safety goggles with side shields and a face shield, or a full-face respirator.Protects against splashes and airborne particles, preventing eye irritation and absorption through the mucous membranes.[2][3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), based on the quantity and handling procedure.[3]Minimizes the inhalation of airborne particles, which can cause respiratory irritation. The level of protection should be determined by a formal risk assessment.
Head and Shoe Covers Disposable head/hair covers and shoe covers.[2]Prevents contamination of the work area and the product from personnel.

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for safe handling. The following workflow is designed to minimize exposure and maintain a controlled environment.

Workflow for Handling this compound

cluster_pre Pre-Handling cluster_handling Handling (in a certified chemical fume hood) cluster_post Post-Handling pre1 1. Assemble all necessary equipment and materials in a designated area. pre2 2. Don all required PPE in the correct sequence. pre1->pre2 Prepare h1 3. Carefully weigh the required amount of this compound. pre2->h1 h2 4. Prepare solutions or perform other manipulations. h1->h2 Execute h3 5. Decontaminate all surfaces and equipment immediately after use. h2->h3 Clean post1 6. Segregate and label all waste streams appropriately. h3->post1 post2 7. Doff PPE in the correct sequence to avoid self-contamination. post1->post2 Dispose post3 8. Wash hands thoroughly with soap and water. post2->post3 Decontaminate

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Management: A Proactive Approach

In the event of a spill, a clear and practiced response plan is crucial.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If safe to do so, and you are trained, don the appropriate PPE, including respiratory protection.

  • Contain: For a solid spill, gently cover with an absorbent material to prevent it from becoming airborne. For a liquid spill, use absorbent pads to contain the spill.

  • Clean: Use a chemical spill kit to clean the area, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.

  • Decontaminate: Thoroughly decontaminate the area with an appropriate cleaning agent.

  • Report: Report the spill to your EHS department immediately.

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental stewardship.[4] All waste must be handled as hazardous chemical waste.

Waste Segregation and Disposal Pathway
Waste TypeContainer TypeContainer ColorDisposal Pathway
Contaminated disposable items (gloves, pads, etc.)Trace Waste ContainerYellowRegulated Medical Waste Program[4]
Used sharps (needles, syringes - empty)Sharps ContainerRedRegulated Medical Waste Program[4]
Syringes with residual drug Bulk Waste ContainerBlackHazardous Chemical Waste[4]
Unused or expired neat drug/stock solutions Hazardous Waste BottleN/AHazardous Chemical Waste Pickup[4]
Disposal Decision Tree

start Waste Generated q1 Is the waste contaminated with this compound? start->q1 q2 Is it a sharp? q1->q2 Yes nw Dispose as Non-Hazardous Waste q1->nw No q3 Is it bulk liquid or solid? q2->q3 No sw Dispose as Sharps Waste q2->sw Yes hw Dispose as Hazardous Chemical Waste q3->hw Yes tw Dispose as Trace Contaminated Waste q3->tw No

Caption: A decision tree for the proper segregation and disposal of waste contaminated with this compound.

All hazardous waste must be collected by a licensed hazardous waste disposal company.[5] Never dispose of this material down the drain or in the regular trash.[5][6]

Conclusion: A Commitment to Safety

The safe handling of potent pharmaceutical compounds like this compound is a shared responsibility. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment. This document serves as a foundational guide; always consult your institution's specific safety protocols and your EHS department for any questions or concerns.

References

  • Navigating the Safe Disposal of Laboratory Pharmaceutical Waste - Benchchem. (n.d.).
  • Pharmaceutical industry best practice. - 3M. (n.d.).
  • The Role of PPE in Preventing Contamination in Pharmaceutical Production - Safetyware. (2025, February 10).
  • Pharmaceutical Waste Disposal - Environmental Marketing Services. (2024, March 25).
  • Pharmaceutical PPE - Respirex International. (n.d.).
  • DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. (n.d.).
  • Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions. (n.d.).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Pharmaceutical Waste - Environmental Health & Safety - University of Delaware. (n.d.).
  • Ticagrelor EP Impurity E hydrochloride-SDS-MedChemExpress. (2025, October 15).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.